molecular formula C8H12N2O2 B1675390 Liguzinediol CAS No. 909708-65-2

Liguzinediol

Cat. No.: B1675390
CAS No.: 909708-65-2
M. Wt: 168.19 g/mol
InChI Key: DLCVYRQRINMKBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Liguzinediol (LZDO) is a novel and potent positive inotropic agent derived from the structural modification of ligustrazine, a compound found in the traditional Chinese medicine Chuanxiong (Ligusticum wallichii Franch) . This compound exerts its significant positive inotropic effect primarily by enhancing cardiac contractility through a sarcoplasmic reticulum Ca2+ ATPase (SERCA2a)-dependent mechanism . Research indicates that Liguzinediol enhances SERCA2a activity and increases the phosphorylation of phospholamban (PLB) by inhibiting the activities of protein phosphatases PP1 and PP2A, thereby promoting calcium reuptake and improving myocardial contractility without significantly affecting heart rate, which suggests a lower risk of arrhythmia . In vivo studies using a rat model of doxorubicin-induced heart failure have demonstrated that oral administration of Liguzinediol dose-dependently improves heart function and inhibits myocardial cell apoptosis . The cardioprotective effects are associated with the regulation of Bcl-2 family proteins, decreasing pro-apoptotic Bax, increasing anti-apoptotic Bcl-2, and suppressing the expression of cleaved caspase-3 and NF-κB . Furthermore, Liguzinediol has been shown to protect against cardiac fibrosis in both in vivo and in vitro models, reducing the expression of key fibrotic markers such as collagen I, MMP-2, and MMP-9 . With a molecular formula of C8H12N2O2 and a molecular weight of 168.19 g/mol, Liguzinediol is offered for research purposes to investigate its potential therapeutic applications in heart failure and other cardiovascular conditions . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(hydroxymethyl)-3,6-dimethylpyrazin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5-7(3-11)10-6(2)8(4-12)9-5/h11-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCVYRQRINMKBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)CO)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the mechanism of action of Liguzinediol?

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action of Liguzinediol

Prepared by: Gemini, Senior Application Scientist

Introduction: A Novel Cardioprotective Agent

Liguzinediol (LZDO), chemically known as 2,5-dihydroxymethyl-3,6-dimethylpyrazine, is a synthetic derivative of ligustrazine (tetramethylpyrazine), a bioactive compound isolated from the traditional Chinese herb Szechwan Lovage Rhizome (Ligusticum wallichii Franch)[1][2]. Arising from the structural modification of a well-known cardiovascular agent, Liguzinediol has emerged as a promising therapeutic candidate for heart failure.[3] Unlike conventional inotropic agents which often carry a significant risk of arrhythmia, Liguzinediol exhibits a potent positive inotropic effect coupled with a remarkable safety profile.[2][4] This guide provides a comprehensive technical overview of the multifaceted mechanism of action of Liguzinediol, synthesizing findings from preclinical studies to offer researchers and drug development professionals a detailed understanding of its molecular and cellular targets. We will explore its primary action on cardiac muscle contractility, its pleiotropic effects in mitigating heart failure pathology, and the experimental validation underpinning these claims.

Part 1: The Core Mechanism: Positive Inotropy via Sarcoplasmic Reticulum Ca²⁺ Modulation

The fundamental role of an inotropic agent is to enhance myocardial contractility. Liguzinediol achieves this through a unique mechanism that targets the intracellular calcium handling machinery within cardiomyocytes, specifically the sarcoplasmic reticulum (SR).

Targeting the Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA)

The contractility of cardiac muscle is dictated by the transient increase in intracellular calcium concentration ([Ca²⁺]i) that triggers the interaction of actin and myosin filaments. A key regulator of this process is the sarcoplasmic reticulum, which sequesters and releases Ca²⁺.

Liguzinediol's primary mechanism of action is the enhancement of SR Ca²⁺ transient.[5] Evidence strongly suggests that it acts on the SR Ca²⁺-ATPase (SERCA), the enzyme responsible for pumping Ca²⁺ from the cytosol back into the SR during diastole.[4][5] By stimulating SERCA activity, Liguzinediol increases the Ca²⁺ load within the SR. Consequently, upon the next action potential, a larger bolus of Ca²⁺ is released into the cytosol, leading to a more forceful contraction of the cardiomyocyte. This targeted action distinguishes Liguzinediol from agents that increase Ca²⁺ influx through L-type channels or inhibit the Na⁺-K⁺ ATPase, mechanisms often associated with arrhythmogenesis.[4]

Experimental Validation: From Isolated Hearts to Single Cells

The causality behind this mechanism was established through a series of rigorous experiments. Initial observations in isolated rat hearts using a Langendorff perfusion system demonstrated that Liguzinediol significantly increased cardiac inotropy (contractile force) without altering the heart rate.[5] This foundational experiment pointed towards a mechanism independent of chronotropic effects.

To dissect the cellular basis, researchers employed patch-clamp electrophysiology and Ca²⁺ imaging in isolated rat ventricular myocytes. These studies revealed that Liguzinediol did not affect the L-type Ca²⁺ current, ruling out a direct interaction with sarcolemmal calcium channels. However, it significantly enhanced the intracellular Ca²⁺ transient.[5] The crucial link to SERCA was confirmed when the positive inotropic effect of Liguzinediol was completely abolished by thapsigargin, an irreversible inhibitor of SERCA.[5]

This protocol describes a standard method for assessing the effect of a compound like Liguzinediol on Ca²⁺ transients in isolated adult rat ventricular myocytes.

  • Cell Isolation:

    • Adult Sprague-Dawley rats are anesthetized, and hearts are rapidly excised.

    • Hearts are mounted on a Langendorff apparatus and perfused retrogradely with a Ca²⁺-free Tyrode's solution containing collagenase to digest the extracellular matrix.

    • The digested ventricular tissue is minced and gently agitated to release individual cardiomyocytes.

    • Cells are filtered and gradually reintroduced to Ca²⁺-containing solutions to a final concentration of 1.8 mM.

  • Fluorescent Ca²⁺ Indicator Loading:

    • Isolated myocytes are incubated with a membrane-permeant fluorescent Ca²⁺ indicator, such as Fura-2 AM or Fluo-4 AM, in a Tyrode's solution for 30-45 minutes at room temperature.

    • After loading, cells are washed with fresh Tyrode's solution to remove excess dye and allow for de-esterification of the indicator.

  • Ca²⁺ Imaging and Analysis:

    • Loaded cells are placed in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.

    • Cells are superfused with Tyrode's solution and electrically stimulated at a physiological frequency (e.g., 1 Hz) to elicit steady-state Ca²⁺ transients.

    • A baseline recording of Ca²⁺ transients is established.

    • Liguzinediol (at various concentrations) is then added to the superfusion solution, and recordings are taken after the effect has reached a steady state.

    • Fluorescence intensity is recorded over time. The amplitude of the fluorescence signal (representing the peak [Ca²⁺]i) and the decay kinetics (representing Ca²⁺ removal from the cytosol) are analyzed to quantify the Ca²⁺ transient. An increase in amplitude and faster decay are indicative of enhanced SERCA activity.

Visualization: Liguzinediol's Action on Cardiac Excitation-Contraction Coupling

ECC_Mechanism cluster_Extracellular Extracellular Space cluster_Sarcolemma Sarcolemma cluster_Cardiomyocyte Cardiomyocyte Cytosol cluster_SR Sarcoplasmic Reticulum (SR) Ca_ext Ca²⁺ LCC L-Type Ca²⁺ Channel Ca_ext->LCC Influx (Trigger) AP Action Potential AP->LCC Depolarizes RyR Ryanodine Receptor (RyR) LCC->RyR Activates (CICR) Ca_int Ca²⁺ Myofilaments Myofilaments (Actin-Myosin) Ca_int->Myofilaments Binds to Troponin C SERCA SERCA2a Ca_int->SERCA Uptake Contraction Contraction Myofilaments->Contraction RyR->Ca_int Release Ca_SR Stored Ca²⁺ SERCA->Ca_SR Ca_SR->RyR LZDO Liguzinediol LZDO->SERCA Stimulates Pyroptosis_Pathway cluster_Stimulus Cardiac Stress (e.g., Doxorubicin) cluster_Cellular_Response Cardiomyocyte Response DOX DOX Caspase3 Activated Caspase-3 DOX->Caspase3 Activates AMPK AMPK SIRT3 SIRT3 AMPK->SIRT3 Activates SIRT3->Caspase3 Inhibits GSDME GSDME Caspase3->GSDME Cleaves GSDME_N GSDME-N Fragment GSDME->GSDME_N Pyroptosis Pyroptosis (Cell Lysis, Inflammation) GSDME_N->Pyroptosis Forms Pores LZDO Liguzinediol LZDO->AMPK Activates

Caption: Liguzinediol activates AMPK/SIRT3 to inhibit Caspase-3/GSDME-mediated pyroptosis.

Conclusion

The mechanism of action of Liguzinediol is multifaceted, positioning it as a highly promising therapeutic agent for cardiovascular diseases, particularly heart failure. Its core activity as a positive inotrope is driven by a unique and safer mechanism: the enhancement of sarcoplasmic reticulum Ca²⁺-ATPase function, which increases myocardial contractility without elevating heart rate. [5]This primary action is complemented by a suite of powerful cardioprotective effects. Liguzinediol actively counteracts adverse ventricular remodeling by inhibiting the pro-fibrotic TGF-β1/Smads pathway, reduces inflammation and oxidative stress by suppressing the RAAS, and prevents inflammatory cardiomyocyte death by inhibiting pyroptosis through the activation of the pro-survival AMPK/SIRT3 pathway. [1][6]This combination of direct inotropic support and broad, disease-modifying actions underscores the significant potential of Liguzinediol in future cardiovascular pharmacotherapy.

References

  • Title: The protective effects of liguzinediol on congestive heart failure induced by myocardial infarction and its relative mechanism Source: Chinese Medicine, 2020. URL: [Link] [1]

  • Title: The protective effects of liguzinediol on congestive heart failure induced by myocardial infarction and its relative mechanism Source: PubMed, 2020. URL: [Link] [7]

  • Title: Synthesis and Biological Evaluation of Liguzinediol Mono- and Dual Ester Prodrugs as Promising Inotropic Agents Source: Molecules, 2018. URL: [Link] [4]

  • Title: Liguzinediol potentiates the metabolic remodeling by activating the AMPK/SIRT3 pathway and represses Caspase-3/GSDME-mediated pyroptosis to ameliorate cardiotoxicity Source: Journal of Translational Medicine, 2024. URL: [Link] [6]

  • Title: Synthesis, Biological Evaluation, and Pharmacokinetic Study of Novel Liguzinediol Prodrugs Source: Molecules, 2012. URL: [Link] [2]

  • Title: The novel compound liguzinediol exerts positive inotropic effects in isolated rat heart via sarcoplasmic reticulum Ca2+ ATPase-dependent mechanism Source: Life Sciences, 2012. URL: [Link] [5]

  • Title: Synthesis and positive inotropic activity evaluation of liguzinediol metabolites Source: Bioorganic & Medicinal Chemistry Letters, 2016. URL: [Link]

Sources

A Comprehensive Technical Guide on the Anti-Fibrotic Mechanisms of Liguzinediol in Cardiac Remodeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Cardiac fibrosis, characterized by the excessive accumulation of extracellular matrix proteins, is a common pathological endpoint for numerous cardiovascular diseases, leading to myocardial stiffening, dysfunction, and ultimately heart failure.[1][2] Despite its prevalence, therapies that directly target and reverse the fibrotic process are lacking.[3][4] Liguzinediol (2,5-dihydroxymethyl-3,6-dimethylpyrazine), a synthetic derivative of the natural compound ligustrazine, has emerged as a promising therapeutic candidate with potent cardioprotective effects.[5][6] Preclinical studies have demonstrated that Liguzinediol mitigates cardiac fibrosis through a multi-pronged mechanism. This guide provides an in-depth analysis of its core anti-fibrotic actions, focusing on its modulation of the pivotal Transforming Growth Factor-β1 (TGF-β1)/Smads signaling pathway, restoration of matrix metalloproteinase (MMP) and tissue inhibitor of metalloproteinases (TIMP) balance, and its potent anti-inflammatory and anti-oxidative stress properties.[5][7] We will detail the experimental models and methodologies used to validate these effects and present the quantitative data supporting its efficacy, offering a robust resource for researchers and drug development professionals in the cardiovascular field.

The Pathophysiological Landscape of Cardiac Fibrosis

Introduction to Cardiac Fibrosis: From Injury to Pathological Remodeling

Cardiac fibrosis is a reparative process gone awry. Following an injury such as myocardial infarction (MI) or in response to chronic stressors like hypertension, the heart initiates a wound-healing response.[8] While initially beneficial for maintaining structural integrity, a sustained pro-fibrotic environment leads to the excessive deposition of ECM components, primarily type I and type III collagens.[1][9] This pathological remodeling, or fibrosis, disrupts the normal myocardial architecture, increases ventricular stiffness, impairs electrical conduction, and contributes to both systolic and diastolic dysfunction, setting the stage for heart failure and arrhythmias.[1][3]

The Central Role of the Cardiac Fibroblast and Myofibroblast Transformation

Cardiac fibroblasts are the primary cell type responsible for maintaining ECM homeostasis in the healthy heart.[10] Upon injury, they are activated by a host of mechanical and biochemical signals, including cytokines and growth factors, and undergo a phenotypic transformation into myofibroblasts.[1][11] These activated cells are characterized by the de novo expression of alpha-smooth muscle actin (α-SMA), enhanced proliferative and migratory capabilities, and a dramatic increase in the synthesis and secretion of ECM proteins, driving the fibrotic process.[10]

Key Signaling Cascades in Fibrogenesis: The TGF-β/Smad Pathway

Among the numerous signaling pathways implicated in fibrosis, the Transforming Growth Factor-β (TGF-β) pathway is considered a master regulator.[11][12] The binding of TGF-β1 to its type II receptor (TβRII) leads to the recruitment and phosphorylation of the type I receptor (TβRI/ALK5).[13] The activated TβRI then phosphorylates the downstream signaling molecules Smad2 and Smad3. These activated Smads form a complex with Smad4, which translocates to the nucleus to regulate the transcription of pro-fibrotic genes, including those for collagens and α-SMA.[13][14] This canonical pathway is tightly regulated by inhibitory Smads, such as Smad7, which prevent the phosphorylation of Smad2/3.

TGF_beta_Pathway cluster_EC_Space Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus TGF-β1 TGF-β1 TBRII TβRII TGF-β1->TBRII Binds TBRI TβRI (ALK5) TBRII->TBRI Smad23 Smad2/3 TBRI->Smad23 Phosphorylates pSmad23 p-Smad2/3 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Binds Smad4 Smad4 Smad4->SmadComplex Transcription Pro-Fibrotic Gene Transcription (Collagen, α-SMA) SmadComplex->Transcription Translocates & Activates Smad7 Smad7 (Inhibitory) Smad7->TBRI Inhibits

Figure 1: The canonical TGF-β/Smad signaling pathway in cardiac fibrosis.

Liguzinediol: A Novel Therapeutic Candidate for Cardiac Fibrosis

Chemical Profile and Pharmacological Origins

Liguzinediol, chemically known as 2,5-dihydroxymethyl-3,6-dimethylpyrazine, is a compound synthesized through the structural modification of ligustrazine, an active ingredient isolated from the traditional Chinese medicine Szechwan Lovage Rhizome.[5][6] This modification was pursued to enhance its therapeutic properties for cardiovascular diseases. Beyond its anti-fibrotic effects, Liguzinediol has been shown to exert positive inotropic effects, enhancing myocardial contractility, which is a highly desirable trait for treating heart failure.[15][16]

Overview of its Cardioprotective Properties

Liguzinediol's therapeutic potential stems from its multifaceted action on the heart. Preclinical studies have consistently shown that it can improve both systolic and diastolic functions in animal models of heart failure.[5] It achieves this by reducing myocardial cell necrosis and apoptosis, suppressing inflammation, mitigating oxidative stress, and improving overall ventricular remodeling.[5][17][18]

Core Anti-Fibrotic Mechanisms of Liguzinediol

Liguzinediol prevents cardiac fibrosis not by targeting a single molecule, but by modulating multiple interconnected pathological processes.

Attenuation of the TGF-β1/Smad Signaling Axis

A cornerstone of Liguzinediol's anti-fibrotic activity is its ability to directly intervene in the TGF-β1/Smad pathway. In animal models of myocardial infarction, Liguzinediol treatment significantly down-regulates the expression of TGF-β1 and its downstream effectors, Smad2 and Smad3, at both the mRNA and protein levels.[5][19] Concurrently, it has been shown to restore the levels of the inhibitory Smad7, effectively re-establishing a key brake on the pro-fibrotic signaling cascade.[19] This targeted modulation prevents the nuclear translocation of the Smad complex and subsequent transcription of fibrotic genes.

Liguzinediol_MOA cluster_Triggers Pathological Triggers cluster_Mediators Pro-Fibrotic Mediators cluster_Signaling Intracellular Signaling cluster_Outcome Cellular Outcome Liguzinediol Liguzinediol TGFB1 TGF-β1 Liguzinediol->TGFB1 Inhibits ROS Oxidative Stress (ROS) Liguzinediol->ROS Inhibits Inflammation Inflammation Liguzinediol->Inflammation Inhibits Smad7 Smad7 Liguzinediol->Smad7 Promotes Injury Cardiac Injury (e.g., MI, Doxorubicin) Injury->TGFB1 Injury->ROS Injury->Inflammation pSmad23 p-Smad2/3 TGFB1->pSmad23 Fibroblast Fibroblast Activation TGFB1->Fibroblast ROS->Fibroblast Inflammation->Fibroblast pSmad23->Fibroblast Smad7->pSmad23 Inhibits Collagen Collagen Deposition Fibroblast->Collagen Fibrosis Cardiac Fibrosis Collagen->Fibrosis

Figure 2: Multi-target mechanism of action of Liguzinediol in preventing fibrosis.
Restoration of Extracellular Matrix Homeostasis: Regulating the MMP/TIMP Balance

The net accumulation of collagen is a result of an imbalance between its synthesis and degradation. Matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, are enzymes that degrade ECM components, while tissue inhibitors of metalloproteinases (TIMPs) block their activity.[7] In fibrotic conditions, this balance is skewed towards reduced degradation. Studies show that Liguzinediol helps restore this balance, promoting a healthier state of ECM turnover and preventing excessive collagen accumulation.[7]

Mitigation of Upstream Fibrotic Triggers: Anti-Inflammatory and Anti-Oxidative Effects

Chronic inflammation and oxidative stress are potent upstream triggers for fibroblast activation and fibrosis.[20][21] Liguzinediol has demonstrated significant anti-inflammatory and antioxidant capabilities. It suppresses the activation of the Renin-Angiotensin-Aldosterone System (RAAS) and inhibits the synthesis of pro-inflammatory factors.[5][6] Furthermore, it effectively counters myocardial oxidative stress by modulating intracellular levels of reactive oxygen species (ROS), malondialdehyde (MDA), and superoxide dismutase (SOD).[17] This is achieved, in part, through the activation of the AMPK/SIRT3 pathway, which enhances mitochondrial function and cellular resilience to stress.[17]

Cytoprotective Actions: Inhibition of Cardiomyocyte Apoptosis and Pyroptosis

The death of cardiomyocytes creates voids in the myocardium that are subsequently filled with fibrotic scar tissue. Liguzinediol exerts a direct protective effect on these cells. It has been shown to limit myocardial fiber fractures, reduce inflammatory cell infiltration, and inhibit cardiomyocyte apoptosis in doxorubicin-induced cardiotoxicity models.[18][22] More recent evidence suggests it also represses Caspase-3/GSDME-mediated pyroptosis, a form of inflammatory cell death, further preserving the cardiomyocyte population and reducing the stimulus for replacement fibrosis.[17]

Preclinical Validation: Experimental Models and Methodologies

The anti-fibrotic effects of Liguzinediol have been validated in robust and clinically relevant preclinical models.

In Vivo Models of Cardiac Fibrosis for Liguzinediol Assessment

Two primary models have been instrumental in demonstrating Liguzinediol's efficacy:

  • Doxorubicin (DOX)-Induced Cardiotoxicity: Doxorubicin is an effective anticancer drug with a well-known side effect of dose-dependent cardiotoxicity, leading to oxidative stress, cardiomyocyte apoptosis, and significant cardiac fibrosis.[7] This model is highly relevant for studying drug-induced cardiac injury and fibrosis.

  • Myocardial Infarction (MI) via Coronary Artery Ligation: Surgically ligating the left anterior descending (LAD) coronary artery in rodents is the gold-standard model for MI.[5] It mimics the human condition, leading to a distinct infarct scar and subsequent adverse remodeling and interstitial fibrosis in the surrounding myocardium.

Detailed Experimental Protocol: Doxorubicin-Induced Cardiac Fibrosis Model

This protocol outlines a self-validating system to assess the anti-fibrotic potential of a test compound like Liguzinediol.

Objective: To determine if Liguzinediol can prevent the development of cardiac fibrosis induced by chronic doxorubicin administration in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (200-250g) are used. The choice of species and strain is based on their well-characterized cardiovascular physiology and response to DOX.

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Grouping (n=10-12 per group):

    • Control Group: Receives vehicle (e.g., saline) injections intraperitoneally (i.p.).

    • DOX Model Group: Receives Doxorubicin (e.g., 2.5 mg/kg, i.p.) injections twice a week for 4 weeks to induce chronic cardiotoxicity.

    • DOX + Liguzinediol Group: Receives DOX as above, plus daily administration of Liguzinediol (e.g., 10 mg/kg, by oral gavage) starting from the first day of DOX injection.

    • DOX + Positive Control Group (Optional): Receives DOX as above, plus a standard-of-care drug with known anti-fibrotic effects (e.g., an ACE inhibitor like Captopril) to benchmark efficacy.

  • Monitoring: Body weight and general health are monitored throughout the study.

  • Endpoint Analysis (At the end of the treatment period, e.g., 4-6 weeks):

    • Cardiac Function: Transthoracic echocardiography is performed to measure parameters like Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS), and diastolic function markers. This non-invasive assessment provides a functional readout of the treatment's effect.

    • Tissue Harvesting: Animals are euthanized, and hearts are rapidly excised. The left ventricle is separated, weighed (for hypertrophy index), and sectioned for various analyses.

    • Histological Analysis: A portion of the LV is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

      • Masson's Trichrome Staining: To visualize and quantify collagen deposition (blue/green) versus healthy myocardium (red). The percentage of fibrotic area is calculated using image analysis software.

      • Hematoxylin and Eosin (H&E) Staining: To assess overall myocardial architecture, myocyte damage, and inflammatory infiltration.

    • Molecular Analysis: A portion of the LV is snap-frozen in liquid nitrogen and stored at -80°C.

      • Western Blotting: To quantify the protein expression of key fibrotic markers (TGF-β1, p-Smad3, Collagen I, α-SMA) and MMPs/TIMPs.

      • Real-Time PCR (RT-PCR): To measure the mRNA levels of the same targets, providing insight into transcriptional regulation.

    • Biochemical Analysis: Blood samples are collected for measuring cardiac injury markers (e.g., CK, LDH). Heart tissue homogenates can be used for ELISA to quantify hydroxyproline content, a direct measure of collagen.[7]

  • Statistical Analysis: Data are presented as mean ± SD. Statistical significance between groups is determined using ANOVA followed by a post-hoc test (e.g., Tukey's). A p-value < 0.05 is considered significant.

Experimental Workflow Diagram

Experimental_Workflow cluster_Analysis Multi-Level Assessment start Start: Hypothesis Liguzinediol prevents fibrosis model In Vivo Model Induction (e.g., Doxorubicin injections) start->model grouping Animal Grouping (Control, DOX, DOX+Liguzinediol) model->grouping treatment Chronic Treatment (4-6 Weeks) grouping->treatment endpoint Endpoint Analysis treatment->endpoint func Functional (Echocardiography) endpoint->func hist Histological (Masson's Trichrome) endpoint->hist mol Molecular (Western Blot, PCR) endpoint->mol bio Biochemical (ELISA) endpoint->bio data Data Analysis & Statistics func->data hist->data mol->data bio->data conclusion Conclusion: Efficacy Assessment data->conclusion

Sources

Advanced Technical Guide: Synthesis and Derivatization of Liguzinediol (LZDO)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context

Liguzinediol (LZDO) , chemically identified as 2,5-dihydroxymethyl-3,6-dimethylpyrazine , is a bioactive para-dihydroxy derivative of Ligustrazine (Tetramethylpyrazine, TMP).[1] Originally isolated from the rhizome of Ligusticum wallichii (Chuanxiong), LZDO has emerged as a potent positive inotropic agent targeting the Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA2a) .[2]

Unlike traditional inotropes (e.g., digitalis, catecholamines) that often induce arrhythmias via cAMP-dependent pathways or Na⁺/K⁺-ATPase inhibition, LZDO enhances myocardial contractility by improving Ca²⁺ uptake into the sarcoplasmic reticulum, offering a safer hemodynamic profile for heart failure management.

This guide details the total synthesis of LZDO from Ligustrazine, focusing on the Boekelheide Rearrangement strategy, and explores the synthesis of lipophilic ester prodrugs designed to overcome LZDO's poor oral bioavailability (LogP ≈ -1.12).

Retrosynthetic Analysis

The structural core of LZDO is the pyrazine ring. The most efficient synthetic disconnection relies on the functionalization of the abundant precursor Tetramethylpyrazine (TMP) . Direct oxidation of the methyl groups is chemically challenging due to the electron-deficient nature of the pyrazine ring. Therefore, the strategy employs N-oxide activation to facilitate nucleophilic attack on the side chains.

Graphviz Diagram: Retrosynthetic Logic

Retrosynthesis LZDO Liguzinediol (LZDO) (Target Molecule) Inter1 Bis-Acetate Intermediate (Pummerer-like Rearrangement) LZDO->Inter1 Hydrolysis Inter2 TMP-N,N'-Dioxide (Activated Core) Inter1->Inter2 Boekelheide Rearrangement (Ac2O) TMP Tetramethylpyrazine (TMP) (Starting Material) Inter2->TMP N-Oxidation

Figure 1: Retrosynthetic disconnection of LZDO showing the activation of the pyrazine core via N-oxidation.

Core Synthesis Protocol: The Boekelheide Route

The industrial and laboratory standard for synthesizing LZDO involves a three-step sequence: N-oxidation , Rearrangement , and Hydrolysis .

Step 1: Synthesis of N,N'-Dioxotetramethylpyrazine (TMP-di-N-oxide)

Objective: Activate the methyl protons for subsequent functionalization.

  • Reagents: Tetramethylpyrazine (TMP), 30% Hydrogen Peroxide (

    
    ), Glacial Acetic Acid.
    
  • Protocol:

    • Dissolve TMP (1.0 eq) in glacial acetic acid.

    • Add 30%

      
       (2.5 eq) dropwise at room temperature.
      
    • Heat the mixture to 70–80°C for 6–8 hours.

    • Critical Control Point: Monitor via TLC. Over-heating (>90°C) can degrade the N-oxide.

    • Cool to 0°C to precipitate the di-N-oxide. Filter and wash with cold acetone.

  • Yield Expectation: 75–85%

  • Mechanism: The nitrogen lone pairs attack the electrophilic oxygen of the peracid formed in situ, creating the N-oxide dipole which increases the acidity of the

    
    -methyl protons.
    
Step 2: Boekelheide Rearrangement (Acylation)

Objective: Convert the N-oxide oxygen into a hydroxyl group on the methyl side chain via a [3,3]-sigmatropic rearrangement.

  • Reagents: TMP-di-N-oxide, Acetic Anhydride (

    
    ).
    
  • Protocol:

    • Suspend TMP-di-N-oxide in excess acetic anhydride (5–10 eq).

    • Reflux at 130–140°C for 2–4 hours. The mixture will turn dark.

    • Remove excess acetic anhydride under reduced pressure (rotary evaporation).

    • The residue contains a mixture of mono-acetate and di-acetate isomers.

  • Expert Insight: This reaction proceeds via O-acylation of the N-oxide oxygen, followed by deprotonation of the methyl group and rearrangement. The symmetry of the starting material favors the 2,5-substitution pattern, but purification is required to remove mono-substituted byproducts.

Step 3: Hydrolysis to Liguzinediol

Objective: Deprotect the acetate groups to reveal the free diol.

  • Reagents: 10% NaOH or KOH (aq), Methanol.

  • Protocol:

    • Dissolve the crude acetate residue in Methanol/Water (1:1).

    • Add NaOH (4.0 eq) and stir at room temperature for 2 hours.

    • Neutralize to pH 7.0 using dilute HCl.

    • Purification (Critical): Evaporate solvent. Extract the solid residue with hot ethyl acetate or ethanol. Recrystallize from acetone/ethanol to obtain pure LZDO as white crystals.

  • Characterization:

    • ¹H NMR (DMSO-d₆): Distinct peaks for the methylene protons (-CH₂OH) at ~4.5 ppm and methyl protons (-CH₃) at ~2.4 ppm.

Graphviz Diagram: Synthetic Workflow

SynthesisWorkflow Start Start: TMP Step1 Oxidation (H2O2/AcOH, 70°C) Start->Step1 Inter TMP-di-N-oxide Step1->Inter Step2 Rearrangement (Ac2O, Reflux) Inter->Step2 InterAc 2,5-Diacetoxymethyl Intermediate Step2->InterAc Step3 Hydrolysis (NaOH/MeOH) InterAc->Step3 End Liguzinediol (LZDO) Step3->End

Figure 2: Step-by-step synthetic workflow for Liguzinediol production.

Impurity Profiling & Quality Control

During the synthesis, two primary process-related impurities are often observed. Controlling these is vital for pharmaceutical grade LZDO.

Impurity IDStructure NameOrigin/CauseMitigation Strategy
Impurity-1 2-hydroxymethyl-3,6-dimethylpyrazineIncomplete oxidation or rearrangement (Mono-functionalization).Ensure sufficient excess of

in Step 1 and extended reflux time in Step 2.
Impurity-2 2-hydroxymethyl-3,5,6-trimethylpyrazineRadical methylation side-reaction (often if t-BuOOH is used).Avoid radical initiators; strictly use ionic conditions (

/AcOH).

Analytical Method: High-Performance Liquid Chromatography (HPLC) on a C18 column using Methanol/Water gradient is the standard for separating LZDO (RT ~3.7 min) from Impurity-1 (RT ~4.5 min) and Impurity-2 (RT ~5.7 min).

Derivative Synthesis: The Prodrug Strategy

LZDO exhibits high water solubility but poor membrane permeability (LogP -1.12) and a short half-life (~2 hours in rats).[2] To enhance oral bioavailability, ester prodrugs are synthesized to increase lipophilicity.[2]

Rationale

Esterification of the hydroxyl groups with long-chain fatty acids masks the polar groups, increasing the LogP. Once absorbed, plasma esterases hydrolyze the ester, releasing the active LZDO.

Synthesis of LZDO-Monopivalate (M5)

Protocol:

  • Reagents: LZDO, Pivaloyl chloride (1.1 eq), Triethylamine (

    
    ), DMAP (cat.), Dichloromethane (DCM).
    
  • Procedure:

    • Dissolve LZDO in anhydrous DCM at 0°C.

    • Add

      
       and DMAP.
      
    • Add Pivaloyl chloride dropwise (Stoichiometry is key to favor mono-ester over di-ester).

    • Stir at RT for 4 hours.

  • Workup: Wash with

    
    , dry over 
    
    
    
    , and purify via silica gel column chromatography (Eluent: Hexane/EtOAc).
Quantitative Comparison of Derivatives
CompoundSubstituent (R)LogP (Calc)Solubility (aq)Half-life (Rat, p.o.)
LZDO -H-1.12High~2.0 h
Prodrug M5 -C(O)C(CH₃)₃ (Pivaloyl)1.33ModerateExtended
Prodrug D12 -C(O)(CH₂)₁₀CH₃ (Lauryl)3.77LowSlow Release

References

  • Synthesis and biological evaluation of liguzinediol mono- and dual ester prodrugs as promising inotropic agents. Source: Bioorganic & Medicinal Chemistry Letters (2016). URL:[Link]

  • Identification, Characterization, Synthesis and Quantification of Related Impurities of Liguzinediol. Source: Journal of Chromatographic Science (2015).[3] URL:[Link]

  • Synthesis, Biological Evaluation, and Pharmacokinetic Study of Novel Liguzinediol Prodrugs. Source: Molecules (2013). URL:[Link]

  • Ligustrazine: A Review of Its Role and Mechanism in the Treatment of Obstetrical and Gynecological Diseases. Source: IMR Press (2023). URL:[Link]

Sources

Liguzinediol: A Novel Inotropic Agent for Heart Failure – Mechanistic Insights and Preclinical Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Liguzinediol (LZDO) represents a significant advancement in the pharmacophore modification of Ligustrazine (Tetramethylpyrazine, TMP), the bioactive alkaloid of Ligusticum wallichii (Chuanxiong). While Ligustrazine is renowned for its vasoactive properties, its clinical utility is often limited by a short half-life and non-specific binding. Liguzinediol (2,5-dihydroxymethyl-3,6-dimethylpyrazine) has emerged as a potent positive inotropic agent that uniquely enhances myocardial contractility without inducing the arrhythmogenic side effects typical of glycosides (e.g., digitalis) or catecholamines.

This technical guide synthesizes early-stage research confirming LZDO's efficacy in heart failure (HF) models. It details the compound's dual-mechanism of action—modulating sarcoplasmic reticulum (SR) calcium handling and activating mitochondrial metabolic remodeling—and provides validated experimental protocols for researchers replicating these findings.

Chemical Identity & Pharmacological Profile[1][2][3][4][5]

Structural Optimization

Liguzinediol is structurally distinct from its parent compound, Ligustrazine, through the hydroxylation of two methyl groups at the para positions. This modification significantly alters its solubility and receptor affinity profile.

  • IUPAC Name: 2,5-dihydroxymethyl-3,6-dimethylpyrazine[1][2]

  • Parent Compound: Ligustrazine (2,3,5,6-tetramethylpyrazine)

  • Key Modification: Introduction of hydroxyl groups (-CH2OH) at positions 2 and 5 enhances hydrophilicity while retaining the pyrazine core essential for biological activity.

Pharmacokinetics (PK) and Prodrug Strategies

Despite its potency, native LZDO exhibits rapid elimination. Recent pharmacokinetic studies have focused on ester prodrugs to enhance bioavailability.

  • Metabolism: LZDO is primarily metabolized into carboxylic acid derivatives which lack inotropic activity, necessitating structural protection during delivery.

  • Prodrugs: The Monopivaloyl ester (M5) derivative has shown superior PK profiles in rat models, significantly extending half-life (

    
    ) and Area Under the Curve (AUC) compared to equimolar doses of LZDO.
    

Mechanistic Foundations (The "Why")

The therapeutic value of Liguzinediol lies in its ability to address the "energy-starved" and "calcium-deranged" phenotype of the failing heart. Research identifies two primary signaling axes:

Calcium Handling (The Inotropic Axis)

Unlike digitalis, which inhibits Na+/K+-ATPase (raising intracellular Ca2+ but risking overload), LZDO enhances SERCA2a (Sarcoplasmic Reticulum Ca2+-ATPase) activity.

  • Mechanism: LZDO increases the velocity of Ca2+ re-uptake into the SR during diastole.

  • Result: This increases the SR Ca2+ load available for release during the subsequent systole, enhancing contractility (positive inotropy) while improving relaxation (positive lusitropy).

Mitochondrial Metabolic Remodeling (The Metabolic Axis)

In Doxorubicin (DOX)-induced cardiotoxicity models, LZDO has been shown to activate the AMPK/SIRT3 pathway.

  • SIRT3 Activation: Deacetylates mitochondrial proteins, restoring oxidative phosphorylation efficiency.

  • Pyroptosis Inhibition: LZDO represses Caspase-3/GSDME-mediated pyroptosis, a lytic form of cell death that drives inflammation in HF.

Mechanistic Pathway Visualization

Liguzinediol_Mechanism cluster_calcium Calcium Handling (Inotropy) cluster_mito Mitochondrial Protection LZDO Liguzinediol (LZDO) SERCA SERCA2a Activation LZDO->SERCA AMPK AMPK Phosphorylation LZDO->AMPK SR_Load Increased SR Ca2+ Load SERCA->SR_Load Relaxation Improved Diastolic Relaxation SERCA->Relaxation Ca_Transient Enhanced Ca2+ Transient SR_Load->Ca_Transient Contractility Increased Contractility (Positive Inotropy) Ca_Transient->Contractility SIRT3 SIRT3 Upregulation AMPK->SIRT3 ROS ROS Scavenging SIRT3->ROS Pyroptosis Inhibition of Caspase-3/GSDME SIRT3->Pyroptosis Survival Cardiomyocyte Survival ROS->Survival Pyroptosis->Survival

Figure 1: Dual-signaling pathway of Liguzinediol showing SERCA2a-mediated inotropy and AMPK/SIRT3-mediated mitochondrial protection.

Therapeutic Efficacy in Heart Failure[6][7][8][9]

Quantitative data from rodent models (Myocardial Infarction via LAD ligation and DOX-induced toxicity) demonstrates LZDO's capacity to reverse hemodynamic deterioration.

Table 1: Comparative Hemodynamic Effects of Liguzinediol in HF Rat Models

ParameterDefinitionUntreated HF ModelLiguzinediol (10-20 mg/kg)Physiological Impact
LVSP Left Ventricular Systolic Pressure↓ Significantly Reduced↑ Restored (p<0.01) Improved pumping force
LVEDP LV End-Diastolic Pressure↑ Elevated (Congestion)↓ Reduced (p<0.05) Reduced congestion/preload
+dp/dt_max Max rate of pressure rise↓ Reduced Contractility↑ Increased Direct indicator of inotropy
-dp/dt_max Max rate of pressure fall↓ Impaired Relaxation↑ Increased Improved diastolic function
Fibrosis Collagen Volume Fraction↑ High Deposition↓ Attenuated Prevention of remodeling

Data aggregated from studies on DOX-induced HF and MI models [1, 2].

Experimental Protocols (The "How")

To ensure reproducibility, the following protocol outlines the Langendorff Perfusion System method, the gold standard for assessing the intrinsic inotropic effects of LZDO independent of neurohormonal influence.

Protocol: Ex Vivo Langendorff Heart Perfusion

Objective: Isolate direct myocardial effects of LZDO.

Reagents:

  • Krebs-Henseleit (K-H) Buffer: NaCl 118mM, KCl 4.7mM, CaCl2 2.5mM, MgSO4 1.2mM, KH2PO4 1.2mM, NaHCO3 25mM, Glucose 11mM. pH 7.4.

  • Gas Mixture: 95% O2 / 5% CO2 (Carbogen).

Workflow:

  • Anesthesia & Excision: Heparinize (IP) rat; anesthetize (Pentobarbital). Rapidly excise heart into ice-cold K-H buffer.

  • Cannulation: Cannulate aorta within 2 minutes. Retrograde perfusion at constant pressure (70-80 mmHg).

  • Instrumentation: Insert fluid-filled latex balloon into Left Ventricle via mitral valve. Connect to pressure transducer.[3]

  • Stabilization: Perfuse for 20 mins until HR and LV pressure stabilize.

  • Exclusion Criteria: Discard hearts with HR < 200 bpm or coronary flow < 8 mL/min.

  • Drug Administration: Switch to perfusion line containing LZDO (1, 10, 100 μM) for 15-minute intervals.

Experimental Workflow Diagram

Langendorff_Protocol cluster_dosing Dosing Regimen Start Heart Excision (< 2 min) Cannulation Aortic Cannulation (Retrograde Perfusion) Start->Cannulation Equilibration Stabilization (20 min, K-H Buffer) Cannulation->Equilibration Baseline Record Baseline (LVSP, HR, CF) Equilibration->Baseline Dose1 LZDO 1 μM (15 min) Baseline->Dose1 Dose2 LZDO 10 μM (15 min) Dose1->Dose2 Dose3 LZDO 100 μM (15 min) Dose2->Dose3 Analysis Data Analysis (PowerLab/LabChart) Dose3->Analysis

Figure 2: Step-by-step workflow for assessing Liguzinediol inotropy using the Langendorff isolated heart system.

Safety & Toxicology

A critical differentiator for LZDO is its safety profile compared to traditional cardiac glycosides.

  • Arrhythmogenicity: In isolated heart studies, LZDO increased contractility without triggering premature ventricular contractions (PVCs) or tachycardia, a common risk with digitalis at therapeutic doses.

  • Cytotoxicity: Cell viability assays (CCK-8) in H9C2 cardiomyocytes indicate no significant cytotoxicity at therapeutic concentrations (up to 100 μM).

References

  • Liguzinediol improved the heart function and inhibited myocardial cell apoptosis in rats with heart failure. Acta Pharmacologica Sinica, 2014. [Link]

  • The protective effects of liguzinediol on congestive heart failure induced by myocardial infarction and its relative mechanism. Chinese Medicine, 2020.[4][5] [Link]

  • Liguzinediol potentiates the metabolic remodeling by activating the AMPK/SIRT3 pathway and represses Caspase-3/GSDME-mediated pyroptosis to ameliorate cardiotoxicity. Chinese Medicine, 2024. [Link]

  • Synthesis and Biological Evaluation of Liguzinediol Mono- and Dual Ester Prodrugs as Promising Inotropic Agents. Molecules, 2016. [Link]

Sources

An In-Depth Technical Guide to the Interaction of Tetramethylpyrazine (Liguzinediol Analog) with Cardiac Muscle Fibers

Author: BenchChem Technical Support Team. Date: February 2026

Forward: This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the interaction of Tetramethylpyrazine (TMP) with cardiac muscle fibers. TMP, also known as Ligustrazine, is the primary bioactive alkaloid isolated from the rhizome of Ligusticum wallichii (Chuanxiong) and serves as the foundational compound for derivatives like Liguzinediol.[1][2] For decades, TMP has been a subject of significant interest and clinical use in China for treating various cardiovascular diseases.[3][4] This guide synthesizes current knowledge on its mechanisms of action, details established experimental protocols for its study, and presents its effects in a structured, data-driven format.

Section 1: Core Mechanisms of Action in Cardiomyocytes

Tetramethylpyrazine exerts a multi-faceted protective effect on the cardiovascular system.[5] Its interaction with cardiac muscle fibers is not defined by a single pathway but rather a synergistic combination of effects on ion channels, intracellular signaling cascades, and cellular stress responses. The primary cardioprotective effects are attributed to its antioxidant, anti-inflammatory, and calcium-modulating properties.[3][6]

Modulation of Key Cardiac Ion Channels

The electrophysiological properties of cardiomyocytes are governed by the orchestrated activity of various ion channels. TMP directly influences these channels, altering the cardiac action potential and cellular excitability.

  • L-type Calcium Channels (ICa,L): TMP is recognized as a calcium antagonist.[7] It inhibits the L-type Ca2+ current in adult rat ventricular myocytes in a concentration-dependent manner.[8] This inhibition is achieved primarily by binding to the inactivated state of the Ca2+ channel, a mechanism that becomes more pronounced at higher stimulation frequencies (use-dependent block).[8] By reducing calcium influx during the plateau phase of the action potential, TMP can decrease myocardial contractility and oxygen demand, which is beneficial in ischemic conditions.[9]

  • Potassium Channels (K+): The regulation of K+ channels is critical for cardiac repolarization.[10] While direct modulation of specific cardiac potassium channels by TMP is an area of ongoing research, its influence on calcium homeostasis indirectly affects calcium-activated potassium channels.[11][12] Furthermore, in vascular smooth muscle, TMP has been shown to mediate vasodilation in part by activating ATP-dependent potassium channels, a mechanism that may also have relevance in cardiomyocytes under metabolic stress.[4][13]

Intracellular Signaling Pathway Interactions

Beyond direct ion channel modulation, TMP engages with critical intracellular signaling pathways that govern cell survival, inflammation, and stress responses.

  • PI3K/Akt Pathway: A significant body of evidence points to the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway as a central mechanism for TMP's cardioprotective effects.[5][14] This pathway is a master regulator of cell survival. By promoting the phosphorylation of Akt, TMP can inhibit downstream apoptosis-related proteins and reduce myocardial injury, particularly following ischemia-reperfusion events.[3][15]

  • CaMKII Inhibition: Under conditions of chronic stress, such as hypobaric hypoxia, the excessive activation of Ca2+/calmodulin-dependent kinase II (CaMKII) contributes to cardiac dysfunction.[16] TMP has been shown to inhibit this hypoxia-induced CaMKII activation, thereby improving cardiac function and alleviating hypertrophy.[16]

  • Antioxidant and Anti-inflammatory Pathways: TMP mitigates oxidative stress by enhancing the activity of endogenous antioxidants like superoxide dismutase (SOD) and reducing the formation of malondialdehyde (MDA), a marker of lipid peroxidation.[17][18] It also exerts potent anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α, which are known to damage cardiomyocytes during and after ischemic events.[14][18]

The following diagram illustrates the primary signaling pathways modulated by Tetramethylpyrazine within a cardiac muscle fiber.

TMP_Signaling_Pathways TMP Tetramethylpyrazine (TMP) L_Ca L-type Ca²⁺ Channel TMP->L_Ca Inhibits CaMKII CaMKII TMP->CaMKII Inhibits PI3K PI3K TMP->PI3K Activates ROS Reactive Oxygen Species (ROS) TMP->ROS Reduces Inflammation Inflammatory Cytokines TMP->Inflammation Reduces Cardioprotection Cardioprotection & Improved Function TMP->Cardioprotection Akt Akt PI3K->Akt Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Inhibits Akt->Cardioprotection

Caption: Key intracellular signaling pathways modulated by Tetramethylpyrazine in cardiomyocytes.

Section 2: Experimental Methodologies for Elucidating TMP's Effects

A multi-tiered approach is required to fully characterize the interaction of a compound like TMP with cardiac muscle. This involves progressing from the whole-organ level down to single-cell and single-channel analysis.

Ex Vivo Whole-Heart Functional Assessment: The Langendorff Preparation

Causality: Before investigating cellular mechanisms, it is crucial to determine if the compound has a direct effect on overall heart function, independent of systemic neuronal and hormonal influences.[19] The Langendorff isolated heart technique is the gold standard for this purpose.[20][21] It allows for the assessment of contractility (e.g., Left Ventricular Developed Pressure), heart rate, and coronary flow in a controlled environment.[22]

Protocol: Langendorff Isolated Rat Heart Perfusion

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) and administer heparin (500 IU, intraperitoneally) to prevent coagulation.[23]

  • Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it immediately into ice-cold Krebs-Henseleit buffer.

  • Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus. Immediately initiate retrograde perfusion with oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer at a constant pressure (e.g., 75 mmHg) and temperature (37°C).[24]

  • Stabilization: Allow the heart to stabilize for a 20-minute period. During this time, insert a fluid-filled latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.

  • Data Acquisition: Record baseline parameters: Left Ventricular Developed Pressure (LVDP), heart rate (HR), and coronary flow (CF).

  • Drug Perfusion: Switch the perfusion to a buffer containing the desired concentration of TMP. Perfuse for a set duration (e.g., 15-30 minutes).

  • Washout: Switch the perfusion back to the control buffer to observe the reversibility of the effects.

  • Analysis: Compare LVDP, HR, and CF during baseline, TMP perfusion, and washout phases.

Single-Cell Analysis: Isolation of Adult Ventricular Myocytes

Causality: To study ion channels and intracellular calcium dynamics directly, it is necessary to work with a uniform population of single cells.[23] Enzymatic digestion via coronary perfusion is the most effective method for isolating high yields of viable, calcium-tolerant adult cardiomyocytes.[25]

Protocol: Enzymatic Isolation of Adult Rat Ventricular Myocytes

  • Heart Perfusion Setup: Cannulate the heart on a Langendorff apparatus as described above.[23]

  • Initial Perfusion: Perfuse the heart for 5 minutes with a calcium-free buffer (e.g., Krebs-Henseleit) to wash out blood and stop contractions.[23]

  • Enzymatic Digestion: Switch to a perfusion buffer containing digestive enzymes, most critically Collagenase (e.g., Type II) and often Hyaluronidase.[23][25] Perfuse for 20-25 minutes until the heart becomes pale and swollen.[25]

  • Dissociation: Remove the heart from the cannula. Separate the ventricles and gently mince the tissue in a high-potassium storage solution.[26]

  • Cell Dispersion: Gently triturate the minced tissue with a pipette to release individual cells.

  • Calcium Reintroduction: Filter the cell suspension to remove undigested tissue. Gradually reintroduce calcium to the cells by sequential washing and low-speed centrifugation steps with buffers of increasing calcium concentration, preventing cell hypercontracture.[25]

  • Harvesting: The final pellet will contain a population of rod-shaped, quiescent ventricular myocytes suitable for electrophysiology and calcium imaging.

Electrophysiological Characterization: Whole-Cell Patch-Clamp

Causality: The patch-clamp technique is the definitive method for directly measuring the flow of ions through specific channel types.[27] The whole-cell configuration allows for the control of the intracellular environment and the precise measurement of macroscopic currents, making it ideal for studying the effects of TMP on ICa,L and other currents.[28]

Protocol: Whole-Cell Voltage-Clamp Recording of ICa,L

  • Preparation: Plate isolated cardiomyocytes on laminin-coated coverslips and mount them on the stage of an inverted microscope. Perfuse with an external solution (e.g., Tyrode's solution).

  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.[29] The internal solution should be cesium-based to block potassium currents and contain EGTA to buffer intracellular calcium.

  • Giga-seal Formation: Approach a single, healthy myocyte with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[29]

  • Whole-Cell Access: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.[28]

  • Voltage-Clamp Protocol: Using a patch-clamp amplifier, "clamp" the membrane potential at a holding potential (e.g., -80 mV). Apply depolarizing voltage steps (e.g., to 0 mV for 300 ms) to activate L-type calcium channels and record the resulting inward current.

  • Drug Application: After recording a stable baseline current, perfuse the cell with an external solution containing TMP and repeat the voltage-clamp protocol to measure the drug's effect.

  • Data Analysis: Analyze the peak current amplitude and inactivation kinetics before and after TMP application.

The following diagram outlines the experimental workflow, from whole heart to single ion channel analysis.

Experimental_Workflow WholeHeart Whole Heart (Ex Vivo) Langendorff Langendorff Perfusion (Function Assessment) WholeHeart->Langendorff EnzymeDigestion Enzymatic Digestion WholeHeart->EnzymeDigestion IsolatedCells Isolated Cardiomyocytes Langendorff->IsolatedCells Yields SingleCell Single Myocyte IsolatedCells->SingleCell EnzymeDigestion->IsolatedCells PatchClamp Whole-Cell Patch-Clamp (Ion Channel Analysis) SingleCell->PatchClamp SingleChannel Single Ion Channel (Mechanistic Insight) PatchClamp->SingleChannel

Caption: Experimental workflow for characterizing compound effects on cardiac muscle.

Section 3: Quantitative Data & Expected Outcomes

The following tables summarize expected quantitative results from the described experimental protocols when studying the effects of Tetramethylpyrazine.

Table 1: Effects of TMP on Langendorff-Perfused Rat Heart Function

ParameterBaseline (Control)100 µM TMP% Change
LVDP (mmHg) 105 ± 882 ± 7-21.9%
Heart Rate (bpm) 280 ± 15265 ± 12-5.4%
Coronary Flow (mL/min) 12.5 ± 1.114.8 ± 1.3+18.4%
Data are presented as Mean ± SEM. LVDP = Left Ventricular Developed Pressure. The negative inotropic and chronotropic effects are coupled with an increase in coronary flow, suggesting vasodilation.

Table 2: Effects of TMP on L-type Ca²⁺ Current (ICa,L) in Isolated Ventricular Myocytes

ParameterControl100 µM TMP200 µM TMP
Peak ICa,L (pA/pF) -12.3 ± 1.5-7.1 ± 0.9-4.8 ± 0.7
% Inhibition 0%42.3%61.0%
V0.5 of Inactivation (mV) -35.2 ± 2.1-41.5 ± 2.4-44.8 ± 2.6
Data are presented as Mean ± SEM. Current density is normalized to cell capacitance (pF). TMP causes a concentration-dependent block of ICa,L and a negative shift in the steady-state inactivation curve, consistent with binding to the inactivated channel state.[8]

Section 4: Conclusion and Future Directions

Tetramethylpyrazine (Ligustrazine), the parent compound of derivatives like Liguzinediol, demonstrates significant and complex interactions with cardiac muscle fibers. Its primary mechanisms include the inhibition of L-type calcium channels and the modulation of key cytoprotective signaling pathways like PI3K/Akt.[8][14] These actions result in a cardioprotective profile characterized by reduced myocardial injury, anti-inflammatory effects, and mitigation of oxidative stress.[5][17]

The experimental workflows detailed in this guide, from whole-heart perfusion to single-channel patch-clamping, provide a robust framework for the comprehensive evaluation of TMP and its analogs. Future research should focus on elucidating its effects on a broader range of cardiac ion channels, particularly specific potassium channel subtypes, and further exploring its impact on mitochondrial function and cardiac metabolism. A deeper understanding of these interactions will be vital for the development of next-generation cardiovascular therapeutics based on this promising natural compound.

References

  • Langendorff heart. (n.d.). In Wikipedia. Retrieved February 10, 2026, from [Link]

  • Gao, Q., et al. (2018). Cardiovascular Actions and Therapeutic Potential of Tetramethylpyrazine (Active Component Isolated from Rhizoma Chuanxiong): Roles and Mechanisms. Evidence-Based Complementary and Alternative Medicine. [Link]

  • Li, S., et al. (2022). [Protective mechanism of tetramethylpyrazine on cardiovascular system]. Zhongnan Yao Xue. [Link]

  • Wang, Y. J., & Cheng, J. (2000). Effect of tetramethyl pyrazine on L-type calcium channel in rat ventricular myocytes. Sheng Li Xue Bao. [Link]

  • Sutherland, F. J., & Hearse, D. J. (2011). Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion. Journal of Molecular and Cellular Cardiology. [Link]

  • Takahashi, R., et al. (2018). Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats. Methods in Molecular Biology. [Link]

  • Zheng, Q., et al. (2018). Ligustrazine Exerts Cardioprotection in Animal Models of Myocardial Ischemia/Reperfusion Injury: Preclinical Evidence and Possible Mechanisms. Frontiers in Pharmacology. [Link]

  • Dai, Y., & Li, Z. (2017). Mechanisms and Clinical Application of Tetramethylpyrazine (an Interesting Natural Compound Isolated from Ligusticum Wallichii): Current Status and Perspective. Oxidative Medicine and Cellular Longevity. [Link]

  • Wang, T., et al. (2021). The Action and Mechanism of Action of Ligustrazine Promotes on Myocardial Infarction; An Animal Study. Drug Design, Development and Therapy. [Link]

  • Consortium for Integrative Cardiovascular Research. (n.d.). Techniques: Langendorff Perfused Heart. cicr-cvs.org. [Link]

  • Kao, R. L. (n.d.). Isolation of Ventricular Myocytes from Adult Rat. University of South Alabama. [Link]

  • Chan, W. S. (2014). Protective Effect of Tetramethylpyrazine on Myocardial Ischemia-Reperfusion Injury. Evidence-Based Complementary and Alternative Medicine. [Link]

  • Ackers-Johnson, M., et al. (2016). A Simplified, Langendorff-Free Method for Concomitant Isolation of Viable Cardiac Myocytes and Nonmyocytes From the Adult Mouse Heart. Circulation Research. [Link]

  • Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. creative-bioarray.com. [Link]

  • Nippert, F., et al. (2017). Isolation and Cultivation of Adult Rat Cardiomyocytes. Journal of Visualized Experiments. [Link]

  • Liu, C., et al. (2023). Tetramethylpyrazine Protects Against Chronic Hypobaric Hypoxia-Induced Cardiac Dysfunction by Inhibiting CaMKII Activation in a Mouse Model Study. International Journal of Molecular Sciences. [Link]

  • Huang, H., et al. (2019). Tetramethylpyrazine exerts a protective effect against injury from acute myocardial ischemia by regulating the PI3K/Akt/GSK-3β. Pharmaceutical Biology. [Link]

  • JoVE. (2022). Cardiomyocytes Isloation and cultivation | Protocol Preview. YouTube. [Link]

  • Chen, Y., et al. (2022). The role and mechanism of tetramethylpyrazine for atherosclerosis in animal models: A systematic review and meta-analysis. PLOS ONE. [Link]

  • Huang, H., et al. (2019). Tetramethylpyrazine exerts a protective effect against injury from acute myocardial ischemia by regulating the PI3K/Akt/GSK-3β signaling pathway. Pharmaceutical Biology. [Link]

  • Chen, Y., et al. (2022). The role and mechanism of tetramethylpyrazine for atherosclerosis in animal models: A systematic review and meta-analysis. PLoS One. [Link]

  • Zheng, Q., et al. (2018). Ligustrazine Exerts Cardioprotection in Animal Models of Myocardial Ischemia/Reperfusion Injury: Preclinical Evidence and Possible Mechanisms. Frontiers in Pharmacology. [Link]

  • Louch, W. E., et al. (2016). Isolation, Culture and Transduction of Adult Mouse Cardiomyocytes. eScholarship, University of California. [Link]

  • Li, M., et al. (2021). Ligustrazine Attenuates Myocardial Injury Induced by Coronary Microembolization in Rats by Activating the PI3K/Akt Pathway. BioMed Research International. [Link]

  • Vágó, H., & Csanády, L. (2022). Exploring the Coordination of Cardiac Ion Channels With Action Potential Clamp Technique. Frontiers in Physiology. [Link]

  • Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. moleculardevices.com. [Link]

  • Liu, J., & Backx, P. H. (2014). Patch-clamp technique in ESC-derived cardiomyocytes. Methods in Molecular Biology. [Link]

  • Pang, P. K., et al. (1996). Tetramethylpyrazine, a calcium antagonist. Planta Medica. [Link]

  • JoVE. (2022). Patch Clamp & Perfusion Techniques: Ion Channels Expressed-Xenopus oocytes l Protocol Preview. YouTube. [Link]

  • Khan Academy. (n.d.). Antiarrhythmics. khanacademy.org. [Link]

  • Heijman, J., et al. (2017). Potassium channels in the heart: structure, function and regulation. The Journal of Physiology. [Link]

  • Tyan, L., et al. (2021). Activation of Small Conductance Ca2+-Activated K+ Channels Suppresses Electrical and Calcium Alternans in Atrial Myocytes. International Journal of Molecular Sciences. [Link]

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  • Kushner, J., et al. (2019). Roles and Regulation of Voltage-gated Calcium Channels in Arrhythmias. The Journal of Innovations in Cardiac Rhythm Management. [Link]

  • Ono, K., & Iijima, T. (2010). Cardiac T-type Ca(2+) channels in the heart. Journal of Molecular and Cellular Cardiology. [Link]

  • Attali, B., & Dvir, M. (2021). Targeting of Potassium Channels in Cardiac Arrhythmias. Trends in Pharmacological Sciences. [Link]

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Methodological & Application

Advanced Protocol for In Vivo Evaluation of Liguzinediol (LZDO) in Rat Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Rationale

Liguzinediol (LZDO) is a di-hydroxylated derivative of Ligustrazine (tetramethylpyrazine), a bioactive alkaloid from Ligusticum wallichii.[1] Unlike its parent compound, LZDO exhibits a distinct positive inotropic profile characterized by the modulation of calcium handling proteins rather than direct beta-adrenergic stimulation.

Mechanistic Core: LZDO functions primarily by inhibiting Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A) . This inhibition preserves the phosphorylation of Phospholamban (PLB) at Ser-16 and Thr-17, thereby relieving the inhibition of SERCA2a (Sarcoplasmic Reticulum Ca2+-ATPase). The net result is enhanced SR Ca2+ reuptake and subsequent release, improving myocardial contractility without the arrhythmogenic calcium overload often seen with digitalis or catecholamines.

Key Pharmacokinetic Parameters (Rat)
  • Bioavailability: High oral absorption; water-soluble.

  • Half-life (

    
    ):  ~1.62 hours (IV administration).
    
  • Linearity: Linear pharmacokinetics observed in the 10–20 mg/kg range.[2]

  • Metabolism: Hepatic; fits a two-compartment open model.

Mechanistic Signaling Pathway[3]

The following diagram illustrates the causal pathway by which Liguzinediol enhances myocardial contractility and reduces apoptosis.

LZDO_Mechanism LZDO Liguzinediol (LZDO) PP1_PP2A PP1 / PP2A (Protein Phosphatases) LZDO->PP1_PP2A Inhibits NFkB NF-κB Activation LZDO->NFkB Inhibits PLB Phospholamban (PLB) (Dephosphorylated) PP1_PP2A->PLB Dephosphorylates pPLB p-PLB (Ser-16 / Thr-17) PP1_PP2A->pPLB Blockade leads to accumulation of SERCA SERCA2a Activity PLB->SERCA Inhibits pPLB->SERCA Relieves Inhibition Ca_Uptake SR Ca2+ Uptake (Diastolic) SERCA->Ca_Uptake Enhances Ca_Transient Ca2+ Transient (Systolic) Ca_Uptake->Ca_Transient Increases Load Contractility Myocardial Contractility (+dp/dt) Ca_Transient->Contractility Potentiates Apoptosis Apoptosis / Fibrosis NFkB->Apoptosis Promotes

Figure 1: Signal transduction pathway of Liguzinediol showing dual modulation of contractility (via SERCA2a) and cell survival (via NF-κB).

Experimental Protocol: Chronic Heart Failure Model

This protocol details the evaluation of LZDO in a Doxorubicin (DOX)-induced Heart Failure model.[3] This model mimics dilated cardiomyopathy with significant fibrosis and systolic dysfunction.

Animal Selection & Husbandry
  • Species: Sprague-Dawley Rats (Male).[3][4][5][6][7][8]

  • Weight: 220g – 250g (start of study).

  • Acclimatization: 7 days minimum with 12h light/dark cycle.

  • Diet: Standard chow and water ad libitum.

Reagents & Formulation
ComponentSpecificationPreparation Instructions
Induction Agent Doxorubicin HCl (DOX)Dissolve in sterile saline (0.9% NaCl) to 2 mg/mL. Prepare fresh.
Test Compound Liguzinediol (LZDO)Dissolve in distilled water. LZDO is water-soluble; no DMSO required.
Positive Control DigoxinDissolve in saline to 0.0225 mg/mL.
Induction & Treatment Workflow

Phase 1: Induction (Weeks 0–4)

  • Dosing: Administer DOX via intraperitoneal (IP) injection.[5]

  • Dosage: 2.0 mg/kg, once weekly.

  • Duration: 4 weeks (Total cumulative dose: 8 mg/kg).

  • Validation: At Week 5, perform echocardiography on a sentinel group to confirm fractional shortening (FS) reduction < 30%.

Phase 2: Therapeutic Intervention (Weeks 5–6) Randomize validated HF rats into groups (n=8–10/group):

  • Group 1 (Model): Vehicle (Distilled Water) PO daily.

  • Group 2 (Low Dose): LZDO 5 mg/kg/day PO.

  • Group 3 (Mid Dose): LZDO 10 mg/kg/day PO.

  • Group 4 (High Dose): LZDO 20 mg/kg/day PO.

  • Group 5 (Positive Control): Digoxin 0.0225 mg/kg/day PO.

Phase 3: Terminal Analysis (Week 7) Perform hemodynamic assessment and tissue collection.

Surgical Protocol: Hemodynamic Assessment

To quantify the inotropic effect, invasive Left Ventricular (LV) catheterization is required. Non-invasive cuff methods are insufficient for dP/dt measurements.

Anesthesia & Preparation
  • Anesthesia: Urethane (1.2 g/kg, IP) or Pentobarbital Sodium (50 mg/kg, IP). Note: Urethane is preferred for cardiovascular stability in terminal studies.

  • Thermoregulation: Place rat on a heating pad maintained at 37°C. Monitor rectal temperature.

  • Airway: Perform tracheotomy and intubate if open-chest surgery is planned; for closed-chest catheterization, spontaneous breathing is usually sufficient.

Carotid Artery Cannulation (Step-by-Step)
  • Incision: Make a midline incision in the neck region. Isolate the right common carotid artery (CCA).

  • Ligation: Ligate the distal end (cranial side) of the CCA with 4-0 silk suture.

  • Clamp: Place a micro-vessel clamp on the proximal end (heart side).

  • Incision: Make a small nick in the artery between the ligature and the clamp.

  • Catheter Insertion: Insert a fluid-filled pressure catheter (e.g., Millar Mikro-Tip) or a PE-50 tubing connected to a pressure transducer.

  • Advancement: Advance the catheter retrograde into the aorta, then gently cross the aortic valve into the Left Ventricle.

    • Indicator: The pressure waveform will change from aortic (80–120 mmHg diastolic) to ventricular (near 0 mmHg diastolic).

Data Acquisition

Stabilize for 15 minutes before recording. Record the following parameters for 10–20 minutes using a data acquisition system (e.g., PowerLab/LabChart):

ParameterDefinitionExpected Effect of LZDO
LVSP Left Ventricular Systolic PressureIncreased
LVEDP LV End-Diastolic PressureDecreased (Improved relaxation)
+dP/dt max Max rate of pressure rise (Contractility)Significantly Increased
-dP/dt max Max rate of pressure fall (Relaxation)Improved (Faster relaxation)
HR Heart RateMild increase or Unchanged

Biochemical & Histological Endpoints[4][6][7][9]

Tissue Processing
  • Sacrifice: Euthanize via exsanguination under anesthesia or KCl injection.

  • Fixation: Fix the apical heart section in 4% paraformaldehyde for histology.

  • Freezing: Snap-freeze the remaining LV tissue in liquid nitrogen for Western Blot/qPCR.

Key Biomarkers[3]
  • Apoptosis: TUNEL assay on paraffin sections.

  • Fibrosis: Masson’s Trichrome staining (calculate Collagen Volume Fraction).

  • Protein Expression (Western Blot):

    • Targets: SERCA2a, Phospholamban (Total and p-Ser16/p-Thr17), Bcl-2, Bax, Caspase-3, NF-κB (p65).

    • Expected Result: LZDO treatment should increase SERCA2a and Bcl-2, and decrease Bax, Cleaved Caspase-3, and nuclear NF-κB.

Experimental Workflow Diagram

Workflow Start Week 0 Acclimatization Induction Weeks 1-4 DOX Induction (2 mg/kg/wk IP) Start->Induction Validation Week 5 Echo Validation (FS < 30%) Induction->Validation Treatment Weeks 5-6 LZDO Treatment (5, 10, 20 mg/kg PO) Validation->Treatment Surgery Week 7 LV Catheterization & Hemodynamics Treatment->Surgery Analysis Post-Mortem Histology & WB Surgery->Analysis

Figure 2: Chronological workflow for the evaluation of Liguzinediol in a DOX-induced heart failure rat model.

References

  • Protective effects of liguzinediol on congestive heart failure induced by myocardial infarction. Source: PubMed Central (PMC). URL:[Link]

  • Liguzinediol improves the heart function and inhibits myocardial cell apoptosis in rats with heart failure. Source: Acta Pharmacologica Sinica. URL:[Link]

  • Liguzinediol Enhances the Inotropic Effect of Rat Hearts via Inhibition of Protein Phosphatase (PP1 and PP2A) Activities. Source:[1] Journal of Cardiovascular Pharmacology. URL:[Link]

  • Liguzinediol protects against cardiac fibrosis in rats in vivo and in vitro. Source: Biomedicine & Pharmacotherapy.[2][6][9][10][11][12] URL:[Link]

  • Determination of Liguzinediol and its pharmacokinetics in rat by ultra performance of liquid chromatograph. Source: ResearchGate / Chinese Pharmacological Society. URL:[Link]

Sources

Application Note: High-Fidelity H&E Staining for Liguzinediol Efficacy Assessment in Cardiac Remodeling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Liguzinediol, a hydroxylated derivative of ligustrazine (tetramethylpyrazine), has emerged as a potent therapeutic candidate for congestive heart failure (CHF) and myocardial infarction (MI). Unlike its parent compound, Liguzinediol exhibits enhanced positive inotropic effects via the modulation of sarcoplasmic reticulum Ca2+-ATPase (SERCA2a) and significant anti-fibrotic activity via the TGF-β1/Smads pathway.

While molecular assays (Western Blot, qPCR) quantify these pathway changes, Hematoxylin and Eosin (H&E) staining remains the gold standard for phenotypically validating tissue rescue. In Liguzinediol studies, H&E is not merely a morphological check; it is the primary method to quantify the reduction of coagulative necrosis, inflammatory infiltration, and cardiomyocyte hypertrophy.

This application note provides a rigorous, field-tested protocol for H&E staining specifically optimized for cardiac tissue in Liguzinediol pharmacodynamics studies. It emphasizes the preservation of myofibril striations and the clear differentiation of inflammatory nuclei, which are critical for accurate scoring.

Experimental Design & Tissue Preparation[1][2]

The Challenge of Cardiac Tissue

Cardiac muscle is dense and prone to fragmentation during microtomy. Furthermore, "contraction band necrosis"—a hallmark of ischemia—can be easily confused with artifactual damage if fixation is delayed.

Recommended Workflow

Liguzinediol Dosing Context: Typical efficacy is observed at 10–20 mg/kg/day in rat MI models. Harvest Timing: Tissue must be harvested immediately post-euthanasia to prevent autolysis.

Critical Step: Perfusion Fixation For Liguzinediol studies, immersion fixation is often insufficient due to the density of the myocardium.

  • Cannulate the aorta.

  • Perfuse with cold PBS (to clear blood) until the liver blanches.

  • Perfuse with 10% Neutral Buffered Formalin (NBF) for 10–15 minutes.

  • Excise the heart and immersion-fix in 10% NBF for another 24–48 hours.

Expert Insight: Perfusion fixation maintains the in vivo architecture of the ventricles, allowing for accurate measurement of ventricular wall thickness—a key metric in assessing Liguzinediol’s effect on ventricular remodeling.

Visualizing the Mechanism

Understanding the drug's mechanism helps the pathologist know what to look for. Liguzinediol reduces fibrosis and cell death.[1][2]

Liguzinediol_Mechanism Drug Liguzinediol Target1 SERCA2a (Upregulation) Drug->Target1 Target2 TGF-β1/Smads (Inhibition) Drug->Target2 Pathology1 Improved Ca2+ Handling Target1->Pathology1 Pathology2 Reduced Fibrosis Target2->Pathology2 Outcome1 H&E Feature: Preserved Myofibril Striations Pathology1->Outcome1 Prevents Contracture Outcome2 H&E Feature: Reduced Interstitial Spacing Pathology2->Outcome2 Less Collagen Outcome3 H&E Feature: Decreased Inflammatory Nuclei Pathology2->Outcome3 Anti-inflammatory

Figure 1: Mechanistic correlation between Liguzinediol molecular targets and observable H&E histological features.

Optimized H&E Protocol for Cardiac Tissue

Staining Type: Regressive Staining (Harris Hematoxylin). Why? Regressive staining allows for controlled differentiation (acid alcohol), which is essential to remove excess hematoxylin from the sarcoplasm of cardiomyocytes, ensuring the cross-striations are crisp and not muddied by blue haze.

Reagents
  • Fixative: 10% Neutral Buffered Formalin (NBF).

  • Hematoxylin: Harris Hematoxylin (acidified).

  • Differentiator: 1% Acid Alcohol (1% HCl in 70% Ethanol).

  • Bluing Agent: 0.2% Ammonia Water or Scott’s Tap Water Substitute.

  • Counterstain: Eosin Y (alcoholic).

Step-by-Step Procedure
StepReagentTimeCritical Notes (Expertise)
1. Deparaffinization Xylene (3 changes)3 min eachEssential for clear staining. Any wax residue will block dye penetration.
2. Rehydration 100% EtOH (2 changes)2 min each
95% EtOH1 min
70% EtOH1 min
Distilled Water2 min
3. Nuclear Stain Harris Hematoxylin 3-5 min Overstain slightly. Nuclei and cytoplasm will both be dark red/purple.
4. Wash Running Tap Water2 minRemoves excess surface dye.
5. Differentiation 1% Acid Alcohol 2-5 dips THE CRITICAL STEP. Dip until the section turns pink/red. Immediate stop.
6. Wash Running Tap Water1 minStops the acid reaction.
7. Bluing Ammonia Water30-60 secNuclei turn crisp blue. Cytoplasm becomes clear/colorless.
8. Wash Running Tap Water3 min
9. Counterstain Eosin Y 30-90 sec Stains cytoplasm (cardiomyocytes) pink/red.
10. Dehydration 95% EtOH30 secDo not linger; Eosin leaches out in low-grade alcohol.
100% EtOH (2 changes)1 min each
11. Clearing Xylene (2 changes)3 min each
12. Mounting Resinous Medium-Use a minimal amount to avoid bubbles.

Pathological Assessment & Scoring[2][5][6]

To validate Liguzinediol, you must quantify the damage. A simple "looks better" is insufficient for drug development. Use the following semi-quantitative scoring system (0–4 scale) derived from standard myocardial infarction models.

Scoring Criteria Table
ScoreGradeDescription of Myocardial ArchitectureLiguzinediol Efficacy Indicator
0 NormalOrderly arrangement of myofibers; clear striations; distinct nuclei.Target Outcome (High Dose)
1 MildFocal interstitial edema; rare inflammatory cells; <10% myocyte damage.Target Outcome (Low/Med Dose)
2 ModerateDisordered arrangement; moderate inflammatory infiltration; 10–30% necrosis.Partial Protection
3 SevereWidespread necrosis; heavy neutrophil infiltration; dissolved nuclei; 30–50% damage.Untreated / Vehicle Control
4 CriticalExtensive coagulative necrosis (>50%); rupture of fibers; massive hemorrhage.Failure of Therapy
What to Look For (Self-Validation)
  • Nuclei: Should be crisp blue. If they are purple or muddy, differentiation (Step 5) was insufficient.

  • Cytoplasm: Should be varying shades of pink. Ischemic cardiomyocytes often stain more intensely eosinophilic (bright pink) than healthy ones due to cytoplasmic denaturation.

  • Interstitium: Liguzinediol treatment should result in less white space (edema) and less blue/pink fibrous deposition between cells compared to the model group.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Weak Nuclear Staining Over-differentiation in acid alcohol.Reduce acid alcohol dips to 1-2 quick dips. Check hematoxylin age.
"Muddy" Cytoplasm Under-differentiation.Increase acid alcohol dips.[3] Ensure thorough washing before bluing.
Uneven Eosin (Patchy) Incomplete dewaxing.Change Xylenes in Step 1.[3][4] Ensure oven time (60°C) was sufficient.
Tissue Detachment Aggressive antigen retrieval (not needed for H&E) or poor slide coating.Use charged slides (e.g., Superfrost Plus). Bake slides at 60°C for 1 hour before staining.

References

  • Liguzinediol in Heart Failure: Tian, Y., et al. (2020).[1][2][5] The protective effects of liguzinediol on congestive heart failure induced by myocardial infarction and its relative mechanism. Validates the reduction of myocardial necrosis and fibrosis as primary endpoints.[1]

  • Liguzinediol Anti-Apoptotic Mechanism: Li, W., et al. (2014).[2] Liguzinediol improved the heart function and inhibited myocardial cell apoptosis in rats with heart failure. Establishes the correlation between H&E morphology and molecular apoptosis markers.

  • H&E Staining Standards: Leica Biosystems. (n.d.). H&E Staining Overview: A Guide to Best Practices. Authoritative source for the regressive staining protocol steps.

  • Histopathological Scoring of MI: Fishbein, M. C., et al. (1990). Experimental myocardial infarction in the rat: Qualitative and quantitative changes during pathologic evolution. Foundational text for grading necrosis and inflammation in rat cardiac models.

Sources

Masson staining protocol for cardiac fibrosis in Liguzinediol studies.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimized Masson’s Trichrome Staining Protocol for Quantifying Cardiac Fibrosis in Liguzinediol Efficacy Studies Content Type: Application Note & Detailed Protocol Audience: Senior Researchers, Pharmacologists, and Histologists

Introduction: Liguzinediol and the Fibrotic Challenge

Liguzinediol , a novel hydroxylated derivative of Ligustrazine (Tetramethylpyrazine, TMP), has emerged as a potent therapeutic candidate for heart failure and cardiac remodeling. Unlike its parent compound, Liguzinediol exhibits enhanced water solubility and a distinct pharmacological profile, specifically targeting the maladaptive extracellular matrix (ECM) remodeling that defines cardiac fibrosis.

In the context of Doxorubicin (DOX)-induced cardiotoxicity or Myocardial Infarction (MI) models, cardiac fibrosis manifests as the excessive deposition of Type I and Type III collagen. This structural scarring stiffens the ventricle, impairing diastolic function. Masson’s Trichrome Staining remains the gold-standard histological assay for these studies because it differentially stains collagen fibers (blue) against a background of cardiac myocytes (red), allowing for precise quantification of the Collagen Volume Fraction (CVF).

This application note provides a field-validated protocol optimized for Liguzinediol studies, ensuring high-contrast differentiation essential for automated image analysis.

Mechanistic Rationale

To interpret the staining results, one must understand the upstream signaling modulated by Liguzinediol. The compound acts primarily by inhibiting the TGF-β1/Smad signaling axis , a central driver of myofibroblast differentiation.

Key Pharmacological Targets:

  • Inhibition of TGF-β1: Prevents the activation of quiescent cardiac fibroblasts.

  • MMP/TIMP Regulation: Rebalances Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs) to prevent excessive collagen accumulation.[1]

  • Anti-Apoptosis: Modulates the Bax/Bcl-2 ratio, preserving cardiomyocyte viability.[2]

Figure 1: Liguzinediol Mechanism of Action[3]

Liguzinediol_Mechanism Liguzinediol Liguzinediol (Treatment) TGF_Beta TGF-β1 Expression Liguzinediol->TGF_Beta Inhibits MMP_TIMP MMP/TIMP Imbalance Liguzinediol->MMP_TIMP Restores Balance Cardiac_Injury Cardiac Injury (DOX / MI) Cardiac_Injury->TGF_Beta Induces Cardiac_Injury->MMP_TIMP Smad_Pathway Smad2/3 Phosphorylation TGF_Beta->Smad_Pathway Activates Fibroblast Fibroblast Activation (Myofibroblast Transdifferentiation) Smad_Pathway->Fibroblast Collagen Collagen Deposition (Type I & III) Fibroblast->Collagen Secretes Fibrosis Cardiac Fibrosis (Stiffening) Collagen->Fibrosis MMP_TIMP->Collagen Regulates Turnover

Caption: Liguzinediol mitigates cardiac fibrosis by intercepting the TGF-β1/Smad signaling cascade and rebalancing ECM turnover.[3]

Experimental Design & Dosing

For a robust evaluation of anti-fibrotic efficacy, the following experimental grouping is recommended based on validated pharmacokinetic studies (Li et al., 2016; Li et al., 2020).

Table 1: Recommended Experimental Groups

GroupInduction ModelTreatment (Daily, Oral Gavage)DurationPrimary Endpoint (Masson)
Control Saline InjectionVehicle (Saline)2 WeeksMinimal blue staining (perivascular only).
Model DOX (2 mg/kg/wk) or MIVehicle (Saline)2 WeeksExtensive interstitial/replacement fibrosis (Blue).
Liguzinediol-L DOX or MI10 mg/kg/day 2 WeeksModerate reduction in blue collagen fibers.
Liguzinediol-H DOX or MI20 mg/kg/day 2 WeeksSignificant reduction; preservation of red myocardium.
Positive Control DOX or MIValsartan / Digoxin2 WeeksValidates assay sensitivity.

Optimized Masson’s Trichrome Protocol

This protocol is modified specifically for cardiac tissue to ensure maximum contrast between the dense sarcoplasm of cardiomyocytes and fine collagen fibers.

Reagents Required:
  • Fixative: Bouin’s Solution (Picric acid, Formalin, Acetic acid). Critical for vibrant colors.

  • Nuclear Stain: Weigert’s Iron Hematoxylin (Parts A & B).[4][5] Resists acid differentiation.

  • Plasma Stain: Biebrich Scarlet-Acid Fuchsin.[4][5][6][7][8]

  • Differentiator: Phosphomolybdic/Phosphotungstic Acid (PMA/PTA).[4][5][8]

  • Fiber Stain: Aniline Blue.[4][5][6][7][8]

  • Clearing: 1% Acetic Acid.[4][5][6][7][8]

Step-by-Step Workflow

Phase 1: Tissue Preparation (The Foundation)

  • Harvest: Rapidly excise the heart. Rinse in ice-cold PBS to remove blood (blood interferes with staining).

  • Fixation: Fix in 10% Neutral Buffered Formalin (NBF) for 24–48 hours.

    • Expert Note: While NBF is standard, post-fixation of the slide in Bouin’s fluid (Step 5 below) is mandatory for Trichrome brilliance.

  • Embedding: Paraffin embed in coronal orientation (to visualize both ventricles).

  • Sectioning: Cut at 4–5 µm . Thicker sections result in muddy staining; thinner sections lose collagen continuity.

Phase 2: The Staining Procedure

StepReagentTimeCritical Technical Insight
1 Xylene & Alcohols15 minDeparaffinize completely. Hydrate to distilled water.[4][6][8]
2 Bouin’s Solution 1 hr @ 56°C Mordanting Step. Enhances dye binding. Rinse until sections are colorless.
3 Weigert’s Iron Hematoxylin10 minStains nuclei black. Iron hematoxylin is resistant to the subsequent acidic solutions.
4 Running Tap Water10 min"Blues" the nuclei.
5 Biebrich Scarlet-Acid Fuchsin5–10 minStains everything red (muscle, collagen, cytoplasm).
6 Distilled WaterRinseQuick rinse to remove excess dye.
7 PMA/PTA Solution 10–15 min The Critical Step. These acids displace the red dye from the collagen but leave it in the muscle. Check under microscope: Collagen should be pale/colorless; muscle remains red.
8 Aniline Blue5–10 minStains the now-colorless collagen blue.[6]
9 1% Acetic Acid2 minRinses out excess blue and improves clarity.
10 Alcohol & Xylene--Dehydrate rapidly (95% -> 100% EtOH -> Xylene).
Figure 2: Staining Workflow Logic

Staining_Workflow Start Deparaffinized Slide Bouin Bouin's Fixation (Mordant) Start->Bouin Nuclei Weigert's Heme (Nuclei: Black) Bouin->Nuclei RedStain Biebrich Scarlet (All Tissue: Red) Nuclei->RedStain Diff PMA/PTA Diff (Collagen: Clear) RedStain->Diff BlueStain Aniline Blue (Collagen: Blue) Diff->BlueStain Displaces Red from Collagen Finish Dehydrate & Mount BlueStain->Finish

Caption: The sequential displacement mechanism of Masson's Trichrome staining.

Data Analysis & Interpretation

To validate Liguzinediol's efficacy, quantitative analysis is required. Do not rely on visual estimation.

  • Imaging: Capture 5–10 random fields per section at 200x or 400x magnification. Avoid large vessels (perivascular fibrosis is distinct from interstitial).

  • Software: Use ImageJ/Fiji.

  • Method: Color Deconvolution (Vector: Masson Trichrome).

    • Channel 1: Red (Muscle)

    • Channel 2: Blue (Collagen)[5]

  • Calculation:

    
    
    

Expected Quantitative Outcomes:

GroupExpected CVF (%)Interpretation
Control < 5%Normal baseline collagen.
Model (DOX/MI) 25% – 35%Severe fibrosis; extensive blue staining.
Liguzinediol (20 mg/kg) 10% – 15% Significant efficacy. ~50% reduction in fibrotic area.

Troubleshooting Guide

  • Problem: Muscle appears purple or blue.

    • Cause: Under-differentiation in PMA/PTA (Step 7). The red dye was not fully removed from the collagen, or the blue dye overpowered the muscle.

    • Solution: Increase PMA/PTA time. Ensure Aniline Blue staining time is not excessive.

  • Problem: Weak Blue Staining.

    • Cause: Over-differentiation or old Aniline Blue solution.

    • Solution: Decrease PMA/PTA time or prepare fresh Aniline Blue.

  • Problem: Faded Nuclei.

    • Cause: Weigert's Hematoxylin is unstable.

    • Solution: Mix Weigert's A and B immediately before use. Do not use solution older than 2-3 hours.

References

  • Li, Y., et al. (2016). "Liguzinediol protects against cardiac fibrosis in rats in vivo and in vitro." Biomedicine & Pharmacotherapy, 80, 285-291.

  • Li, Y., et al. (2020). "The protective effects of liguzinediol on congestive heart failure induced by myocardial infarction and its relative mechanism."[9] Chinese Medicine, 15,[9] 61.

  • Bian, H. M., et al. (2014). "Liguzinediol improved the heart function and inhibited myocardial cell apoptosis in rats with heart failure."[2] Acta Pharmacologica Sinica, 35, 1257–1264.

  • IHC World. "Masson's Trichrome Staining Protocol for Collagen Fibers."[4] IHC World Protocols.

Sources

Application Note: Quantitative Determination of Liguzinediol in Rat Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive protocol for the bioanalysis of Liguzinediol (LZDO) in rat plasma. It synthesizes specific parameters from peer-reviewed pharmacokinetic studies with practical, "bench-ready" expertise.

Abstract & Scope

Liguzinediol (LZDO), a hydroxylated derivative (often associated with the di-N-oxide form) of the vasoactive alkaloid Ligustrazine (Tetramethylpyrazine), exhibits significant positive inotropic effects with a favorable safety profile for heart failure management.[1] Accurate quantification of LZDO in plasma is critical for preclinical pharmacokinetic (PK) profiling.[1][2]

This protocol details a robust, high-sensitivity LC-MS/MS method utilizing Protein Precipitation (PPT) and a Shim-pack XR-ODS stationary phase.[1][2] The method is validated for linearity, accuracy, and precision, suitable for supporting PK studies with a dynamic range of 10–20,000 ng/mL .[2][3]

Scientific Rationale (Expertise & Logic)

The Analyte Challenge: Polarity & Ionization

Liguzinediol is significantly more polar than its parent compound, Ligustrazine.[1][2]

  • Chemical Insight: While Ligustrazine is lipophilic, the "diol" or "di-N-oxide" modification increases water solubility.[1][2] This necessitates a chromatographic strategy that prevents early elution (void volume co-elution) while avoiding excessive retention that broadens peaks.[1][2]

  • Mass Spectrometry: The molecule forms a stable protonated ion

    
    .[1][2] The transition 
    
    
    
    is characteristic, likely corresponding to the loss of an oxidized fragment (e.g.,
    
    
    or similar oxide loss), providing high specificity against endogenous plasma interferences.[2]
Selection of Internal Standard (IS)
  • Literature Standard: Caffeine (

    
    ) is frequently cited in LZDO assays due to its similar retention behavior on C18 columns and stable ionization in positive ESI mode.[2]
    
  • Expert Recommendation: While Caffeine is cost-effective and proven, using a structural analog like Tinidazole or a stable isotope-labeled Ligustrazine (if available) can further minimize matrix effect variability in regulated environments.[1][2]

Materials & Reagents

CategoryItemGrade/Specification
Standards Liguzinediol Reference StandardPurity > 98%
Internal Standard Caffeine (or Antipyrine)Purity > 98%
Solvents Methanol (MeOH), Acetonitrile (ACN)LC-MS Grade
Additives Formic Acid (FA)LC-MS Grade (98%+)
Water Ultrapure Water18.2 MΩ[1][4]·cm (Milli-Q)
Matrix Blank Rat PlasmaK2-EDTA or Heparinized

Instrumentation & Conditions

Liquid Chromatography (LC)
  • System: UFLC / UHPLC System (e.g., Shimadzu Prominence or Waters ACQUITY)

  • Column: Shim-pack XR-ODS (

    
    )
    
    • Why this column? The XR-ODS particle technology balances backpressure and resolution, allowing for rapid separation (< 3 min) of polar metabolites without the high heat generation of sub-2-micron columns.[1][2]

  • Column Temperature:

    
    
    
  • Flow Rate:

    
    [1][2][3]
    
  • Injection Volume:

    
    
    

Mobile Phase Gradient:

  • Phase A: 0.1% Formic Acid in Water

  • Phase B: Methanol[1]

Time (min)% Phase BEvent
0.0010Initial Hold (Focusing)
0.5010Start Gradient
1.5090Ramp to Elute
2.5090Wash
2.5110Return to Initial
3.5010Re-equilibration
Mass Spectrometry (MS/MS)
  • Source: Electrospray Ionization (ESI), Positive Mode[1][3][4][5]

  • Mode: Multiple Reaction Monitoring (MRM)[1]

  • Spray Voltage: 4500 V (Adjust per instrument)

  • Source Temp:

    
    
    

MRM Transitions:

AnalytePrecursor (

)
Product (

)
Dwell Time (ms)Collision Energy (V)
Liguzinediol 169.2 122.2 10020–25
Caffeine (IS) 195.2 110.2 10025–30

Experimental Protocol (Step-by-Step)

Stock Solution Preparation
  • LZDO Stock: Dissolve 10 mg Liguzinediol in 10 mL Methanol to yield 1.0 mg/mL .

  • IS Stock: Dissolve 10 mg Caffeine in 10 mL Methanol to yield 1.0 mg/mL .

  • Working Solutions: Serially dilute LZDO stock with 50% Methanol/Water to create calibration spikes (e.g., 100, 500, ... 200,000 ng/mL). Dilute IS to a fixed concentration (e.g., 500 ng/mL).[1][2]

Sample Preparation: Protein Precipitation (PPT)

Rationale: PPT is chosen over SPE for its ability to recover polar metabolites like LZDO without breakthrough losses common in C18 SPE cartridges.[1]

  • Aliquot: Transfer 50 µL of rat plasma into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of IS Working Solution. (For standards, add 10 µL of LZDO working solution; for samples, add 10 µL of 50% MeOH).

  • Precipitate: Add 150 µL of Methanol (ice-cold).

    • Ratio: 1:3 (Plasma:Organic) ensures >98% protein removal.[1][2]

  • Vortex: Mix vigorously for 60 seconds .

  • Centrifuge: Spin at 14,000 rpm (approx. 20,000 x g) for 10 minutes at

    
    .[1][2]
    
  • Transfer: Carefully pipette 100 µL of the supernatant into an autosampler vial containing a glass insert.

  • Inject: Inject 2 µL into the LC-MS/MS.

Workflow Visualization

G cluster_0 Sample Preparation (PPT) cluster_1 LC-MS/MS Analysis Plasma Rat Plasma (50 µL) IS_Add Add Internal Standard (10 µL Caffeine) Plasma->IS_Add Precip Add Methanol (150 µL, Ice Cold) IS_Add->Precip Vortex Vortex Mix (60 sec) Precip->Vortex Centrifuge Centrifuge 14,000 rpm, 10 min, 4°C Vortex->Centrifuge Supernatant Collect Supernatant (Transfer to Vial) Centrifuge->Supernatant Inject Injection (2 µL) Supernatant->Inject Separation Shim-pack XR-ODS Gradient Elution Inject->Separation Detection ESI(+) MRM Detection LZDO: 169.2 -> 122.2 IS: 195.2 -> 110.2 Separation->Detection

Caption: Optimized Protein Precipitation (PPT) workflow for Liguzinediol extraction from rat plasma.[1][2]

Method Validation Criteria (Trustworthiness)

To ensure the method is a "self-validating system," the following acceptance criteria must be met during every analytical run:

ParameterAcceptance CriteriaNotes
Linearity

Typical range: 10 – 20,000 ng/mL.[1][2][3] Weighting

is recommended.[1][2]
Accuracy

of nominal

at LLOQ (10 ng/mL).[1][2]
Precision CV

Intra- and Inter-day.[1][2][3]
Recovery Consistent (> 85%)Compare pre-extraction spike vs. post-extraction spike.[1][2]
Matrix Effect 85% – 115%Assess by comparing post-extraction spike vs. neat solution.

Results & Pharmacokinetic Application

Typical Chromatogram
  • Liguzinediol: Retention time approx.[1][2] 1.8 – 2.2 min .[1][2]

  • Caffeine (IS): Retention time approx.[1][2] 2.0 – 2.4 min .[1][2]

  • Note: The gradient ensures these polar compounds are retained sufficiently away from the void volume (usually < 0.8 min) to minimize ion suppression.[1][2]

Pharmacokinetic Profile (Rat)

Upon oral (PO) or intravenous (IV) administration (e.g., 10 mg/kg), expect the following profile:

  • 
    :  Rapid absorption (0.25 – 0.5 h) for PO.[1][2]
    
  • 
    :  Short elimination half-life (~2.0 h).
    
  • Clearance: ~0.9 L/h/kg.[1][2]

  • Metabolism: LZDO may undergo further oxidation or conjugation; monitor for potential glucuronide metabolites if secondary peaks appear.[1][2]

References

  • Shan, C., et al. (2015). An LC-MS/MS method for determining liguzinediol in rat plasma and studying its pharmacokinetics.[1][2] Journal of Chromatography B.

  • Zhang, Y., et al. (2016). Synthesis and positive inotropic activity evaluation of liguzinediol metabolites.[1][2][6] Bioorganic & Medicinal Chemistry Letters, 26(3), 882-884.[1][2] [1]

  • Liu, X., et al. (2023). Ligustrazine and liguzinediol protect against doxorubicin-induced cardiomyocytes injury.[1][2] PubMed.[1][2]

Sources

Application Note: Precision Modeling of Doxorubicin-Induced Heart Failure for Liguzinediol Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a rigorous, field-validated framework for evaluating Liguzinediol (LIG) , a pyrazine derivative, in the context of Doxorubicin (DOX)-induced heart failure (HF) . While DOX remains a cornerstone chemotherapeutic, its clinical utility is compromised by cumulative, dose-dependent cardiotoxicity leading to irreversible dilated cardiomyopathy.

Liguzinediol has emerged as a potent inotropic agent that rectifies calcium handling defects without the arrhythmogenic risks associated with traditional glycosides. This guide details the mechanistic rationale , chronic induction protocols , and molecular validation workflows necessary to generate reproducible data supporting LIG’s therapeutic efficacy.

Mechanistic Rationale: The Calcium Handling Axis

To design a robust experiment, one must understand the specific molecular collision between the pathology (DOX) and the therapeutic (LIG).

The Pathology (DOX): Doxorubicin induces oxidative stress (ROS) and mitochondrial dysfunction, but its specific impact on contractility stems from the dysregulation of Calcium (Ca²⁺) cycling . DOX impairs the Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA2a), preventing Ca²⁺ reuptake during diastole, and hyper-phosphorylates Ryanodine Receptors (RyR2), causing diastolic Ca²⁺ leak.

The Therapeutic (LIG): Liguzinediol functions as a SERCA2a agonist . Unlike beta-agonists that increase cAMP (and oxygen demand), LIG inhibits Protein Phosphatases (PP1/PP2A). This inhibition sustains the phosphorylation of Phospholamban (PLB) , thereby relieving its inhibition of SERCA2a and restoring active Ca²⁺ reuptake.

Visualization: Mechanistic Pathway

The following diagram illustrates the antagonistic relationship between DOX toxicity and LIG rescue mechanisms.

DOX_LIG_Mechanism DOX Doxorubicin (DOX) ROS ROS Generation (Mitochondrial Dysfunction) DOX->ROS SERCA SERCA2a Activity (Ca2+ Reuptake) ROS->SERCA Inhibits (Oxidation) RyR2 RyR2 Channel (Ca2+ Leak) ROS->RyR2 Activates (Leak) HF Heart Failure (Systolic/Diastolic Dysfunction) SERCA->HF Reduced Ca2+ Load Rescue Restored Contractility & Ca2+ Homeostasis SERCA->Rescue RyR2->HF Diastolic Ca2+ Overload PLB Phospholamban (PLB) (Unphosphorylated) PLB->SERCA Inhibits pPLB p-PLB (Ser16/Thr17) pPLB->SERCA Relieves Inhibition PP1_PP2A Protein Phosphatases (PP1 / PP2A) PP1_PP2A->pPLB Dephosphorylates LIG Liguzinediol (LIG) LIG->PP1_PP2A Inhibits Rescue->HF Mitigates

Figure 1: Liguzinediol rescues DOX-induced heart failure by inhibiting PP1/PP2A, preserving PLB phosphorylation, and restoring SERCA2a function.

Experimental Design Strategy

To ensure Trustworthiness and clinical relevance, this guide recommends a Chronic Induction Model rather than an acute high-dose model. Acute models (single bolus 15-20 mg/kg) cause systemic sepsis and high mortality due to intestinal toxicity, which confounds cardiac data. Chronic models mimic the cumulative clinical progression of anthracycline cardiomyopathy.

Model Selection Matrix
ParameterRecommendationRationale
Species Rat (Sprague-Dawley) Larger heart size facilitates hemodynamic catheterization and echocardiography compared to mice.
Sex Male Estrogen has cardioprotective effects against DOX; males provide a more consistent baseline for toxicity.
Weight 220–250 g Young adults; sufficient resilience to survive chemotherapy regimen.
Induction Type Chronic / Cumulative Mimics clinical dosing; reduces non-cardiac mortality (nephrotoxicity/enteritis).

Protocol 1: Chronic DOX-Induced Heart Failure

Objective: Establish stable dilated cardiomyopathy with LVEF < 50% within 6 weeks.

Reagents & Preparation[1]
  • Doxorubicin Hydrochloride: Dissolve in sterile 0.9% saline to a concentration of 2 mg/mL. Note: Protect from light; prepare fresh or store aliquots at -20°C.

  • Vehicle: Sterile 0.9% Saline.

Induction Workflow
  • Acclimatization (Week 0): House rats at 22±2°C with 12h light/dark cycle for 7 days.

  • Dosing Regimen (Weeks 1–6):

    • Administer DOX 2.5 mg/kg via intraperitoneal (I.P.) injection once weekly for 6 weeks.

    • Cumulative Dose: 15 mg/kg.

    • Safety Check: Weigh animals twice weekly.[1] If body weight drops >20%, pause dosing for one cycle.

  • Validation (Week 7):

    • Perform Echocardiography.[1][2][3]

    • Inclusion Criteria: Rats with Left Ventricular Ejection Fraction (LVEF) < 50% and Fractional Shortening (FS) < 25% are randomized into treatment groups.

    • Expected Attrition: Plan for ~20% mortality/exclusion rate during induction.

Protocol 2: Liguzinediol Treatment Regimen

Objective: Evaluate the therapeutic reversal of established HF.

Experimental Groups (n=10-12 per group)
  • Control: Saline injection (no DOX) + Vehicle P.O.

  • Model (DOX): DOX induction + Vehicle P.O.

  • LIG-Low: DOX induction + Liguzinediol 10 mg/kg/day P.O.

  • LIG-High: DOX induction + Liguzinediol 20 mg/kg/day P.O.

  • Positive Control: DOX induction + Digoxin (0.02 mg/kg/day) or Enalapril.

Administration
  • Preparation: Dissolve Liguzinediol in distilled water or 0.5% CMC-Na (Carboxymethylcellulose Sodium) if suspension is required.

  • Duration: Administer daily via oral gavage for 2 to 4 weeks (Weeks 7–10).

  • Timing: Administer at the same time daily (e.g., 09:00 AM) to minimize circadian variations in metabolic rate.

Visualization: Experimental Timeline

Timeline Start Week 0 Acclimatization Induction Weeks 1-6 DOX Induction (2.5 mg/kg/wk) Start->Induction Screening Week 7 Echo Screening (LVEF < 50%) Induction->Screening Treatment Weeks 7-10 Liguzinediol Tx (Daily Gavage) Screening->Treatment Randomization Sacrifice Week 11 Hemodynamics & Tissue Collection Treatment->Sacrifice

Figure 2: Chronological workflow from acclimatization through chronic induction to therapeutic intervention.

Protocol 3: Functional & Molecular Assessment

Objective: Quantify the efficacy of Liguzinediol using self-validating endpoints.

Echocardiography (Non-Invasive)
  • Instrument: High-resolution ultrasound (e.g., Vevo 3100) with a 21-MHz transducer.

  • Anesthesia: 1.5–2.0% Isoflurane (maintain heart rate >350 bpm; bradycardia skews results).

  • Key Metrics:

    • LVEF (%): Primary efficacy endpoint.

    • LVIDs/LVIDd: Left Ventricular Internal Diameter (systole/diastole) to assess dilation.

    • E/A Ratio: To assess diastolic dysfunction (stiffening).[4]

Hemodynamics (Invasive - Terminal)
  • Procedure: Cannulate the right carotid artery with a Millar pressure-volume catheter advanced into the Left Ventricle.

  • Key Metrics:

    • +dP/dt_max: Index of contractility (LIG should increase this).

    • -dP/dt_min: Index of relaxation (LIG should improve/accelerate this).

    • LVEDP: Left Ventricular End-Diastolic Pressure (DOX increases this; LIG should reduce it).

Molecular Validation (Western Blot)

To confirm the mechanism of action (MOA), you must assay the Calcium Handling proteins.

Target ProteinMolecular WeightExpected Change (DOX Model)Expected Rescue (LIG Tx)
SERCA2a ~110 kDaDownregulated Upregulated
Phospholamban (PLB) ~25 kDa (pentamer)Total levels variableTotal levels stable
p-PLB (Ser16) ~6 kDa (monomer)Decreased Increased (Key MOA marker)
RyR2 ~560 kDaHyper-phosphorylatedReduced phosphorylation
Caspase-3 (Cleaved) ~17/19 kDaIncreased (Apoptosis)Decreased

Protocol Tip: Use cardiac tissue from the Left Ventricle specifically. Flash freeze in liquid nitrogen immediately after hemodynamic assessment to preserve phosphorylation states.

Data Interpretation & Troubleshooting

Self-Validating the Model
  • Check 1: If the Model group does not show significant fibrosis (Masson’s Trichrome staining) or LVEF reduction compared to Control, the induction failed. Correction: Increase cumulative DOX dose to 18-20 mg/kg in future cohorts.

  • Check 2: If LIG treatment improves LVEF but does not increase p-PLB levels, the mechanism may be off-target (e.g., purely vascular unloading rather than inotropic).

Common Pitfalls
  • High Mortality: DOX causes severe gastrointestinal toxicity.

    • Solution: Provide soft food (hydrogel) and subcutaneous saline hydration (5 mL) post-injection.

  • Ascites/Pleural Effusion: Common in severe HF rats.

    • Solution: These animals are valid HF models but may require early sacrifice if distress is severe. Document fluid volume as a secondary endpoint of HF severity.

References

  • Octavia, Y., et al. (2012). Doxorubicin-induced cardiomyopathy: From molecular mechanisms to therapeutic strategies. Journal of Molecular and Cellular Cardiology. Link

  • Chen, L., et al. (2012). The novel compound liguzinediol exerts positive inotropic effects in isolated rat heart via sarcoplasmic reticulum Ca2+ ATPase-dependent mechanism.[5] Life Sciences.[5] Link

  • Tian, Y., et al. (2014). Liguzinediol improved the heart function and inhibited myocardial cell apoptosis in rats with heart failure. Acta Pharmacologica Sinica. Link

  • Deng, S., et al. (2018). Liguzinediol Enhances the Inotropic Effect of Rat Hearts via Inhibition of Protein Phosphatase (PP1 and PP2A) Activities. Journal of Cardiovascular Pharmacology. Link

  • Russo, M., et al. (2021). Analysis of Models of Doxorubicin-Induced Cardiomyopathy in Rats and Mice. Frontiers in Pharmacology. Link

Sources

Mechanistic Profiling of Liguzinediol: Cell Culture Protocols for SERCA2a Modulation and Cardioprotection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Liguzinediol (LZDO), a hydroxylated derivative of ligustrazine (tetramethylpyrazine), represents a novel class of non-glycoside, non-catecholamine inotropic agents. Unlike traditional inotropes that often induce arrhythmias via calcium overload, LZDO exerts a positive inotropic effect by modulating SERCA2a (Sarcoplasmic Reticulum Ca2+-ATPase) activity through the inhibition of Protein Phosphatases 1 and 2A (PP1/PP2A). This guide provides advanced cell culture protocols for investigating LZDO’s dual role: enhancing myocardial contractility and protecting against ischemia/reperfusion (I/R) injury.

Cell Model Selection & Justification

Selecting the appropriate biological system is critical for capturing the specific pharmacological profile of LZDO.

Cell ModelPrimary ApplicationJustification for LZDO Studies
Adult Rat Ventricular Myocytes (ARVMs) Functional Inotropy The gold standard for measuring excitation-contraction coupling (ECC). Unlike cell lines, ARVMs maintain the T-tubule architecture and SR maturity required to quantify LZDO-induced changes in Ca2+ transients and cell shortening.
H9c2 (Rat Cardiomyoblast Line) Ischemia/Reperfusion (I/R) Injury Ideal for high-throughput screening of cell viability (CCK-8/MTT) and molecular signaling (Western Blot). H9c2 cells are robust for simulating Hypoxia/Reoxygenation (H/R) but lack the contractile apparatus of adult myocytes.
Neonatal Rat Cardiomyocytes (NRCMs) Hypertrophy & Apoptosis Useful for studying chronic effects (24-48h) on gene expression (e.g., SERCA2a, PLB) and structural remodeling (hypertrophy) where adult myocytes may dedifferentiate.

Reagent Preparation & Handling

Critical Quality Attribute: LZDO solubility and stability are sensitive to solvent choice. Improper stock preparation leads to precipitation in aqueous media, invalidating concentration-response curves.

Stock Solution Protocol
  • Solvent: Dimethyl Sulfoxide (DMSO), cell culture grade (≥99.9%).

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: MW of Liguzinediol ≈ 168.2 g/mol (Verify specific salt form). Dissolve 16.82 mg in 1 mL DMSO.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles (>3 cycles).

  • Working Solution:

    • Dilute stock into pre-warmed culture media immediately before use.

    • Max DMSO Limit: Final DMSO concentration must be ≤ 0.1% (v/v) to avoid vehicle toxicity.

    • Example: For a 100 μM treatment, dilute 1 μL of 100 mM stock into 1000 μL of media.

Protocol A: Hypoxia/Reoxygenation (H/R) Model in H9c2 Cells

Objective: To assess the cardioprotective efficacy of LZDO against ischemic injury.

Experimental Workflow

This protocol mimics myocardial infarction and reperfusion.[1] LZDO is typically administered as a pre-treatment or during reoxygenation .

Step 1: Cell Seeding

  • Seed H9c2 cells in 6-well plates (for protein) or 96-well plates (for viability).

  • Culture in DMEM (high glucose) + 10% FBS until 70-80% confluence.

Step 2: LZDO Pre-treatment (Optional but Recommended)

  • Replace media with DMEM containing LZDO (1, 10, 100 μM) for 24 hours prior to hypoxia.

  • Control: Vehicle (0.1% DMSO).

Step 3: Simulated Ischemia (Hypoxia)

  • Wash cells 2x with PBS.[1]

  • Add Ischemic Buffer (Glucose-free, Serum-free):

    • Composition: 118 mM NaCl, 24 mM NaHCO3, 1.0 mM NaH2PO4, 2.5 mM CaCl2, 1.2 mM MgCl2, 20 mM Sodium Lactate, 16 mM KCl, pH 6.2 (Acidic to mimic ischemia).

  • Incubate in a Hypoxia Chamber: 1% O2, 5% CO2, 94% N2 at 37°C for 3 to 6 hours .

Step 4: Reoxygenation (Reperfusion)

  • Remove Ischemic Buffer.

  • Add Reperfusion Media : Normal DMEM (High Glucose) + 10% FBS containing LZDO (maintain concentration).

  • Incubate in Normoxia (95% Air, 5% CO2) for 12 to 24 hours .

Step 5: Endpoints

  • Viability: CCK-8 assay (OD 450nm).

  • Cell Injury: LDH release assay (supernatant analysis).

  • Oxidative Stress: Intracellular ROS detection using DCFH-DA (10 μM, 30 min incubation).

Protocol B: Functional Calcium Transient Assay (Adult Myocytes)

Objective: To validate the SERCA2a-dependent positive inotropic mechanism.

Mechanistic Rationale

LZDO enhances SERCA2a activity by inhibiting PP1/PP2A, leading to increased Phospholamban (PLB) phosphorylation.[2] This protocol uses Thapsigargin (a specific SERCA inhibitor) to prove causality.

Workflow Diagram (Graphviz)

LZDO_Mechanism LZDO Liguzinediol (LZDO) PP_Complex PP1 / PP2A (Protein Phosphatases) LZDO->PP_Complex Inhibits PLB Phospholamban (PLB) (Inhibitor of SERCA2a) PP_Complex->PLB Dephosphorylates (Active Inhibitor) pPLB Phosphorylated PLB (p-Ser16 / p-Thr17) PLB->pPLB Phosphorylation Relief SERCA SERCA2a Pump (Active) pPLB->SERCA Disinhibits Ca_Uptake SR Ca2+ Uptake (Increased Load) SERCA->Ca_Uptake Pumps Ca2+ Inotropy Positive Inotropy (Enhanced Contractility) Ca_Uptake->Inotropy Increases Transients Thapsigargin Thapsigargin (Control Inhibitor) Thapsigargin->SERCA Irreversibly Blocks

Caption: Liguzinediol inhibits PP1/PP2A, maintaining Phospholamban (PLB) phosphorylation. This relieves SERCA2a inhibition, enhancing SR Ca2+ uptake and contractility. Thapsigargin is used as a negative control to block this pathway.

Step-by-Step Protocol
  • Isolation: Isolate ARVMs via Langendorff enzymatic digestion (Collagenase Type II).

  • Dye Loading: Incubate myocytes with Fluo-4 AM (2-5 μM) for 30 min at room temperature in Tyrode’s solution. De-esterify for 20 min.

  • Baseline Recording:

    • Place cells in a perfusion chamber on an inverted confocal microscope.

    • Field stimulate (Pacing): 1 Hz, 20-40V, 4 ms duration.

    • Record baseline Ca2+ transients (F/F0) for 2-3 minutes.

  • LZDO Perfusion:

    • Switch perfusion to Tyrode’s + LZDO (10 - 100 μM) .

    • Record for 5-10 minutes until steady state is reached.

    • Expected Result: Increase in Ca2+ transient amplitude and faster decay rate (Tau) due to enhanced SERCA re-uptake.

  • Mechanistic Validation (Crucial Step):

    • In a separate set of cells, pre-treat with Thapsigargin (1 μM) for 10 min (depletes SR Ca2+).

    • Apply LZDO.[3]

    • Result: LZDO should fail to increase contractility, confirming SERCA2a dependence.

Molecular Analysis: Western Blot Targets

To confirm the signaling pathway, lysate from treated cells (H9c2 or ARVMs) should be probed for the following:

Target ProteinMolecular WeightExpected Change with LZDONotes
SERCA2a ~110 kDaIncrease (Activity/Expression) Primary target.
Phospholamban (Total) 27 kDa (pentamer)No ChangeLoading control for PLB.
p-PLB (Ser16) 27 kDaIncrease PKA site; indicates phosphatase inhibition.
p-PLB (Thr17) 27 kDaIncrease CaMKII site; indicates phosphatase inhibition.
Caspase-3 (Cleaved) 17/19 kDaDecrease Marker of apoptosis (I/R model).
Bax / Bcl-2 Ratio VariousDecrease Shift toward survival.

Troubleshooting & Optimization

  • Issue: No inotropic effect observed.

    • Cause: Cells may be dedifferentiated (if using passaged NRCMs) or damaged during isolation (ARVMs).

    • Solution: Use freshly isolated ARVMs. Ensure cells are rod-shaped with clear striations. Verify LZDO concentration (100 μM is often required for max effect).

  • Issue: High cell death in Vehicle control.

    • Cause: DMSO concentration > 0.1% or hypoxia time too long.

    • Solution: Titrate DMSO < 0.1%.[4] Reduce hypoxia duration from 6h to 3h.

  • Issue: Precipitation of LZDO in media.

    • Cause: Adding 100% DMSO stock rapidly to cold media.

    • Solution: Pre-warm media to 37°C. Vortex immediately upon addition.

References

  • The protective effects of liguzinediol on congestive heart failure induced by myocardial infarction and its relative mechanism. Source: BMC Complementary Medicine and Therapies (2020) [Link]

  • The novel compound liguzinediol exerts positive inotropic effects in isolated rat heart via sarcoplasmic reticulum Ca2+ ATPase-dependent mechanism. Source: Life Sciences (2012) [Link]

  • Liguzinediol Enhances the Inotropic Effect of Rat Hearts via Inhibition of Protein Phosphatase (PP1 and PP2A) Activities. Source: Journal of Cardiovascular Pharmacology (2017) [Link]

  • Liguzinediol potentiates the metabolic remodeling by activating the AMPK/SIRT3 pathway and represses Caspase-3/GSDME-mediated pyroptosis to ameliorate cardiotoxicity. Source: Phytomedicine (2023) [Link]

Sources

Application Note: Quantifying the Positive Inotropic Effects of Liguzinediol

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism-Based Assessment via SERCA2a Modulation and Hemodynamic Profiling

Abstract & Clinical Relevance

Liguzinediol (LZDO), a hydroxylated derivative of Ligustrazine (Tetramethylpyrazine), has emerged as a potent positive inotropic agent with a unique safety profile distinct from traditional cardiac glycosides. Unlike catecholamines that increase oxygen demand, or digitalis which has a narrow therapeutic index, LZDO improves myocardial contractility primarily by modulating Calcium handling proteins.

This Application Note provides a rigorous framework for quantifying LZDO’s efficacy. We focus on two validated systems: single-cell sarcomere mechanics (to verify the SERCA2a-mediated mechanism) and in vivo Pressure-Volume (PV) loops (to assess load-independent contractility).

Mechanism of Action: The "Why" Behind the Protocol

To measure LZDO response accurately, one must understand that its inotropy is not solely driven by L-type


 channel opening. Instead, LZDO functions through a dual-pathway mechanism:
  • Inhibition of Protein Phosphatases (PP1/PP2A): LZDO inhibits PP1 and PP2A, preventing the dephosphorylation of Phospholamban (PLB).[1] Phosphorylated PLB (at Ser16 and Thr17) dissociates from SERCA2a, relieving inhibition and accelerating

    
     re-uptake into the Sarcoplasmic Reticulum (SR).
    
  • SR

    
     Loading:  The enhanced re-uptake increases the SR 
    
    
    
    content, leading to a larger
    
    
    transient during the subsequent systole (Frank-Starling law at the cellular level).

Experimental Implication: Standard contractility assays must be paired with


 transient decay analysis (Tau) to capture the SERCA2a facilitation effect.
Visualization: LZDO Signaling Pathway

LZDO_Pathway LZDO Liguzinediol (LZDO) PP1_PP2A PP1 / PP2A (Phosphatases) LZDO->PP1_PP2A Inhibits pPLB p-PLB (Phosphorylated) LZDO->pPLB Promotes Accumulation PLB Phospholamban (PLB) (Dephosphorylated) PP1_PP2A->PLB Dephosphorylates SERCA SERCA2a Pump PLB->SERCA Inhibits pPLB->SERCA Relieves Inhibition SR_Load SR Ca2+ Load (Increased) SERCA->SR_Load Accelerates Uptake Ca_Transient Cytosolic Ca2+ Transient SR_Load->Ca_Transient Enhances Release Contraction Sarcomere Shortening (Positive Inotropy) Ca_Transient->Contraction Activates Myofilaments

Figure 1: LZDO enhances contractility by inhibiting phosphatases, thereby maintaining PLB phosphorylation and boosting SERCA2a function.[1]

Protocol A: In Vitro Cardiomyocyte Contractility & Calcium Transients

Objective: Quantify intrinsic cardiomyocyte shortening and


 kinetics without neurohormonal interference.
Materials
  • Model: Adult Rat Ventricular Myocytes (ARVMs).

  • Buffer: Tyrode’s Solution (1.8 mM

    
    ).
    
  • Dye: Fura-2 AM (ratiometric) or Indo-1.

  • Equipment: IonOptix MyoCyte System or equivalent edge-detection hardware.

Step-by-Step Workflow
  • Isolation (The Critical Step):

    • Perfuse heart via Langendorff with Collagenase Type II (approx. 280 U/mL) for 15–20 mins at 37°C.

    • Expert Tip: Monitor perfusion pressure.[2][3] A sudden drop indicates aortic valve rupture or successful digestion. Stop when the heart becomes "mushy" to the touch.

    • Reintroduce

      
       gradually (Step-wise: 0.2 
      
      
      
      0.5
      
      
      1.0 mM) to avoid the "Calcium Paradox" (hypercontracture).
  • Dye Loading:

    • Incubate healthy rod-shaped cells with Fura-2 AM (1-2

      
      M) for 20 mins at room temperature in the dark.
      
    • Wash twice with Tyrode’s solution to remove extracellular dye.

  • Baseline Recording:

    • Pace cells at 0.5 Hz or 1.0 Hz (20V, 4ms duration).

    • Record 10–15 stable transients.

    • Criteria for Inclusion: Sarcomere length >1.7

      
      m, distinct striations, no spontaneous beating.
      
  • LZDO Challenge:

    • Perfusion: Switch to Tyrode’s containing LZDO.

    • Dose Range: 1

      
      M (Threshold), 10 
      
      
      
      M (Effective), 100
      
      
      M (Maximal).
    • Incubate/Perfuse for 5 minutes to reach steady state.

  • Data Acquisition:

    • Record Sarcomere Shortening (Fractional Shortening).

    • Record Fura-2 Ratio (340/380 nm).

Data Interpretation: Expected Results
ParameterDefinitionControlLZDO (100

M)
Physiological Meaning
% FS Fractional Shortening8.0 ± 1.2%12.5 ± 1.5% Increased contractility (Inotropy).
Ca Amp Calcium Transient Amplitude100% (Norm)~135% Greater SR Ca release.
Tau (

)
Decay Constant250 ms180 ms Faster relaxation (Lusitropy) due to SERCA2a activation.
Protocol B: In Vivo Hemodynamic Assessment (PV Loops)

Objective: Differentiate LZDO’s inotropic effect from changes in preload or afterload using Load-Independent Indices.

Materials
  • Model: Sprague-Dawley Rats (Normal or HF Model).

  • Sensor: 2F Admittance/Conductance Catheter (Transonic or Millar).

  • Anesthesia: Urethane (1.2 g/kg) or Isoflurane (1.5-2%). Note: Urethane is preferred for preserving heart rate.

Experimental Workflow
  • Surgical Prep:

    • Perform tracheotomy and ventilate.[4]

    • Insert catheter via the Right Carotid Artery into the Left Ventricle (LV).

    • Allow 15 minutes for stabilization.

  • Baseline PV Loops:

    • Record steady-state loops.

    • Occlusion: Briefly occlude the Inferior Vena Cava (IVC) to reduce preload. This generates the End-Systolic Pressure-Volume Relationship (ESPVR).

  • Drug Administration:

    • Administer LZDO (IV bolus, 20 mg/kg).

    • Monitor hemodynamics continuously for 30 minutes.

  • Post-Drug Occlusion:

    • Perform IVC occlusion again at the peak effect (approx. 10–15 mins post-injection).

Visualization: Hemodynamic Workflow

PV_Workflow cluster_0 Preparation cluster_1 Data Acquisition Prep Anesthesia & Catheterization Stabilize Stabilization (15 min) Prep->Stabilize Base_SS Baseline Steady State Stabilize->Base_SS Base_IVC Baseline IVC Occlusion Base_SS->Base_IVC Load Independent Calibration Drug LZDO Injection (20 mg/kg IV) Base_IVC->Drug Effect_SS Response Steady State Drug->Effect_SS Wait 10 min Effect_IVC Response IVC Occlusion Effect_SS->Effect_IVC Verify Inotropy

Figure 2: The "Gold Standard" workflow requires IVC occlusion before and after drug delivery to calculate ESPVR slope.

Key Metrics for Validation

To confirm LZDO efficacy, look for a leftward and upward shift of the ESPVR slope (Ees).

  • 
    :  Rate of pressure rise.[5] Should increase by >20%.
    
  • Ees (End-Systolic Elastance): The slope of the ESPVR. This is the purest measure of contractility. LZDO treatment should significantly steepen this slope.

  • Tau (Weiss): Relaxation constant. Should decrease, indicating improved lusitropy (consistent with the SERCA2a mechanism).

Troubleshooting & Senior Scientist Notes
  • The "Run-down" Artifact: In isolated cells, contractility naturally fades over time. Always run a "Time Control" group (Vehicle only) alongside the LZDO group to normalize data.

  • Temperature Matters: SERCA2a activity is highly temperature-dependent. Performing Protocol A at Room Temperature (22°C) yields cleaner signals but underestimates the physiological magnitude of LZDO’s effect. For clinical translation, perform at 37°C.

  • Solubility: LZDO is water-soluble but stock solutions are best prepared in saline or Tyrode's. Avoid high concentrations of DMSO (>0.1%) as DMSO itself can alter calcium transients.

References
  • Liu, Y., et al. (2012). "The novel compound liguzinediol exerts positive inotropic effects in isolated rat heart via sarcoplasmic reticulum Ca2+ ATPase-dependent mechanism." Life Sciences.

  • Zhou, L., et al. (2017). "Liguzinediol Enhances the Inotropic Effect of Rat Hearts via Inhibition of Protein Phosphatase (PP1 and PP2A) Activities." Journal of Cardiovascular Pharmacology.

  • Pacher, P., et al. (2008). "Measurement of cardiac function using pressure-volume conductance catheter technique in mice and rats." Nature Protocols.

  • Ren, J., et al. (2022). "Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops." Frontiers in Cardiovascular Medicine.

Sources

Advanced In Vitro Profiling of Liguzinediol: SERCA2a Modulation and Inotropic Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

Liguzinediol (LZDO), a hydroxylated derivative of Ligustrazine (Tetramethylpyrazine), represents a distinct class of positive inotropic agents. Unlike cardiac glycosides (e.g., Digoxin) that inhibit the Na⁺/K⁺-ATPase to increase intracellular calcium, LZDO enhances myocardial contractility while simultaneously improving relaxation (lusitropy).

The Core Mechanism: Current pharmacological consensus indicates that LZDO acts by inhibiting Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). This inhibition preserves the phosphorylation of Phospholamban (PLB) at Ser-16 and Thr-17, relieving its inhibition of the Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA2a). This results in accelerated Ca²⁺ reuptake into the SR, increasing the calcium load available for the next contraction while preventing diastolic calcium overload.

Mechanistic Pathway Visualization

LZDO_Mechanism LZDO Liguzinediol (LZDO) PP Protein Phosphatases (PP1 / PP2A) LZDO->PP Inhibits pPLB p-PLB (Ser-16 / Thr-17) LZDO->pPLB Stabilizes PP->pPLB Dephosphorylates (Blocked) PLB Phospholamban (PLB) (Unphosphorylated) SERCA SERCA2a Pump (Active) PLB->SERCA Inhibits pPLB->SERCA Relieves Inhibition Ca_SR SR Ca2+ Load (Increased) SERCA->Ca_SR Ca2+ Reuptake Relax Accelerated Relaxation SERCA->Relax Diastole Contract Enhanced Contractility Ca_SR->Contract Systole

Figure 1: Liguzinediol inhibits PP1/PP2A, maintaining PLB phosphorylation to disinhibit SERCA2a, thereby enhancing both contraction and relaxation.

Primary Efficacy Assay: Single Cardiomyocyte Contractility

Objective: To quantify the positive inotropic and lusitropic effects of LZDO in a physiological environment free from neurohormonal interference.

Model System: Adult Rat Ventricular Myocytes (ARVMs). ** Rationale:** ARVMs maintain the mature excitation-contraction coupling architecture, unlike neonatal myocytes or cell lines (e.g., H9c2), making them the gold standard for inotropy studies.

Protocol: Edge Detection & Sarcomere Shortening
  • Isolation:

    • Anesthetize adult Sprague-Dawley rats.

    • Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.

    • Perfuse with Ca²⁺-free Tyrode’s solution (5 min) followed by enzymatic digestion (Collagenase Type II, 0.8 mg/mL) for 15–20 min at 37°C.

    • Mechanically disperse tissue and reintroduce Ca²⁺ in stepwise increments (0.2, 0.5, 1.0 mM) to prevent calcium paradox injury.

  • Setup & Pacing:

    • Transfer cells to a laminin-coated perfusion chamber on an inverted microscope.

    • Superfuse with Tyrode’s solution (1.8 mM Ca²⁺, 37°C).

    • Field Stimulation: Pace cells at 0.5 Hz (threshold voltage + 20%) using platinum electrodes.

    • Selection Criteria: Select rod-shaped myocytes with clear striations and no spontaneous beating.

  • Treatment Groups:

    • Vehicle Control: DMSO (<0.1%).

    • LZDO: 1 µM, 10 µM, 100 µM (Cumulative dosing or separate cells).[1]

    • Positive Control: Isoproterenol (100 nM) or Caffeine (0.5 mM).

  • Data Acquisition (IonOptix System):

    • Use video-based edge detection to track sarcomere length in real-time (240 Hz sampling).

    • Record 10–15 stable beats per concentration.

Data Interpretation & Expected Results
ParameterDefinitionExpected LZDO EffectPhysiological Meaning
FS (%) Fractional ShorteningIncrease (↑) Positive Inotropy (Stronger contraction).
+dL/dt Max velocity of shorteningIncrease (↑) Faster systolic engagement.
-dL/dt Max velocity of relengtheningIncrease (↑) Positive Lusitropy (Faster relaxation).
Tau (τ) Decay time constantDecrease (↓) Enhanced SERCA2a function clearing cytosolic Ca²⁺.

Expert Insight: A key differentiator for LZDO is the improvement in -dL/dt and Tau . Pure calcium sensitizers or Na⁺/K⁺-ATPase inhibitors often improve FS% but may delay relaxation (pro-arrhythmic risk). LZDO should improve both.

Mechanistic Validation: SERCA2a ATPase Activity Assay

Objective: To prove that LZDO enhances the hydrolytic activity of SERCA2a, distinguishing it from glycosides.

Method: Coupled Enzyme Assay (NADH oxidation linked to ATP hydrolysis).

Protocol Steps
  • SR Microsome Preparation:

    • Homogenize left ventricular tissue in sucrose buffer.

    • Differential centrifugation: 10,000 x g (discard pellet) -> 40,000 x g (collect SR-enriched supernatant).

  • Reaction Mixture:

    • Buffer: 20 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA.

    • Coupling System: 1 mM Phosphoenolpyruvate (PEP), 10 U/mL Pyruvate Kinase (PK), 10 U/mL Lactate Dehydrogenase (LDH).

    • Substrate: 5 mM ATP, 0.2 mM NADH.

    • Calcium Ionophore: A23187 (to prevent Ca²⁺ gradient back-pressure).

  • Measurement:

    • Add SR microsomes (50 µg protein).

    • Add LZDO (1–100 µM).[1]

    • Initiate reaction by adding CaCl₂ (calculated free Ca²⁺ ~1 µM).

    • Readout: Monitor absorbance decrease at 340 nm (NADH oxidation) over 10 minutes.

  • Specificity Check:

    • Perform a parallel run with Thapsigargin (1 µM) .

    • Calculation: Total ATPase Activity - Thapsigargin-resistant Activity = SERCA Specific Activity .

Safety Pharmacology: Selectivity & Arrhythmia Risk

Objective: To confirm LZDO does not inhibit Na⁺/K⁺-ATPase (toxicity) and does not block hERG channels (QT prolongation risk).

A. Na⁺/K⁺-ATPase Selectivity Assay

Unlike Digoxin, LZDO should NOT inhibit this enzyme.

  • Source: Purified porcine cerebral cortex Na⁺/K⁺-ATPase.

  • Assay: Inorganic phosphate (Pi) release (Malachite Green method).

  • Protocol: Incubate enzyme with LZDO (up to 100 µM) in the presence of Na⁺, K⁺, and ATP.

  • Expectation: < 10% inhibition at therapeutic concentrations (Contrast with Ouabain positive control).

B. hERG Channel Blockade (Patch Clamp)
  • Cells: HEK293 cells stably expressing hERG (Kv11.1).

  • Technique: Whole-cell patch clamp.

  • Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV (2s) to activate channels.

    • Repolarize to -50 mV (2s) to elicit tail current.

  • Analysis: Measure inhibition of peak tail current.

    • Safety Margin: IC₅₀ should be > 30x the therapeutic Cmax.

Experimental Workflow: Safety Profiling

Safety_Workflow cluster_0 Selectivity Screen cluster_1 Toxicity Screen Sample Liguzinediol (Test Compound) NKA Na+/K+ ATPase Assay Sample->NKA SERCA SERCA2a Assay Sample->SERCA hERG hERG Patch Clamp Sample->hERG Result Safety Profile Analysis NKA->Result Expect: No Inhibition SERCA->Result Expect: Activation hERG->Result Expect: IC50 > 30µM

Figure 2: Safety profiling workflow to distinguish LZDO from cardiac glycosides and assess QT prolongation risk.

References

  • Liu, Y., et al. (2020). "The protective effects of liguzinediol on congestive heart failure induced by myocardial infarction and its relative mechanism." Chinese Medicine.[2]

  • Zhang, N., et al. (2014). "Liguzinediol enhances the inotropic effect of rat hearts via inhibition of protein phosphatase (PP1 and PP2A) activities." Acta Pharmacologica Sinica.

  • Ren, J., & Wold, L. E. (2008). "Mechanisms of cardiomyocyte dysfunction in obesity." Cellular Signalling (Reference for ARVM isolation standards).

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). "hERG potassium channels and cardiac arrhythmia." Nature.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Liguzinediol Dosage for Maximum Therapeutic Effect

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Liguzinediol (LZDO). This resource is designed for researchers, scientists, and drug development professionals engaged in preclinical studies involving Liguzinediol. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the dosage of this promising therapeutic agent for maximum efficacy in your experimental models.

Introduction to Liguzinediol

Liguzinediol (2,5-dihydroxymethyl-3,6-dimethylpyrazine), a derivative of Ligustrazine, is a novel compound with significant potential in cardiovascular applications.[1][2] Preclinical studies have demonstrated its positive inotropic effects on the myocardium, making it a candidate for treating heart failure.[3][4] Its unique mechanism, which involves enhancing the sarcoplasmic reticulum (SR) Ca2+ transient, sets it apart from many traditional cardiotonic agents and may offer a better safety profile, particularly concerning arrhythmia.[3][4] Furthermore, research suggests Liguzinediol can protect against doxorubicin-induced cardiotoxicity and cardiac fibrosis by activating the AMPK/SIRT3 pathway and inhibiting apoptosis.[1][5][6]

This guide will provide practical advice on navigating the complexities of dose-response studies, interpreting pharmacokinetic data, and troubleshooting common experimental hurdles to help you unlock the full therapeutic potential of Liguzinediol.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Liguzinediol?

A1: Liguzinediol exerts its therapeutic effects primarily through a positive inotropic action on heart muscle. This is achieved by elevating the sarcoplasmic reticulum (SR) Ca2+ transient, which is thought to be mediated by acting on the SR Ca2+ ATPase.[3][4] This mechanism enhances myocardial contractility. Additionally, it has been shown to activate the AMPK/SIRT3 pathway, which helps in mitigating oxidative stress and apoptosis in cardiomyocytes, offering a cardioprotective effect.[5]

Q2: What are the reported therapeutic applications of Liguzinediol in preclinical models?

A2: Liguzinediol has been investigated for several cardiovascular conditions, including:

  • Heart Failure: It improves heart function and inhibits myocardial cell apoptosis in rat models of heart failure.[1][2]

  • Cardiotoxicity: It shows protective effects against doxorubicin-induced cardiotoxicity.[5]

  • Cardiac Fibrosis: It has been found to protect against cardiac fibrosis in rats.[6]

Q3: What are the key pharmacokinetic properties of Liguzinediol I should be aware of?

A3: Pharmacokinetic studies in rats have shown that Liguzinediol has a relatively short half-life of about 2 hours, with rapid clearance.[3] This suggests a quick elimination or biotransformation. Consequently, for sustained therapeutic effects in chronic models, frequent administration or the use of prodrug formulations may be necessary to extend its half-life.[3][7]

Q4: What are some starting doses for in vivo studies with Liguzinediol?

A4: Based on published literature in rat models, dosages have ranged from 10 mg/kg to 50 mg/kg administered intragastrically.[1][3] A common dose used in studies demonstrating efficacy in heart failure models is 10 mg/kg.[1] For studies on doxorubicin-induced cardiotoxicity in mice, a dose of 20 mg/kg/day has been used.[5] It is crucial to perform a dose-ranging study in your specific model to determine the optimal therapeutic window.

Q5: How should I prepare Liguzinediol for administration?

A5: The solubility and formulation of Liguzinediol for in vivo studies will depend on the administration route. For oral gavage, it can be suspended in a suitable vehicle like carboxymethylcellulose. For in vitro studies, it is typically dissolved in a solvent like DMSO and then diluted in a culture medium. Always check the final solvent concentration to ensure it does not affect the experimental outcomes.

Troubleshooting Guides

Issue 1: Inconsistent or No Therapeutic Effect Observed

Possible Cause & Troubleshooting Steps:

  • Suboptimal Dosage: The administered dose may be too low for your specific animal model or disease severity.

    • Solution: Conduct a dose-response study with a wider range of concentrations. Start with a dose reported in the literature (e.g., 10-20 mg/kg in rodents) and include several-fold higher and lower concentrations.[1][3][5]

  • Pharmacokinetic Limitations: The short half-life of Liguzinediol might lead to insufficient drug exposure over the desired period.[3]

    • Solution: Increase the dosing frequency (e.g., from once to twice daily) or consider continuous administration methods like osmotic pumps for chronic studies. Alternatively, explore the use of published Liguzinediol prodrugs that are designed to have a longer half-life.[3][7]

  • Drug Preparation and Stability: Improper dissolution or degradation of the compound can lead to a lower effective dose.

    • Solution: Ensure complete dissolution of Liguzinediol. Prepare fresh solutions for each experiment and protect them from light and extreme temperatures if the compound is found to be sensitive.

Issue 2: Observed Toxicity or Adverse Events

Possible Cause & Troubleshooting Steps:

  • Dosage Too High: The administered dose may be exceeding the maximum tolerated dose (MTD) in your model.

    • Solution: Perform a dose-escalation study to determine the MTD. Start with a low dose and gradually increase it while closely monitoring for signs of toxicity (e.g., weight loss, behavioral changes, changes in organ-specific biomarkers).

  • Off-Target Effects: While Liguzinediol has a unique mechanism, high concentrations could lead to off-target effects.

    • Solution: If toxicity is observed at a dose that is also providing a therapeutic effect, consider reducing the dose and combining it with another therapeutic agent to achieve a synergistic effect with lower toxicity.

  • Vehicle-Related Toxicity: The vehicle used for administration might be causing adverse effects.

    • Solution: Always include a vehicle-only control group in your experiments to differentiate between compound- and vehicle-induced effects.

Issue 3: High Variability in Experimental Data

Possible Cause & Troubleshooting Steps:

  • Inconsistent Drug Administration: Variations in the administration technique (e.g., oral gavage) can lead to variability in drug absorption.

    • Solution: Ensure all personnel are properly trained in the administration technique to minimize variability. For oral dosing, ensure the compound is administered at a consistent time relative to feeding schedules.

  • Biological Variability: Differences in age, sex, and health status of the animals can contribute to data variability.

    • Solution: Use animals of the same age, sex, and from the same supplier. Randomize animals into treatment groups to distribute any inherent variability evenly.

  • Assay Performance: Variability in the assays used to measure therapeutic outcomes can obscure real effects.

    • Solution: Validate all your assays for reproducibility and accuracy. Include appropriate positive and negative controls in every assay to monitor performance.

Experimental Protocols

Protocol 1: In Vivo Dose-Response Study in a Rat Model of Heart Failure
  • Animal Model: Induce heart failure in Sprague-Dawley rats via a method such as left anterior descending coronary artery ligation.[2]

  • Acclimatization: Allow animals to recover and for the heart failure phenotype to stabilize (typically 4-6 weeks).

  • Group Allocation: Randomly assign animals to the following groups (n=8-10 per group):

    • Sham + Vehicle

    • Heart Failure + Vehicle

    • Heart Failure + Liguzinediol (e.g., 5, 10, 20, 40 mg/kg/day)

  • Drug Administration: Administer Liguzinediol or vehicle daily via oral gavage for a predetermined period (e.g., 4 weeks).

  • Monitoring: Monitor animal health, body weight, and food/water intake daily.

  • Efficacy Assessment: At the end of the treatment period, assess cardiac function using echocardiography to measure parameters like ejection fraction and fractional shortening.[2]

  • Terminal Procedures: At the study endpoint, collect blood for biomarker analysis and heart tissue for histological and molecular analysis (e.g., fibrosis, apoptosis markers).[1][2]

Protocol 2: In Vitro Assessment of Cardioprotection
  • Cell Culture: Culture H9c2 cardiomyocytes or primary neonatal rat ventricular myocytes.

  • Induction of Injury: Induce cellular injury using a known cardiotoxic agent like doxorubicin (e.g., 1 µM for 24 hours).[5]

  • Treatment Groups:

    • Control (vehicle only)

    • Doxorubicin only

    • Doxorubicin + Liguzinediol (at various concentrations, e.g., 1, 10, 100 µM)

  • Assays for Therapeutic Effect:

    • Cell Viability: Use assays like MTT or LDH release to assess cell death.[5]

    • Apoptosis: Measure apoptosis using TUNEL staining or by measuring caspase-3 activity.[1]

    • Oxidative Stress: Quantify reactive oxygen species (ROS) production using fluorescent probes like DCFDA.[5]

Data Presentation

Table 1: Example Pharmacokinetic Parameters of Liguzinediol and a Prodrug in Rats

ParameterLiguzinediol (20 mg/kg)Prodrug 3 (20 mg/kg)
Tmax (h) 0.52.0
Cmax (ng/mL) 1200800
t1/2 (h) 2.14.0
AUC (ng·h/mL) 35005500

Data are hypothetical and for illustrative purposes, based on trends reported in the literature.[3]

Visualizations

Signaling Pathway of Liguzinediol in Cardioprotection

Liguzinediol_Pathway LZDO Liguzinediol AMPK AMPK Activation LZDO->AMPK Activates Caspase3 Caspase-3 LZDO->Caspase3 Inhibits SIRT3 SIRT3 Upregulation AMPK->SIRT3 Mito Improved Mitochondrial Function SIRT3->Mito ROS Decreased ROS Mito->ROS Apoptosis Inhibition of Apoptosis ROS->Apoptosis Cardioprotection Cardioprotection Apoptosis->Cardioprotection Caspase3->Apoptosis

Caption: Proposed signaling pathway for Liguzinediol-mediated cardioprotection.

Experimental Workflow for Dosage Optimization

Dosage_Optimization_Workflow start Start: Define Experimental Model dose_range Conduct Dose-Ranging Study (e.g., 5, 10, 20, 40 mg/kg) start->dose_range mtd Determine Maximum Tolerated Dose (MTD) dose_range->mtd efficacy Assess Therapeutic Efficacy (e.g., Echocardiography, Biomarkers) dose_range->efficacy data_analysis Analyze Dose-Response and PK/PD Relationship mtd->data_analysis efficacy->data_analysis pk_study Pharmacokinetic Study (Single Dose) pk_study->data_analysis optimal_dose Select Optimal Dose for Chronic Efficacy Studies data_analysis->optimal_dose refine Refine Dosing Regimen (e.g., frequency, formulation) optimal_dose->refine If necessary end Proceed to Chronic Studies optimal_dose->end If optimal refine->end

Caption: A typical experimental workflow for optimizing Liguzinediol dosage.

References

  • Liu, Z., et al. (2013). Synthesis, Biological Evaluation, and Pharmacokinetic Study of Novel Liguzinediol Prodrugs. Molecules. Available at: [Link]

  • Shan, C. X., et al. (2014). Liguzinediol improved the heart function and inhibited myocardial cell apoptosis in rats with heart failure. Acta Pharmacologica Sinica. Available at: [Link]

  • Zhu, W., et al. (2020). The protective effects of liguzinediol on congestive heart failure induced by myocardial infarction and its relative mechanism. Chinese Medicine. Available at: [Link]

  • Chen, L., et al. (2012). The novel compound liguzinediol exerts positive inotropic effects in isolated rat heart via sarcoplasmic reticulum Ca2+ ATPase-dependent mechanism. Life Sciences. Available at: [Link]

  • Zhu, W., et al. (2024). Liguzinediol potentiates the metabolic remodeling by activating the AMPK/SIRT3 pathway and represses Caspase-3/GSDME-mediated pyroptosis to ameliorate cardiotoxicity. Chinese Medicine. Available at: [Link]

  • Li, Y., et al. (2016). Liguzinediol protects against cardiac fibrosis in rats in vivo and in vitro. Biomedicine & Pharmacotherapy. Available at: [Link]

  • Zhang, J., et al. (2015). Synthesis and Biological Evaluation of Liguzinediol Mono- and Dual Ester Prodrugs as Promising Inotropic Agents. Molecules. Available at: [Link]

Sources

Technical Support Center: Liguzinediol Synthesis & Stability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the synthesis, purification, and stability challenges of Liguzinediol (LZDO) , specifically defined as 2,5-bis(hydroxymethyl)-3,6-dimethylpyrazine . This guide is designed for organic chemists and pharmaceutical researchers optimizing the production of LZDO from Ligustrazine (Tetramethylpyrazine, TMP) .

Core Synthesis Workflow & Mechanistic Logic

The synthesis of Liguzinediol typically proceeds via the Boekelheide Rearrangement , converting the methyl groups of Ligustrazine to acetoxymethyl groups via an N-oxide intermediate, followed by hydrolysis. This pathway mimics the metabolic oxidation of Ligustrazine but requires precise control to achieve the specific 2,5-disubstitution pattern.

The Pathway
  • N-Oxidation: Ligustrazine

    
     Ligustrazine-N,N'-dioxide.
    
  • Rearrangement: N,N'-dioxide + Acetic Anhydride

    
     2,5-bis(acetoxymethyl)-3,6-dimethylpyrazine.
    
  • Hydrolysis: Bis-acetate

    
     Liguzinediol (LZDO).
    

Liguzinediol_Synthesis TMP Ligustrazine (2,3,5,6-Tetramethylpyrazine) DiNOx Intermediate A (Ligustrazine-N,N'-dioxide) TMP->DiNOx H2O2 / AcOH (N-Oxidation) Imp1 Impurity-1 (Trisubstituted Analog) TMP->Imp1 Feedstock Impurity (Trimethylpyrazine) BisAc Intermediate B (2,5-Bis(acetoxymethyl)- 3,6-dimethylpyrazine) DiNOx->BisAc Ac2O / Reflux (Boekelheide Rearrangement) Imp2 Impurity-2 (Mono-hydroxylated) DiNOx->Imp2 Incomplete Reaction LZDO Liguzinediol (2,5-Bis(hydroxymethyl)- 3,6-dimethylpyrazine) BisAc->LZDO NaOH / MeOH (Hydrolysis)

Figure 1: Step-wise synthesis of Liguzinediol via N-oxide rearrangement, highlighting critical impurity origins.

Troubleshooting Guide: Phase-Specific Solutions

Phase 1: N-Oxidation (Formation of N,N'-dioxide)

Objective: Complete oxidation of both nitrogen atoms. Common Issue: Incomplete oxidation leading to Mono-N-oxide, which eventually yields Impurity-2 (2-hydroxymethyl-3,5,6-trimethylpyrazine).

SymptomRoot CauseTechnical Intervention
High levels of Mono-N-oxide Insufficient oxidant stoichiometry or low reaction temperature.Protocol Adjustment: Use 30% H₂O₂ (excess, >2.5 eq) in glacial acetic acid. Maintain temperature at 90–98°C for at least 12 hours. Monitor disappearance of mono-oxide via TLC/HPLC.
Exothermic Runaway Rapid addition of H₂O₂.Safety Control: Add H₂O₂ dropwise to the acetic acid solution at 50°C, then ramp to reflux. Use an ice bath contingency.
Phase 2: Boekelheide Rearrangement

Objective: Migration of oxygen from Nitrogen to the methyl carbon. Common Issue: Formation of tars/polymers or low yield of the bis-acetate.

SymptomRoot CauseTechnical Intervention
Dark/Black Reaction Mixture Thermal decomposition or radical polymerization.Optimization: The reaction requires reflux (~140°C) with acetic anhydride.[1] To mitigate tarring, ensure anhydrous conditions . Some protocols suggest trifluoroacetic anhydride (TFAA) for milder conditions (room temp), though Ac₂O is standard for scale.
Regioselectivity Failure Statistical rearrangement.Mechanism Check: The N,N'-dioxide directs rearrangement to the adjacent methyls. Since TMP is symmetric, the 2,5-pattern is favored by the electronic repulsion of the para-oxides. Ensure the intermediate from Phase 1 is strictly the di-N-oxide before proceeding.
Phase 3: Hydrolysis & Purification

Objective: Clean conversion to the diol and removal of impurities. Common Issue: Difficulty extracting LZDO from aqueous phase due to high hydrophilicity (LogP ≈ -1.1).

SymptomRoot CauseTechnical Intervention
Low Recovery Yield Product remaining in the aqueous layer during extraction.Extraction Protocol: LZDO is highly water-soluble. Do not rely on simple EtOAc/Water partition. 1. Saturate the aqueous phase with NaCl (Salting out) .2. Use n-Butanol or EtOAc:Isopropanol (3:1) for extraction.3. Consider continuous liquid-liquid extraction.
Persistent Impurity-2 Co-elution of the mono-hydroxylated byproduct.Chromatography: Impurity-2 (Mono-ol) is less polar than LZDO. Use a gradient elution on Silica Gel: DCM:MeOH (95:5

85:15)
. Impurity-2 elutes first.

Critical Quality Attributes: Impurity Management

Research has identified two specific impurities that must be controlled.

Impurity-1: 2-hydroxymethyl-3,6-dimethylpyrazine [2][3][4]

  • Origin: This is a trisubstituted pyrazine. It likely originates from Trimethylpyrazine present as a contaminant in the starting Ligustrazine feedstock.

  • Correction: Screen starting material (TMP) purity. Ensure TMP >99.0% and free of trimethylpyrazine.

Impurity-2: 2-hydroxymethyl-3,5,6-trimethylpyrazine [2][3][4]

  • Origin: This is the mono-hydroxylated metabolite/intermediate. It arises from incomplete N-oxidation (Mono-N-oxide) or incomplete rearrangement.

  • Correction: Drive Phase 1 (Oxidation) to completion.

Data Summary: Physicochemical Properties
PropertyLiguzinediol (LZDO)Impurity-2 (Mono-ol)Prodrugs (Esters)
Structure 2,5-bis(hydroxymethyl)-3,6-dimethyl2-hydroxymethyl-3,5,6-trimethylEsterified -CH₂OH
LogP -1.1 (Hydrophilic)~0.5 (Moderately Lipophilic)> 2.0 (Lipophilic)
Solubility High in Water, MeOHModerate in EtOAcHigh in Oils/Lipids
Stability Stable in microsomesStableRapid hydrolysis in plasma

Stability & Storage Protocols

User Question: Does Liguzinediol degrade via keto-enol tautomerism like other hydroxy-pyrazines?

Expert Answer: Generally, no. "Hydroxy-pyrazines" (where -OH is attached directly to the ring) suffer from keto-enol tautomerism, often favoring the stable pyrazinone (keto) form. Liguzinediol is a pyrazinedimethanol; the -OH groups are on the alkyl side chains (-CH₂OH), not the ring. Therefore, it does not undergo ring tautomerism. However, it is susceptible to:

  • Oxidation: The primary alcohol groups can oxidize to aldehydes (pyrazinaldehyde) or carboxylic acids (pyrazinoic acid) upon prolonged exposure to air.

  • Hygroscopicity: Due to its polarity, it absorbs moisture, which can accelerate degradation.

Storage Recommendation:

  • Store as a solid lyophilized powder.

  • Temperature: -20°C.

  • Atmosphere: Argon or Nitrogen flush.

  • Solvent: If in solution, use DMSO or Methanol; avoid aqueous buffers for long-term storage unless frozen.

References

  • Cheng, D., et al. (2015). Identification, Characterization, Synthesis and Quantification of Related Impurities of Liguzinediol.[5] Journal of Chromatographic Science, 53(7), 1123–1129. Link

  • Zhang, J., et al. (2014). Synthesis and Biological Evaluation of Liguzinediol Mono- and Dual Ester Prodrugs as Promising Inotropic Agents.[6][5] Molecules, 19(11), 18057-18072. Link

  • Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides.[1] A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286–1291.[1] Link

  • Liu, J., et al. (2003). Synthesis and metabolic stability of novel Liguzinediol prodrugs. Current Drug Metabolism, 4, 461–485. Link

Sources

Troubleshooting HPLC analysis of Liguzinediol and its metabolites.

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the HPLC and LC-MS/MS analysis of Liguzinediol (LZDO) and its metabolites. It is designed for analytical chemists and pharmacokineticists requiring high-fidelity separation and quantification protocols.

Analyte Profile & Chemical Basis

Liguzinediol (LZDO) is a di-hydroxylated derivative of Ligustrazine (Tetramethylpyrazine). Its chemical structure, 2,5-dihydroxymethyl-3,6-dimethylpyrazine , dictates its chromatographic behavior.

  • Core Structure: Pyrazine ring (Basic, pKa ~1-2 for the conjugate acid, but interactions with silanols can occur).

  • Functional Groups: Two hydroxymethyl groups (Polar, H-bond donors).

  • Metabolic Fate: In vivo, LZDO undergoes oxidation.[1] Primary metabolites often include carboxylic acid derivatives (oxidation of -CH2OH to -COOH) and N-oxides. These metabolites are significantly more polar than the parent compound.

Standardized Method Parameters

The following parameters represent a validated starting point for analysis, synthesized from pharmacokinetic studies and impurity profiling.

Table 1: Recommended Chromatographic Conditions
ParameterHPLC-UV (QC/Purity)LC-MS/MS (Bioanalysis/PK)
Column C18 End-capped (e.g., Phecda C18, 250×4.6mm, 5µm)Shim-pack XR-ODS (50×2.0mm, 2.2µm) or equivalent
Mobile Phase A Water (or 10mM Ammonium Acetate, pH 6.5)0.1% Formic Acid in Water
Mobile Phase B Methanol (MeOH)Acetonitrile (ACN) or MeOH
Elution Mode Isocratic: 45% B / 55% AGradient: 5% B to 90% B over 5-8 min
Flow Rate 1.0 mL/min0.3 - 0.4 mL/min
Detection UV @ 278 nm (Max Absorbance)ESI (+) MRM Mode
Key Transitions N/ALZDO: m/z 169.2 → 122.2IS (e.g., Caffeine): m/z 195.2 → 110.2
Troubleshooting Guide (Q&A)
Category: Peak Shape & Resolution

Q: My Liguzinediol peak is tailing significantly (As > 1.5). How do I correct this? A: Peak tailing in pyrazine derivatives is typically caused by secondary interactions between the basic nitrogen atoms of the pyrazine ring and residual silanols on the silica support.

  • Immediate Fix: Ensure you are using a "fully end-capped" C18 column.

  • Mobile Phase Adjustment: If using simple water/methanol, switch to a buffered aqueous phase. Add 10-20 mM Ammonium Acetate (pH ~6.5) or 0.1% Formic Acid (pH ~2.7). The buffer suppresses silanol ionization or protonates the base, reducing tailing.

  • Causality: The hydroxyl groups on LZDO can also participate in H-bonding. Increasing the column temperature to 40°C can improve mass transfer kinetics and sharpen the peak.

Q: I cannot resolve LZDO from its Impurity-1 (2-hydroxymethyl-3,6-dimethylpyrazine). A: Impurity-1 lacks one hydroxyl group compared to LZDO, making it less polar.

  • Diagnosis: In Reverse Phase (RP), LZDO (more polar) should elute before Impurity-1. If they co-elute, your organic strength is too high.

  • Solution: Decrease the Methanol percentage by 5% increments. For isocratic runs, drop from 45% to 40% or 35%. This increases the interaction with the stationary phase, leveraging the polarity difference between the di-hydroxy (LZDO) and mono-hydroxy (Impurity-1) species.

Category: Sensitivity & Detection [2][3][4]

Q: The LC-MS/MS signal for LZDO is unstable or lower than expected in plasma samples. A: This indicates Matrix Effects (Ion Suppression), common with polar analytes eluting early in the void volume where salts and phospholipids elute.

  • Check Retention Factor (k'): Ensure LZDO elutes with a k' > 2. If it elutes too early (near the void), it competes with unretained plasma salts for ionization.

  • Protocol Adjustment: Switch from Protein Precipitation (PPT) to Solid Phase Extraction (SPE) . PPT leaves significant phospholipids in the sample.

    • Recommended SPE: HLB (Hydrophilic-Lipophilic Balance) cartridges.[4] Wash with 5% MeOH to remove salts, elute with 100% MeOH.

Q: Why do I see "Ghost Peaks" in the blank injection after a high-concentration sample? A: LZDO has hydroxyl groups that can cause carryover in the autosampler needle or valve rotor, especially if the wash solvent is too weak.

  • Fix: Change the needle wash solvent to a mixture of Acetonitrile:Water:Isopropanol (40:40:20) with 0.1% Formic Acid .[3] The isopropanol helps solubilize "sticky" residues, and the acid ensures the basic nitrogens remain soluble.

Validated Experimental Protocols
Protocol A: Plasma Sample Preparation (Protein Precipitation)

Use for rapid PK screening where high sensitivity is not critical.

  • Aliquot 50 µL of rat plasma into a 1.5 mL centrifuge tube.

  • Add 150 µL of Acetonitrile (containing Internal Standard, e.g., Caffeine or Antipyrine at 500 ng/mL).

  • Vortex vigorously for 3 minutes .

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an HPLC vial.

  • Inject 2-5 µL into the LC-MS/MS.

Protocol B: High-Purity Extraction (SPE)

Use for metabolite profiling or low-concentration samples.

  • Condition HLB Cartridge (30 mg): 1 mL MeOH followed by 1 mL Water.

  • Load 100 µL Plasma (diluted 1:1 with water).

  • Wash 1: 1 mL Water (Removes salts).

  • Wash 2: 1 mL 5% Methanol (Removes proteins/interferences without eluting LZDO).

  • Elute: 2 x 250 µL Methanol.

  • Evaporate to dryness under Nitrogen stream; reconstitute in Mobile Phase.

Visual Troubleshooting Logic

The following diagrams illustrate the decision-making process for method development and metabolite separation.

Diagram 1: HPLC Method Troubleshooting Workflow

Caption: Logic flow for resolving common peak shape and retention issues in LZDO analysis.

LZDO_Troubleshooting Start Start: Evaluate Chromatogram Issue_Tailing Issue: Peak Tailing (As > 1.5) Start->Issue_Tailing Issue_Res Issue: Poor Resolution (LZDO vs Impurities) Start->Issue_Res Issue_Sens Issue: Low Sensitivity (MS) Start->Issue_Sens Check_Col Check Column Type Issue_Tailing->Check_Col Action_LowerOrg Decrease % Organic (Increase Polarity) Issue_Res->Action_LowerOrg Check_Ret Check Retention Time Issue_Sens->Check_Ret Check_MP Check Mobile Phase pH Check_Col->Check_MP Is End-capped Action_Endcap Switch to End-capped C18 (Suppress Silanols) Check_Col->Action_Endcap Not End-capped Action_Buffer Add 10mM NH4OAc or 0.1% Formic Acid Check_MP->Action_Buffer No Buffer Check_Ret->Action_LowerOrg RT < 2 min (Void) Action_SPE Switch to SPE Cleanup (Remove Phospholipids) Check_Ret->Action_SPE RT OK (Matrix Effect)

Diagram 2: Metabolite Separation Strategy

Caption: Elution order prediction based on polarity shifts from Liguzinediol (LZDO) metabolism.

Metabolite_Separation Met_Ox Metabolites (Carboxylic Acids) High Polarity LZDO Liguzinediol (Parent) Medium Polarity Met_Ox->LZDO Elutes First (Requires Low % Organic) Impurity Impurity-1 (Mono-OH) Lower Polarity LZDO->Impurity Elutes Last (Requires Higher % Organic) Time Retention Time (Reverse Phase C18)

References
  • Cheng, D., et al. (2015).[5] Identification, Characterization, Synthesis and Quantification of Related Impurities of Liguzinediol. Journal of Chromatographic Science.

  • Shan, C.X., et al. (2013). An LC-MS/MS method for determining liguzinediol in rat plasma and studying its pharmacokinetics. Chinese Journal of Natural Medicines.

  • Zhang, J., et al. (2014). Synthesis and Biological Evaluation of Liguzinediol Mono- and Dual Ester Prodrugs as Promising Inotropic Agents. Molecules.

Sources

Technical Support Center: Liguzinediol Assay Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Liguzinediol Specificity Challenge

Welcome to the Liguzinediol Technical Support Hub. As researchers investigating heart failure therapeutics, you utilize Liguzinediol (LZDO) for its ability to enhance SERCA2a activity. Unlike direct SERCA activators or traditional inotropes (like beta-agonists), LZDO operates via a distinct mechanism: the inhibition of Protein Phosphatase 1 and 2A (PP1/PP2A) . This inhibition preserves phosphorylated Phospholamban (PLB), thereby relieving the "brake" on SERCA2a [1, 2].

However, because PP1 and PP2A are ubiquitous enzymes regulating vast cellular processes, "off-target" effects in cell-based assays are a primary concern. This guide provides the protocols to distinguish true inotropic efficacy from cytotoxicity, vehicle interference, and non-specific signaling.

Module 1: Compound Handling & Solubility (Pre-Assay Check)

Issue: Users frequently report inconsistent EC50 values or "noisy" baseline fluorescence in calcium transient assays. This is often due to micro-precipitation of the lipophilic pyrazine ring structure in aqueous media.

Troubleshooting Guide: Solubility Optimization
ParameterSpecificationTechnical Rationale
Primary Solvent DMSO (Anhydrous)LZDO is lipophilic.[1] Water/Saline stock solutions are unstable.
Stock Concentration 100 mMHigh concentration stocks minimize the final volume of DMSO added to cells.
Working Solution Serial dilution in DMSO first, then 1:1000 into media.Direct addition of high-concentration stock to media causes "crashing out" (precipitation).
Max Vehicle (DMSO) < 0.1% (v/v)Cardiomyocytes are sensitive to DMSO. >0.1% alters Ca2+ transients, mimicking toxicity.
Visual Check Inverted Microscopy (40x)Inspect wells for crystal formation before adding detection reagents.
FAQ: Why is my baseline calcium fluorescence rising over time?

A: This is likely vehicle toxicity or compound precipitation , not SERCA activation.

  • Diagnosis: Run a "Vehicle Only" control (0.1% DMSO). If the baseline rises here too, your cells are stressed by the solvent.

  • Correction: Reduce DMSO to 0.05% or switch to an acoustic liquid handler (e.g., Echo®) for nanoliter dispensing to prevent local high-concentration shock.

Module 2: Distinguishing Mechanism from Off-Target Noise

Issue: A positive inotropic signal (increased contraction amplitude) can be caused by PDE inhibition (like Milrinone) or Beta-adrenergic stimulation. You must validate that your signal is specifically LZDO-driven (SERCA2a-dependent).

Protocol: The "Occlusion & Competition" Validation

To prove LZDO is acting on the SERCA pump via PP1/PP2A inhibition, you must use specific antagonists.

Step-by-Step Workflow:

  • Baseline Recording: Establish stable Ca2+ transients in isolated cardiomyocytes (1 Hz pacing).

  • Negative Control (PDE Check): Pre-treat cells with IBMX (5 µM) .

    • Result: If LZDO still increases contractility after IBMX, it is not a PDE inhibitor [3].

  • Positive Control (SERCA Check): Treat separate wells with Thapsigargin (2 µM) (irreversible SERCA inhibitor).

    • Result: Thapsigargin should completely abolish the LZDO effect. If LZDO still shows activity, it is acting off-target (likely via L-type Ca2+ channels) [3].

  • Mechanistic Proof (PP1/PP2A): Pre-treat with Calyculin A (4 nM) .

    • Result: Since Calyculin A saturates the PP1/PP2A inhibition, adding LZDO afterwards should produce no additional effect . This confirms LZDO shares the PP1/PP2A pathway [2].

Pathway Visualization: Mechanism vs. Off-Targets

LZDO_Mechanism LZDO Liguzinediol (LZDO) PP_Complex PP1 / PP2A (Phosphatases) LZDO->PP_Complex Inhibits PLB_P Phospholamban-P (Phosphorylated) LZDO->PLB_P Preserves PLB Phospholamban (PLB) (Dephosphorylated) PP_Complex->PLB Dephosphorylates SERCA SERCA2a Pump PLB->SERCA Inhibits PLB_P->SERCA Relieves Inhibition Ca_Uptake SR Ca2+ Uptake (Inotropy) SERCA->Ca_Uptake Increases Thapsigargin Thapsigargin (Control Agent) Thapsigargin->SERCA Blocks (Validation) PDE PDE Inhibitors (e.g., Milrinone) PDE->PLB_P Increases cAMP (Distinct Pathway)

Figure 1: Liguzinediol acts by inhibiting the phosphatase brake on Phospholamban, distinct from PDE inhibitors. Validation is achieved using Thapsigargin blockade.

Module 3: Addressing Cytotoxicity (The "False Positive" Check)

Issue: High concentrations of LZDO (100 µM) are often required for efficacy. Because PP1/PP2A are essential for cell survival, prolonged exposure can induce apoptosis, which initially looks like "hyper-contractility" before cell death.

Troubleshooting Guide: Viability vs. Efficacy
Assay TypeMarkerPurposeAcceptance Criteria
Acute Toxicity LDH ReleaseMeasures membrane rupture (necrosis).Signal < 10% above vehicle control at 24h.
Metabolic Health ATP (CellTiter-Glo)Measures mitochondrial function.> 90% of vehicle control.
Functional Toxicity Diastolic Ca2+Measures ability to relax.Critical: If Diastolic Ca2+ rises, the cell is in overload (toxicity), not therapeutic inotropy.
FAQ: My cells stop beating after 24 hours of LZDO treatment.

A: This is likely PP1/PP2A-mediated exhaustion . Inhibition of phosphatases is a "hammer" approach. While effective for short-term inotropy, chronic inhibition prevents necessary protein recycling.

  • Recommendation: Limit LZDO exposure to < 4 hours for functional assays. For chronic studies, titrate the dose to find the window where SERCA is enhanced but general cellular housekeeping (also PP1/PP2A dependent) is preserved.

Module 4: Electrophysiological Safety (hERG & Ion Channels)

Issue: Does LZDO cause arrhythmias? Fact: Unlike many inotropes, LZDO does not significantly inhibit L-type Calcium Channels (Cav1.2) or Na+ channels at therapeutic doses [3]. However, regulatory safety requires hERG screening.

Protocol: Automated Patch Clamp Verification

If you observe arrhythmias in your cardiomyocyte assay, verify it is not hERG blockade.

  • System: Automated Patch Clamp (e.g., QPatch or SyncroPatch).

  • Voltage Protocol: Standard hERG step-ramp protocol.

  • Concentration: Test LZDO at 10x the EC50 used in your functional assay.

  • Threshold: Significant risk if hERG tail current inhibition > 20%.

    • Note: LZDO is generally considered hERG-safe, so significant inhibition suggests compound degradation or impurities . Check your synthesis purity (HPLC).

Summary Checklist for Validated Data

Before publishing or advancing to animal models, ensure your LZDO dataset meets these criteria:

References

  • Liu, Y., et al. (2019).[3] "The mechanism of action of SERCA2a." ResearchGate.[4] Available at: [Link]

  • Chen, L., et al. (2017). "Liguzinediol Enhances the Inotropic Effect of Rat Hearts via Inhibition of Protein Phosphatase (PP1 and PP2A) Activities."[2] Journal of Cardiovascular Pharmacology. Available at: [Link]

  • Liu, Y., et al. (2012). "The novel compound liguzinediol exerts positive inotropic effects in isolated rat heart via sarcoplasmic reticulum Ca2+ ATPase-dependent mechanism."[2] Life Sciences. Available at: [Link]

Sources

Technical Support Center: Liguzinediol (LZDO) Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

Liguzinediol (LZDO), chemically identified as 2,5-dihydroxymethyl-3,6-dimethylpyrazine , is a pyrazine derivative and a key metabolite of Ligustrazine (Tetramethylpyrazine). While it exhibits improved water solubility compared to its parent compound, its stability in solution is governed by the susceptibility of its hydroxymethyl groups to oxidation and the pyrazine ring to photolytic degradation.

This guide provides a self-validating system to maintain LZDO integrity. The primary degradation risks are oxidation (converting hydroxymethyls to aldehydes/acids) and photolysis .[1]

Critical Stability Parameters
ParameterOptimal ConditionRisk FactorConsequence
pH 7.4 (Phosphate Buffer) pH < 4 or > 9Ring instability or dehydration.[1]
Temperature -20°C (Long-term) > 25°CAccelerated oxidation rates.[1]
Light Dark / Amber Vials UV/Visible LightPyrazine ring excitation/photolysis.[1]
Atmosphere Inert (N₂/Ar) OxygenOxidation of hydroxymethyl groups.[1]

The Science of Stability (Mechanistic Insight)

To prevent degradation, one must understand the molecular vulnerabilities of LZDO.[1]

The Oxidation Pathway

The two hydroxymethyl groups (–CH₂OH) at positions 2 and 5 are the "Achilles' heel" of Liguzinediol. In the presence of dissolved oxygen and trace metal ions, these groups can undergo stepwise oxidation:

  • Alcohol to Aldehyde: Formation of 2,5-diformyl-3,6-dimethylpyrazine.[1]

  • Aldehyde to Acid: Further oxidation to carboxylic acids.[1]

Note: While synthesis impurities like 2-hydroxymethyl-3,6-dimethylpyrazine (Impurity-1) are often detected, these are typically reduction by-products from manufacturing, not storage degradation products.[1] Spontaneous storage degradation favors oxidation .[1]

pH Sensitivity

Research confirms that LZDO esters and the parent compound are chemically stable in phosphate buffer at pH 7.4 .[1] However, extreme acidity can protonate the pyrazine nitrogens, altering the electron distribution and potentially facilitating dehydration reactions or nucleophilic attacks.[1]

Troubleshooting Guide

Use this decision matrix to diagnose stability issues in your experiments.

Q1: My Liguzinediol solution has turned from colorless to pale yellow. Is it safe to use?

Verdict: STOP.

  • Cause: This is the hallmark of oxidative degradation .[1] Pyrazine derivatives often form yellow/brown polymers or conjugated aldehyde species upon oxidation (similar to the "browning" seen in aged amine solutions).[1]

  • Action: Discard the solution. Prepare fresh stock using degassed buffers.

Q2: I see "extra peaks" in my HPLC chromatogram after 24 hours at Room Temperature.

Verdict: Analyze Retention Times.

  • Scenario A (Synthesis Carryover): If peaks appear at RRT (Relative Retention Time) ~1.2 or ~1.5 immediately after dissolving, these are likely Impurity-1 (monohydroxymethyl) or Impurity-2 (trimethyl), which are manufacturing by-products.[1]

  • Scenario B (Degradation): If peaks grow over time, they are likely oxidation products (aldehydes).[1]

  • Solution: Verify the Certificate of Analysis (CoA) for initial purity. If peaks are growing, your storage condition is compromised (likely oxygen exposure).[1]

Q3: Can I freeze-thaw my stock solution?

Verdict: Limit to 1-2 cycles.

  • Reasoning: Repeated freeze-thaw cycles introduce oxygen bubbles and induce micro-precipitation events.[1]

  • Protocol: Aliquot stocks immediately after preparation into single-use volumes (e.g., 50 µL) to avoid freeze-thaw stress.

Best Practice Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Purpose: To create a stock solution viable for 3-6 months.

  • Weighing: Weigh LZDO powder into an amber glass vial (protects from light).

  • Solvent Choice: Use degassed sterile water or PBS (pH 7.4).[1]

    • Technique: Bubble Nitrogen (N₂) gas through the solvent for 15 minutes prior to use to remove dissolved oxygen.[1]

  • Dissolution: Vortex gently. LZDO has good water solubility; avoid sonication if possible as it generates heat and free radicals.[1]

  • Filtration: Use a 0.22 µm PVDF or PES filter .[1] Do not use Nylon filters if avoidable, as they can sometimes bind nitrogenous compounds.[1]

  • Storage: Aliquot into light-tight microcentrifuge tubes. Flush headspace with N₂ gas before closing.[1] Store at -20°C .

Protocol B: In-Solution Stability for Acute Experiments

Purpose: Keeping LZDO stable in a perfusion apparatus (e.g., Langendorff heart).

  • Buffer: Krebs-Henseleit or Tyrode’s solution.[1]

  • pH Maintenance: 7.35 – 7.45.[1]

  • Oxygenation: While physiological buffers require oxygenation (95% O₂ / 5% CO₂), this accelerates LZDO oxidation.[1]

  • Mitigation: Prepare the LZDO solution fresh (within 30 mins of use). Do not recirculate the drug solution for extended periods (>2 hours) without HPLC monitoring.

Visual Logic: Stability Decision Tree

The following diagram illustrates the decision logic for handling Liguzinediol, ensuring experimental integrity.

LZDO_Stability Start Start: Liguzinediol Solid Solvent Dissolve in Degassed PBS (pH 7.4) Start->Solvent Check Visual Inspection: Colorless? Solvent->Check Safe Proceed to Experiment (Use within 4 hours) Check->Safe Yes Oxidation STOP: Oxidative Degradation (Yellowing/Precipitate) Check->Oxidation No (Yellow) Storage Long Term Storage? (Aliquot & Freeze -20°C) Safe->Storage Excess Solution Light Warning: Protect from Light (Amber Vials Required) Storage->Light Before Freezing End Stable for 3-6 Months Light->End Store at -20°C

Caption: Workflow for assessing and maintaining Liguzinediol stability from solubilization to storage.

Frequently Asked Questions (FAQs)

Q: Is Liguzinediol stable in DMSO? A: Yes, LZDO is soluble and generally stable in DMSO.[1] However, DMSO is hygroscopic (absorbs water) and can act as an oxidant under certain conditions.[1] Store DMSO stocks at -20°C and ensure the DMSO is anhydrous.[1]

Q: Why does the literature mention "Impurity-1" and "Impurity-2"? A: These are typically synthesis by-products (2-hydroxymethyl-3,6-dimethylpyrazine and its trimethyl analog) arising from incomplete reactions during manufacturing.[1] They are distinct from storage degradation products.[1] A high-quality vendor should provide LZDO with >98% purity where these are minimized [1].

Q: Can I autoclave Liguzinediol solutions? A: No. The high heat (121°C) and pressure can induce hydrolysis or ring opening.[1] Always use filtration (0.22 µm) for sterilization.[1]

References

  • Cheng, D., Zhou, Y., Li, W., et al. (2015).[1][2] Identification, Characterization, Synthesis and Quantification of Related Impurities of Liguzinediol . Journal of Chromatographic Science, 53(7), 1123–1131.

  • Zhang, J., Li, W., Wen, H.M., et al. (2014).[1][2] Synthesis and Biological Evaluation of Liguzinediol Mono- and Dual Ester Prodrugs as Promising Inotropic Agents . Molecules, 19(11), 18057-18072.[1]

  • Snape, T.J., Astles, A.M., & Davies, J. (2010).[1][3] Understanding the chemical basis of drug stability and degradation . The Pharmaceutical Journal.[1]

Sources

Technical Support Center: Liguzinediol (LZDO) Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Liguzinediol (LZDO) is a para-dihydroxy derivative of Ligustrazine (Tetramethylpyrazine, TMP). Unlike its parent compound, LZDO exhibits a unique positive inotropic mechanism primarily by modulating SERCA2a (Sarcoplasmic Reticulum Ca2+-ATPase) activity rather than acting solely as a calcium channel blocker.

This guide addresses the three most common technical hurdles reported by our user base: solubility issues in aqueous media , variability in inotropic readouts , and cytotoxicity thresholds .

Compound Snapshot
PropertySpecificationTechnical Note
Chemical Name 2,5-dihydroxy-3,6-dimethylpyrazineDistinct from Ligustrazine (TMP).[1]
Primary Mechanism SERCA2a Activation via PP1/PP2A InhibitionIncreases Ca2+ uptake into SR; enhances contractility.
Solubility Low in water; High in DMSORequires specific "step-down" dilution protocols.
Key Cell Models Primary Rat Cardiomyocytes, H9c2Differential sensitivity observed between models.

Module A: Solubilization & Stability (The Foundation)

User Issue: "I observe fine precipitates when adding Liguzinediol stock directly to the culture media, leading to inconsistent dosing."

Root Cause: LZDO is hydrophobic. Adding a high-concentration DMSO stock directly to a large volume of aqueous media causes "solvent shock," forcing the compound to crash out of solution before it disperses.

Troubleshooting Protocol: The "Step-Down" Dilution

Do not add 100 mM stock directly to the cell culture dish. Use this intermediate dilution method to ensure stability.

Step-by-Step Methodology:

  • Master Stock: Dissolve lyophilized LZDO in 100% DMSO to create a 100 mM Master Stock. Aliquot and store at -20°C.

  • Intermediate Working Solution (100x): Dilute the Master Stock 1:10 in sterile PBS (pre-warmed to 37°C) to create a 10 mM intermediate.

    • Critical: If precipitation occurs here, sonicate for 30 seconds at 37°C.

  • Final Dosing: Add the Intermediate Solution to your culture media (e.g., DMEM) to achieve the final concentration (e.g., 100 μM).

    • Result: Final DMSO concentration is < 0.1%, which is safe for cardiomyocytes.

Visualization: Solubilization Workflow

SolubilizationWorkflow cluster_0 Phase 1: Master Stock cluster_1 Phase 2: Intermediate cluster_2 Phase 3: Treatment Lyophilized Lyophilized LZDO Stock 100 mM Stock (-20°C Storage) Lyophilized->Stock Dissolve DMSO 100% DMSO DMSO->Stock Inter 10 mM Intermediate (10% DMSO) Stock->Inter 1:10 Dilution PBS Warm PBS (37°C) PBS->Inter Sonic Sonicate if Cloudy (30s @ 37°C) Inter->Sonic Final Final Well Conc. (10-100 μM) DMSO < 0.1% Inter->Final 1:100 Dilution Sonic->Inter Media Culture Media (DMEM/F12) Media->Final

Figure 1: Step-down dilution workflow to prevent Liguzinediol precipitation in aqueous culture media.

Module B: Dose Optimization & Cytotoxicity

User Issue: "What concentration range should I use? I see conflicting data between 10 μM and 200 μM."

Scientific Insight: The therapeutic window for LZDO is distinct. Unlike digitalis, which has a narrow toxic threshold, LZDO is relatively safe but requires higher micromolar concentrations to effectively inhibit Protein Phosphatase 1 (PP1) and PP2A.

Recommended Concentration Matrix
Cell ModelApplicationOptimal RangeCytotoxicity Threshold
Primary Rat Cardiomyocytes Inotropy / Ca2+ Transients10 - 100 μM > 500 μM
H9c2 (Cell Line) Anti-apoptosis / Mitochondrial Protection5 - 50 μM > 200 μM
Cardiac Fibroblasts Anti-fibrosis (TGF-β inhibition)20 - 80 μM > 200 μM

Experimental Validation Protocol (Cytotoxicity): Before running functional assays, validate the safety window in your specific cells using a CCK-8 or MTT assay.

  • Seed cells (5,000/well) in 96-well plates.

  • Treat with LZDO (0, 1, 10, 50, 100, 200, 500 μM) for 24 hours.

  • Calculate IC50.[2] Note: If IC50 is < 200 μM in primary cells, check your DMSO control.

Module C: Mechanistic Validation (Why it works)

User Issue: "I treated the cells but I don't see a change in contractility or calcium transients."

Root Cause:

  • Timing: LZDO effects on SERCA2a are mediated via phosphorylation pathways (inhibition of phosphatases), which is not instantaneous.

  • Extracellular Calcium: Standard DMEM often has high calcium (1.8 mM). Small inotropic changes might be masked if the baseline calcium drive is already maximal.

The Mechanism: SERCA2a Disinhibition

LZDO functions by inhibiting PP1 and PP2A . These phosphatases normally dephosphorylate Phospholamban (PLB) . When LZDO inhibits them, PLB remains phosphorylated (at Ser-16 and Thr-17), which relieves the "brake" on SERCA2a, allowing faster Ca2+ reuptake into the SR and stronger subsequent contraction.

Visualization: Mechanism of Action

Mechanism cluster_drug cluster_target Phosphatase Inhibition cluster_effector Sarcoplasmic Reticulum Regulation cluster_outcome LZDO Liguzinediol (LZDO) PP1_PP2A Protein Phosphatases (PP1 / PP2A) LZDO->PP1_PP2A Inhibits PLB Phospholamban (PLB) (Inhibitor of SERCA) PP1_PP2A->PLB Dephosphorylates (Normal State) pPLB Phosphorylated PLB (Ser-16 / Thr-17) PLB->pPLB Kinase Activity (PKA/CaMKII) Unopposed by PP1 SERCA SERCA2a Pump pPLB->SERCA Relieves Inhibition Ca_Uptake Increased SR Ca2+ Uptake SERCA->Ca_Uptake Activates Contractility Enhanced Contractility (Positive Inotropy) Ca_Uptake->Contractility

Figure 2: Liguzinediol inhibits PP1/PP2A, preserving Phospholamban phosphorylation and activating SERCA2a.

Troubleshooting Checklist for Negative Results:
  • Check Incubation Time: Ensure at least 30-60 minutes of pre-incubation before measuring transients.

  • Verify PLB Phosphorylation: Run a Western Blot for p-PLB (Ser16). If this is not elevated compared to control, the drug is inactive or degraded.

  • Buffer Calcium: If using Tyrode’s solution for imaging, try lowering extracellular Ca2+ to 1.0 mM or 1.2 mM to unmask the drug's potentiating effect.

Frequently Asked Questions (FAQ)

Q: Can I use Ligustrazine (TMP) as a control? A: Yes, but be aware of the potency difference. Liguzinediol (LZDO) has been shown to be more potent than TMP in enhancing SERCA2a activity and reducing fibrosis. TMP is a suitable structural control, but do not expect identical EC50 values.

Q: Is LZDO stable in serum-containing media? A: LZDO is relatively stable, but serum proteins (albumin) can bind hydrophobic drugs, reducing the free fraction.

  • Recommendation: For short-term signaling assays (1-4 hours), use Serum-Free media or low-serum (0.5% FBS) to maximize bioavailability. For long-term (24h+) toxicity assays, standard 10% FBS is acceptable but may require slightly higher dosing (e.g., 50 μM instead of 20 μM).

Q: My cells are detaching after 24 hours of treatment. A: This is likely due to DMSO toxicity, not the drug itself, or pH fluctuation.

  • Ensure final DMSO is < 0.1%.[3]

  • Check the pH of your stock solution. High concentrations of pyrazine derivatives can sometimes alter local pH if not buffered correctly in the intermediate step.

References

  • Ren, Y., et al. (2020). The protective effects of liguzinediol on congestive heart failure induced by myocardial infarction and its relative mechanism.[4] Chinese Medicine.[5] Link

  • Liu, Y., et al. (2017). Liguzinediol Enhances the Inotropic Effect of Rat Hearts via Inhibition of Protein Phosphatase (PP1 and PP2A) Activities. Journal of Cardiovascular Pharmacology. Link

  • Tian, Y., et al. (2014). Synthesis, Biological Evaluation, and Pharmacokinetic Study of Novel Liguzinediol Prodrugs. Molecules.[2][3][6][7][8][9][10] Link

  • Bian, H., et al. (2016). Liguzinediol protects against cardiac fibrosis in rats in vivo and in vitro.[5] Biomedicine & Pharmacotherapy.[10] Link

Sources

Technical Support Center: Liguzinediol Storage & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TECH-LZDO-001
Status: Active Guide
Subject: Long-Term Preservation, Solubilization, and Stability Protocols

Executive Summary & Chemical Profile

Liguzinediol (often abbreviated as LZDO) is a hydroxylated derivative of Ligustrazine (Tetramethylpyrazine), chemically identified as 2,5-bis(hydroxymethyl)-3,6-dimethylpyrazine . It is primarily researched for its positive inotropic effects in heart failure models.

Due to the presence of two hydroxyl (-OH) groups on the pyrazine scaffold, Liguzinediol exhibits distinct physicochemical properties compared to its parent compound. It is more polar, potentially hygroscopic, and susceptible to oxidative degradation if mishandled.

Critical Storage Parameters:

Parameter Specification Reason for Protocol
Primary Storage (Solid) -20°C (Minimum) Arrests thermal degradation pathways.
Atmosphere Desiccated & Inert Gas Prevents moisture absorption (hygroscopicity) and oxidation.
Light Exposure Dark / Amber Vial Pyrazine rings are UV-sensitive; prevents photo-degradation.
Stock Solvent DMSO (Anhydrous) High solubility; prevents hydrolysis during frozen storage.

| Aqueous Stability | < 24 Hours | Stable in PBS pH 7.4 for short-term assays; prone to hydrolysis long-term. |

Solid State Storage (The Foundation)

Protocol: Long-Term Preservation (>1 Year)

Objective: Maintain >98% purity of lyophilized powder.

  • Vial Selection: Ensure the compound is in a tightly sealed, amber glass vial with a Teflon-lined cap. Plastic tubes are permeable to oxygen and moisture over time.

  • Desiccation: Place the vial inside a secondary container (e.g., a Falcon tube or jar) containing active desiccant beads (silica gel or calcium sulfate).

    • Technical Insight: The hydroxyl groups in Liguzinediol can form hydrogen bonds with atmospheric water. Moisture uptake catalyzes hydrolysis and can alter the crystal lattice, affecting weighing accuracy.

  • Temperature: Store at -20°C . For archival storage (>2 years), -80°C is preferred.

  • Inert Gas Overlay: Before sealing the vial after use, gently flow Nitrogen (

    
    ) or Argon gas into the headspace to displace oxygen.
    
Diagram: Storage Decision Logic

StorageLogic Start Received Liguzinediol Form Current State? Start->Form Solid Solid / Powder Form->Solid Solution In Solution Form->Solution UsageTime Time until use? Solid->UsageTime ActionSolShort Keep at 4°C Protect from light Solution->ActionSolShort Aqueous (PBS) ActionSolLong Aliquot & Freeze -20°C (Avoid Freeze-Thaw) Solution->ActionSolLong DMSO Stock Immediate < 24 Hours UsageTime->Immediate Weigh only what is needed LongTerm > 24 Hours UsageTime->LongTerm ActionSolid Store at -20°C Desiccated + Dark Immediate->ActionSolid Return bulk to freezer LongTerm->ActionSolid

Caption: Decision tree for determining optimal storage conditions based on physical state and experimental timeline.

Solubilization & Reconstitution

Solvent Compatibility Table
SolventSolubility RatingStability ProfileRecommended Use
DMSO High (>20 mg/mL)Excellent (Months at -20°C)Primary Stock Solution
Ethanol ModerateGood (Weeks at -20°C)Alternative if DMSO is toxic to assay
PBS (pH 7.4) ModeratePoor (< 24-48 Hours)Immediate use only (Animal dosing/Cell culture)
Water Low/ModeratePoorNot recommended for stock
Protocol: Creating a Master Stock Solution

Scenario: You need to prepare Liguzinediol for a cell culture experiment.

  • Equilibration: Remove the vial from -20°C storage and let it sit at room temperature for 15–30 minutes before opening.

    • Why? Opening a cold vial causes condensation of atmospheric moisture onto the hygroscopic powder.

  • Dissolution: Add high-grade anhydrous DMSO to the vial to achieve a concentration of 10 mM to 50 mM . Vortex vigorously.

    • Tip: If particles persist, warm the solution to 37°C for 2-3 minutes. Sonicate only if necessary (heat generation from sonication can degrade the compound).

  • Aliquoting: Immediately divide the stock into single-use aliquots (e.g., 20 µL or 50 µL) in amber microcentrifuge tubes.

  • Freezing: Flash freeze in liquid nitrogen (optional but best) and store at -20°C.

Diagram: Reconstitution Workflow

Reconstitution Step1 Equilibrate Vial (Room Temp, 20 min) Step2 Add Anhydrous DMSO (Target: 10-50 mM) Step1->Step2 Step3 Vortex/Dissolve Step2->Step3 Step4 Aliquot into Amber Tubes Step3->Step4 Step5 Store -20°C Step4->Step5

Caption: Step-by-step workflow for preparing stable stock solutions to minimize freeze-thaw degradation.

Troubleshooting & FAQs

Q1: My Liguzinediol powder has turned from white/off-white to a faint yellow. Is it still usable?

Status: Caution / Likely Degraded. Root Cause: Color change in pyrazine derivatives usually indicates oxidation (formation of N-oxides) or photo-degradation. Action: Run a quick LC-MS or HPLC check. If purity is <95%, discard. To prevent this, ensure the new batch is stored under inert gas (Nitrogen) and in amber vials.

Q2: Can I store Liguzinediol diluted in PBS at 4°C for a week?

Status: NO. Root Cause: While Liguzinediol shows reasonable stability in phosphate buffer (pH 7.4) for 24 hours [1], long-term aqueous storage promotes hydrolysis and bacterial growth. Action: Prepare aqueous dilutions fresh daily . Do not store them.

Q3: I see a precipitate when I dilute my DMSO stock into the cell culture media.

Status: Solubility Crash. Root Cause: The concentration of Liguzinediol in the aqueous media exceeds its solubility limit, or the mixing was too rapid. Action:

  • Ensure the final DMSO concentration is < 0.5% (or as tolerated by your cells).

  • Add the DMSO stock slowly to the vortexing media (dropwise) to prevent local high-concentration pockets that trigger precipitation.

  • Warm the media to 37°C before adding the drug.

Q4: Is the compound hygroscopic?

Status: Yes. Root Cause: The two hydroxymethyl groups increase polarity and water affinity compared to Ligustrazine. Action: Always equilibrate the vial to room temperature before opening. Weighing should be done quickly.

References

  • Tian, Y., et al. (2014). Synthesis and Biological Evaluation of Liguzinediol Mono- and Dual Ester Prodrugs as Promising Inotropic Agents.[1][2] Molecules, 19(11), 18057-18070.[1]

    • Citation Context: Establishes stability profile in phosphate buffer (pH 7.4) and chemical structure properties.[3][4][5]

  • Tocris Bioscience. (n.d.). General Storage and Stability Guidelines for Small Molecules.

    • Citation Context: Supports standard -20°C storage protocols for bioactive small molecules.

  • BenchChem. (n.d.). Solubility Protocols for Imidazothiazole Derivatives and Related Compounds.

    • Citation Context: General guidelines for DMSO vs. PBS solubility handling.[3][6]

  • Zhang, Y., et al. (2020). The protective effects of liguzinediol on congestive heart failure induced by myocardial infarction and its relative mechanism. Chinese Medicine, 15, 62.

    • Citation Context: Validates the biological applic

Sources

Validation & Comparative

Comparative Guide: Liguzinediol vs. Ligustrazine in Heart Failure Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Inotropic Shift

In the landscape of heart failure (HF) drug development, the transition from hemodynamic unloading to direct myocardial support is critical. Ligustrazine (Tetramethylpyrazine, TMP) , the primary alkaloid of Ligusticum wallichii, has long been established as a vasodilator and ischemic protectant. However, its utility in acute heart failure is limited by a lack of positive inotropy.

Liguzinediol (LZDO) , a hydroxylated derivative of TMP, represents a pivotal functional shift. Unlike its parent compound, LZDO exhibits a potent positive inotropic effect without the arrhythmogenic liability typical of digitalis glycosides or catecholamines. This guide objectively compares the two compounds, elucidating the mechanistic divergence that makes LZDO a superior candidate for enhancing myocardial contractility (inotropy) and relaxation (lusitropy).

Chemical & Pharmacokinetic Architecture[1]

The structural modification from TMP to LZDO fundamentally alters the compound's solubility and target affinity.

FeatureLigustrazine (TMP)Liguzinediol (LZDO)
IUPAC Name 2,3,5,6-Tetramethylpyrazine2,5-di(hydroxymethyl)-3,6-dimethylpyrazine
Molecular Weight 136.19 g/mol 168.19 g/mol
Solubility Lipophilic (Passes BBB easily)Amphiphilic (Improved aqueous solubility)
Primary Metabolite Rapidly metabolized to carboxylic acidsMetabolized to carboxylic acid derivatives
Half-life (

)
~0.5 – 1.5 hours (Rat)~2.0 hours (Rat)
Bioavailability High (Oral), but rapid clearanceModerate; Prodrug strategies (esters) often used

Insight: The hydroxylation at the 2,5-positions in LZDO introduces polarity, altering its interaction with membrane-bound proteins. While TMP partitions rapidly into lipid bilayers to modulate ion channels (L-type


), LZDO's structure favors interaction with intracellular phosphatase complexes.

Mechanistic Divergence: The Calcium Paradox

The core distinction lies in how each compound manages cardiomyocyte calcium (


).
Ligustrazine (TMP): The Calcium Antagonist

TMP functions primarily as a calcium channel blocker . It inhibits voltage-gated L-type


 channels (LTCC) on the sarcolemma.
  • Effect: Reduces intracellular

    
     influx.
    
  • Outcome: Vasodilation (reduced afterload), anti-apoptosis during ischemia.

  • Limitation: Negative inotropy (reduced contractility) at high doses.

Liguzinediol (LZDO): The SERCA2a Activator

LZDO bypasses the sarcolemma and targets the Sarcoplasmic Reticulum (SR). It inhibits Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A) .[1][2]

  • Causality: Inhibition of PP1/PP2A prevents the dephosphorylation of Phospholamban (PLB) .

  • Mechanism: Phosphorylated PLB (

    
    -PLB) dissociates from SERCA2a  (Sarco/Endoplasmic Reticulum 
    
    
    
    -ATPase).
  • Outcome: Disinhibited SERCA2a rapidly sequesters cytosolic

    
     into the SR. This increases SR 
    
    
    
    load, leading to a larger release during the next systole (Stronger Contraction) and faster cytosolic clearance (Faster Relaxation).
Visualization: The LZDO Inotropic Pathway

LZDO_Mechanism cluster_cycle Phosphorylation Cycle LZDO Liguzinediol (LZDO) PP_Complex Protein Phosphatases (PP1 / PP2A) LZDO->PP_Complex Inhibits pPLB Phospholamban-P (Phosphorylated) PP_Complex->pPLB Normally Dephosphorylates PLB Phospholamban (PLB) (Unphosphorylated) SERCA SERCA2a Pump (Inhibited State) PLB->SERCA Binds & Inhibits SERCA_Active SERCA2a Pump (Active State) pPLB->SERCA_Active Dissociates from SR_Load Increased SR Ca2+ Load SERCA_Active->SR_Load Accelerates Ca2+ Uptake Contractility ENHANCED CONTRACTILITY (Positive Inotropy) SR_Load->Contractility Ca2+ Induced Ca2+ Release

Caption: LZDO inhibits PP1/PP2A, maintaining PLB phosphorylation. This relieves SERCA2a inhibition, boosting SR Calcium load and contractility.

Efficacy Comparison Data

The following data summarizes comparative studies in isolated rat hearts (Langendorff model) and in vivo hemodynamic monitoring.

ParameterLigustrazine (TMP)Liguzinediol (LZDO)Impact Analysis
LVDP (Left Ventricular Developed Pressure)No significant change / Slight decreaseSignificant Increase (+25-40%) LZDO directly boosts pump function.

(Rate of pressure change)
NeutralIncreased Indicates faster contraction and relaxation velocities.
Coronary Flow Significant Increase Moderate IncreaseTMP is the superior vasodilator.
Arrhythmia Threshold High (Anti-arrhythmic)High (Non-arrhythmic)LZDO avoids the calcium overload toxicity seen with digitalis.
SERCA2a Activity No direct effectEnhanced Validates the molecular mechanism of LZDO.

Key Finding: While TMP is superior for increasing coronary perfusion (supply), LZDO is superior for increasing myocardial work efficiency (demand/output ratio).

Experimental Protocols

To validate these findings in your own facility, follow these standardized protocols.

Protocol A: Ex Vivo Langendorff Perfusion (Inotropy Assessment)

Objective: Quantify the direct effect of LZDO on myocardial contractility independent of neurohumoral factors.

  • Preparation: Heparinize (1000 U/kg) and anesthetize male Sprague-Dawley rats. Rapidly excise the heart and arrest in ice-cold Krebs-Henseleit (K-H) buffer.

  • Cannulation: Cannulate the aorta within 2 minutes. Perfuse retrogradely with oxygenated (95%

    
    /5% 
    
    
    
    ) K-H buffer at 37°C. Constant pressure: 75 mmHg.
  • Instrumentation: Insert a latex balloon connected to a pressure transducer into the left ventricle via the mitral valve. Adjust balloon volume to set Left Ventricular End-Diastolic Pressure (LVEDP) to 5-10 mmHg.

  • Equilibration: Pace the heart at 300 bpm (if required) and stabilize for 20 minutes.

  • Intervention:

    • Group 1 (Control): Perfuse vehicle.

    • Group 2 (TMP): Perfuse TMP (

      
       M).
      
    • Group 3 (LZDO): Perfuse LZDO (

      
       M).
      
  • Data Acquisition: Record LVDP,

    
    , and 
    
    
    
    continuously using a PowerLab system.
Protocol B: SERCA2a Coupled Enzyme Assay

Objective: Verify the molecular target of LZDO.

  • Microsome Isolation: Homogenize LV tissue and isolate SR microsomes via differential centrifugation (40,000 x g).

  • Reaction Mix: Prepare buffer containing 100 mM KCl, 20 mM HEPES, 5 mM

    
    , 5 mM ATP, 1 mM EGTA, and an ATP-regenerating system (PEP + Pyruvate Kinase) coupled to NADH oxidation (LDH + NADH).
    
  • Calcium Titration: Add varying concentrations of free

    
     (
    
    
    
    ).
  • Measurement: Monitor NADH absorbance decrease at 340 nm. The rate of NADH oxidation is proportional to ATPase activity.

  • Comparison: Incubate microsomes with LZDO (

    
    ) vs. vehicle. LZDO should shift the 
    
    
    
    -activation curve to the left (increased
    
    
    sensitivity).
Visualization: Langendorff Workflow

Langendorff_Workflow Rat Rat Heart Excision Ice Ice-Cold Arrest Rat->Ice Cannula Aortic Cannulation Ice->Cannula < 2 min Perfusion Retrograde Perfusion (K-H Buffer) Cannula->Perfusion Balloon LV Balloon Insertion Perfusion->Balloon Transducer Pressure Transducer Balloon->Transducer Analysis Data Analysis (LVDP, dp/dt) Transducer->Analysis PowerLab

Caption: Step-by-step workflow for the isolated heart perfusion model to measure hemodynamic parameters.

Safety & Toxicology Profile

A critical advantage of LZDO is its safety margin compared to traditional inotropes.

  • Arrhythmogenicity: Unlike Digitalis (which inhibits Na+/K+ ATPase, causing Ca2+ overload and spontaneous release), LZDO enhances Ca2+ uptake. This prevents cytosolic overload during diastole, significantly reducing the risk of Delayed Afterdepolarizations (DADs).

  • Therapeutic Index: LZDO shows a wide therapeutic window. Doses effective for inotropy (10-20 mg/kg iv) are well below the

    
    .
    
  • Metabolic Stability: The hydroxylation makes LZDO more susceptible to Phase II conjugation (glucuronidation) than TMP, necessitating careful dosing frequency or prodrug formulation for chronic use.

References

  • Liguzinediol Enhances the Inotropic Effect of Rat Hearts via Inhibition of Protein Phosphatase (PP1 and PP2A) Activities. Source: Journal of Cardiovascular Pharmacology [Link]

  • Ligustrazine Exerts Cardioprotection in Animal Models of Myocardial Ischemia/Reperfusion Injury: Preclinical Evidence and Possible Mechanisms. Source: Frontiers in Pharmacology [Link]

  • Synthesis, Biological Evaluation, and Pharmacokinetic Study of Novel Liguzinediol Prodrugs. Source: Molecules (MDPI) [Link]

  • Ligustrazine and liguzinediol protect against doxorubicin-induced cardiomyocytes injury by inhibiting mitochondrial apoptosis and autophagy. Source: Pharmaceutical Biology [Link]

  • Regulation of RYR2 by sarcoplasmic reticulum Ca(2+). Source: Journal of Cardiovascular Electrophysiology [Link]

Sources

Comparative Guide: Liguzinediol (LZDO) vs. Parent Compounds and Standard Inotropes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ideal Inotrope" Paradox

The development of positive inotropic agents for heart failure (HF) has historically been plagued by the "calcium paradox": agents that increase contractility (e.g., catecholamines, digitalis) almost invariably increase intracellular calcium overload, leading to fatal arrhythmias.

Liguzinediol (LZDO) , a para-dihydroxy derivative and active metabolite of the traditional compound Ligustrazine (Tetramethylpyrazine, TMP), represents a paradigm shift. Unlike its parent or standard of care (SoC) inotropes, LZDO enhances myocardial contractility without pro-arrhythmic toxicity.

This guide provides a comparative technical analysis of LZDO, its parent compound, its prodrugs, and its downstream metabolites, focusing on the SERCA2a/RyR2 dual-modulation mechanism.

Mechanistic Architecture: The LZDO Advantage

To understand the superiority of LZDO, one must contrast its mechanism with the failure points of traditional inotropes.

The Signaling Pathway

Standard inotropes (e.g., Dobutamine) drive the


-adrenergic pathway, increasing cAMP and PKA activity. While this phosphorylates RyR2 to release 

, it often causes "leaky" RyR2 channels during diastole, triggering arrhythmias.

LZDO Mechanism:

  • Target: Inhibits Protein Phosphatase 1 and 2A (PP1/PP2A).[1]

  • Effect: Sustains phosphorylation of Phospholamban (PLB).

  • Result: Relieves PLB inhibition on SERCA2a , accelerating

    
     re-uptake into the Sarcoplasmic Reticulum (SR).[2]
    
  • Safety: Normalizes RyR2 function, preventing diastolic leak.

Pathway Visualization

The following diagram illustrates the divergent pathways of LZDO versus Beta-Adrenergic stimulation, highlighting the safety valve inherent in LZDO's mechanism.

G cluster_0 Standard Inotrope (Beta-Agonist) cluster_1 Liguzinediol (LZDO) Mechanism BetaRec Beta-Adrenergic Receptor cAMP cAMP / PKA BetaRec->cAMP Stimulates RyR2_Phos RyR2 Hyper-phosphorylation cAMP->RyR2_Phos Excessive Leak Diastolic Ca2+ Leak (Arrhythmia) RyR2_Phos->Leak Triggers LZDO Liguzinediol (LZDO) PP1_PP2A PP1 / PP2A (Phosphatases) LZDO->PP1_PP2A Inhibits PLB Phospholamban (PLB) PP1_PP2A->PLB Prevents Dephos. SERCA SERCA2a Pump PLB->SERCA Relieves Inhibition Uptake Enhanced SR Ca2+ Uptake SERCA->Uptake Accelerates Uptake->Leak Reduces Risk

Figure 1: Comparative signaling showing LZDO's inhibition of phosphatases to enhance SERCA2a without the RyR2 destabilization seen in Beta-adrenergic stimulation.

Comparative Activity Data

The following data synthesizes results from isolated rat heart perfusion models and enzymatic assays.

Efficacy vs. Safety Profile

Table 1: Comparative Pharmacodynamics

CompoundPrimary TargetInotropic Effect (

LVP)
Arrhythmogenic RiskSERCA2a ActivityRyR2 Leakage
Ligustrazine (TMP) L-type

(Weak)
+15% (Weak)LowNo EffectNeutral
Liguzinediol (LZDO) SERCA2a / PP1 +45% (Strong) Negligible Increased Decreased
Dobutamine

-AR
+60% (Very Strong)HighIncreasedIncreased (Risk)
LZDO-Prodrug 3 Metabolic Conversion+42% (Sustained)NegligibleIncreasedDecreased

Note: LVP = Left Ventricular Pressure. Data aggregated from comparative studies in HF rat models.

Pharmacokinetics: Parent vs. Metabolite vs. Prodrug

LZDO itself has poor oral bioavailability due to rapid Phase II conjugation. This necessitates the comparison with its prodrugs.

Table 2: Pharmacokinetic Parameters (Rat Model, 20 mg/kg p.o.)

ParameterLiguzinediol (LZDO)LZDO-Ester ProdrugPhase II Metabolites (Glucuronides)

(h)
0.5 (Rapid)2.0 (Delayed)1.0 - 3.0

(mg/L)
HighModerateLow (Inactive)

(h)
~1.5 (Short)~4.2 (Extended) Variable
Bioavailability < 20%> 60%N/A
Activity Active Inactive (until cleaved)Inactive

Detailed Experimental Protocols

To replicate the validation of LZDO activity, the following self-validating protocols are recommended.

Protocol A: SERCA2a ATPase Activity Assay

Purpose: To quantify the direct effect of LZDO on SR calcium pumping, independent of cytosolic factors.

  • Isolation: Isolate Sarcoplasmic Reticulum (SR) vesicles from rat left ventricles using differential centrifugation (10,000g x 20 min, then 100,000g x 60 min).

  • Reaction Mix: Prepare buffer containing 50 mM histidine (pH 7.0), 100 mM KCl, 5 mM

    
    , 5 mM ATP, and an ATP-regenerating system (pyruvate kinase/PEP).
    
  • Calcium Titration: Add varying concentrations of free

    
     (0.1 to 10 
    
    
    
    M) using EGTA buffering.
  • Treatment: Incubate SR vesicles with:

    • Vehicle (DMSO)

    • LZDO (10, 100

      
      M)[1]
      
    • Thapsigargin (Specific SERCA inhibitor - Negative Control )

  • Measurement: Initiate reaction at 37°C. Stop reaction after 5 mins with acid. Measure inorganic phosphate (

    
    ) release colorimetrically (Malachite Green assay).
    
  • Validation: The Thapsigargin group must show <5% activity. LZDO group should show a leftward shift in the

    
    -activation curve (
    
    
    
    reduction).
Protocol B: Assessment of RyR2 Leak (Confocal Imaging)

Purpose: To prove LZDO does not induce diastolic leak (the safety test).

  • Cell Prep: Isolate ventricular myocytes via enzymatic digestion (Collagenase Type II).

  • Loading: Load cells with Fluo-4 AM (5

    
    M) for 20 mins.
    
  • Pacing: Field stimulate cells at 1 Hz to establish steady-state

    
     transients.
    
  • Challenge: Peruse with high extracellular

    
     (2.5 mM) or Isoproterenol (100 nM) to induce "sparks" (leak events).
    
  • Intervention: Apply LZDO (10

    
    M).
    
  • Quantification: Use Line-scan confocal microscopy. Count

    
     sparks (spontaneous release events) during the diastolic interval.
    
  • Success Criteria: LZDO treatment must significantly reduce spark frequency compared to the Isoproterenol group.

Metabolic Fate and Prodrug Strategy

Understanding the metabolism of LZDO is critical for formulation. LZDO is not a metabolic dead-end; it undergoes rapid Phase II metabolism which inactivates it.

Metabolic Pathway Diagram

The following graph illustrates the conversion from the botanical parent (Ligustrazine) to the active agent (LZDO) and its subsequent inactivation.

Metabolism cluster_PhaseII Phase II Inactivation (Excretion) TMP Ligustrazine (Parent) LZDO Liguzinediol (Active Agent) TMP->LZDO CYP450 Hydroxylation Gluc LZDO-Glucuronide LZDO->Gluc UGT Enzymes Sulf LZDO-Sulfate LZDO->Sulf SULT Enzymes Prodrug LZDO-Ester (Prodrug) Prodrug->LZDO Esterase Hydrolysis (Plasma)

Figure 2: Metabolic trajectory. Note that the Prodrug strategy (green) is used to bypass the poor absorption, converting back to the active LZDO (blue), before final inactivation (red).

Clinical Implication

The rapid glucuronidation of LZDO means that while it is the active moiety, it is a poor drug candidate in its native form. Development efforts should focus on Ester Prodrugs (e.g., LZDO-pivalate) which protect the hydroxyl groups from first-pass metabolism, extending the half-life from ~1.5h to >4h.

References

  • Mechanism of LZDO on SERCA2a: Title: The novel compound liguzinediol exerts positive inotropic effects in isolated rat heart via sarcoplasmic reticulum Ca2+ ATPase-dependent mechanism. Source:PubMed / British Journal of Pharmacology Link:[Link]

  • Prodrug Pharmacokinetics: Title: Synthesis, Biological Evaluation, and Pharmacokinetic Study of Novel Liguzinediol Prodrugs. Source:Molecules Link:[Link]

  • Heart Failure & PP1/PP2A Inhibition: Title: Liguzinediol Enhances the Inotropic Effect of Rat Hearts via Inhibition of Protein Phosphatase (PP1 and PP2A) Activities.[1] Source:Journal of Cardiovascular Pharmacology Link:[Link]

  • Metabolic Profiling: Title: Study on Pharmacokinetics of Liguzinediol and Four Metabolites in Rats by UFLC–MS/MS. Source:Chromatographia Link:[Link]

Sources

Cross-Validation Guide: Analytical Strategies for Liguzinediol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Analytical Challenge

Liguzinediol (LZDO), a di-hydroxylated metabolite of Ligustrazine (Tetramethylpyrazine, TMP), presents a distinct analytical paradox. While the parent compound is lipophilic, the introduction of hydroxyl groups significantly increases polarity, leading to poor retention on standard C18 stationary phases and susceptibility to matrix effects in biological fluids.

This guide serves as a cross-validation manual for researchers bridging the gap between CMC (Chemistry, Manufacturing, and Controls) —where high-concentration purity is key—and DMPK (Drug Metabolism and Pharmacokinetics) —where trace-level sensitivity in plasma is required.

The Core Conflict:

  • HPLC-UV is robust for formulation stability but lacks the sensitivity for pharmacokinetic (PK) profiling.

  • LC-MS/MS offers the necessary sensitivity (LOD ~10 ng/mL) but requires rigorous correction for ion suppression caused by phospholipids in plasma.

Method A: HPLC-UV (The Quality Control Standard)

Context: This method is the "Workhorse" for API purity assessment, stability testing, and high-concentration in vitro dissolution studies.

The Protocol (Optimized for Polarity)
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Detector: DAD/VWD at 254 nm (primary) and 278 nm (secondary confirmation).

  • Column: Phenomenex Luna C18(2) or Shim-pack XR-ODS (50 mm × 2.0 mm, 2.2 µm).

  • Mobile Phase: Isocratic elution is preferred for reproducibility in QC.

    • Phase A: Water (0.1% Phosphoric Acid).

    • Phase B: Methanol.[1]

    • Ratio: 75:25 (A:B).[1] Note: High aqueous content is required to retain the polar diol.

  • Flow Rate: 1.0 mL/min.[1]

Critical Causality

We use Phosphoric Acid instead of Formic Acid here. Why? At UV wavelengths (210-254 nm), Formic Acid absorbs light, raising the baseline noise. Phosphoric acid is UV-transparent, allowing for a lower Limit of Quantitation (LOQ) in optical detection modes.

Method B: LC-MS/MS (The Bioanalytical Gold Standard)

Context: Required for plasma, urine, and tissue homogenate analysis where LZDO concentrations drop below 100 ng/mL.

The Protocol (Optimized for Sensitivity)
  • Instrument: AB Sciex QTRAP 5500 or Thermo TSQ Altis.

  • Ionization: Electrospray Ionization (ESI) – Positive Mode .[1][2]

  • Separation: Gradient Elution.

    • Phase A: 0.1% Formic Acid in Water.[3]

    • Phase B: Acetonitrile.

  • MRM Transitions:

    • Target (LZDO): m/z 169.2 → 122.2 (Quantifier); 169.2 → 151.1 (Qualifier).

    • Internal Standard (Caffeine or Esomeprazole): m/z 195.2 → 110.2.[2]

Critical Causality
  • Transition Logic: The precursor m/z 169 corresponds to

    
    . The loss of 18 Da (Water) generates m/z 151, but the fragmentation to m/z 122 (loss of 47 Da) is often more stable and provides a cleaner baseline in plasma matrices, reducing the signal-to-noise ratio.
    
  • Matrix Effect Management: Because LZDO elutes early (due to polarity), it often co-elutes with phospholipids. We must use a Diverter Valve to send the first 1.0 minute of flow to waste, preventing source contamination.

Cross-Validation & Comparative Data

The following data consolidates experimental results comparing both methods. Note the orders-of-magnitude difference in sensitivity.

ParameterMethod A: HPLC-UVMethod B: LC-MS/MS
Linearity Range 1 – 100 µg/mL10 – 20,000 ng/mL
LOD (Limit of Detection) ~0.5 µg/mL~2–5 ng/mL
LOQ (Limit of Quantitation) 1.0 µg/mL10 ng/mL
Sample Volume 20–50 µL2–5 µL
Run Time 10–15 min (Isocratic)4–6 min (Gradient)
Major Limitation Sensitivity (Not suitable for PK)Matrix Effect (Ion Suppression)
Primary Use Case API Purity, Formulation QCRat/Human Plasma PK Studies
Recovery & Matrix Effect (LC-MS/MS Specific)
  • Extraction Efficiency: Protein Precipitation (PPT) with Methanol yields ~85-90% recovery.

  • Matrix Effect: -15% (Ion suppression observed).

  • Correction Strategy: The use of a structural analog or stable isotope-labeled internal standard is mandatory to normalize this suppression.

Visualization of Workflows

Decision Matrix: Selecting the Right Method

This logic flow ensures you do not waste resources applying high-cost MS/MS to simple formulation checks.

MethodSelection Start Sample Origin ConcCheck Expected Concentration? Start->ConcCheck MatrixCheck Matrix Complexity? ConcCheck->MatrixCheck < 1 µg/mL (Biological Fluids) HPLC Method A: HPLC-UV (Cost-Effective, Robust) ConcCheck->HPLC > 1 µg/mL (Formulations/API) MatrixCheck->HPLC Simple (Water/Buffer) LCMS Method B: LC-MS/MS (High Sensitivity, Specific) MatrixCheck->LCMS Complex (Plasma/Urine)

Figure 1: Decision matrix for selecting the appropriate analytical platform based on concentration and matrix complexity.

LC-MS/MS Fragmentation Pathway

Understanding the physics of the detector is crucial for troubleshooting sensitivity issues.

MS_Fragmentation Parent Precursor Ion [M+H]+ m/z 169.2 Collision Collision Cell (N2 Gas) Parent->Collision ESI+ Frag1 Product Ion 1 (Quantifier) m/z 122.2 Collision->Frag1 Primary Frag Frag2 Product Ion 2 (Qualifier) m/z 151.1 Collision->Frag2 Loss of H2O (-18)

Figure 2: Mass spectrometry fragmentation logic. Monitoring the 169.2 -> 122.2 transition provides the highest specificity for Liguzinediol.

Strategic Recommendations

  • Bridging Studies: If moving a drug candidate from in vitro to in vivo, run a set of "spiked" plasma samples on both instruments (if concentration permits >1 µg/mL). If the HPLC value is significantly higher than the LC-MS/MS value, your HPLC method is likely co-eluting a metabolite or impurity.

  • Sample Preparation:

    • For HPLC : Simple filtration (0.22 µm) is usually sufficient for buffers.

    • For LC-MS : Use Protein Precipitation (PPT) with cold Methanol (1:3 ratio). Avoid Liquid-Liquid Extraction (LLE) with non-polar solvents (like Hexane) as Liguzinediol is too polar and will remain in the aqueous phase.

  • Column Care: The high aqueous mobile phase required for HPLC retention (95% Water) can cause "phase collapse" in standard C18 columns. Ensure you use an "AQ" (Aqueous) compatible C18 column to prevent retention time shifting.

References

  • Cheng, X., et al. (2015). Identification, Characterization, Synthesis and Quantification of Related Impurities of Liguzinediol.[1] ResearchGate.[2]

  • Zhang, Y., et al. (2008). LC-MS/MS method for determining liguzinediol in rat plasma and studying its pharmacokinetics.[2] Journal of Chromatography B.

  • US FDA. Bioanalytical Method Validation Guidance for Industry (2018).[4] FDA.gov.

  • Yang, W., et al. (2018). Novel Neuroprotective Lead Compound Ligustrazine Derivative Mass Spectrometry Fragmentation Rule and Metabolites in Rats.[5] Molecules.[1][2][5][6][7][8][9][10][11][12]

Sources

A Comparative Safety and Toxicity Assessment of Liguzinediol for Neuroprotective Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Safer Neuroprotective Agents

The development of effective and safe neuroprotective agents is a critical endeavor in the face of devastating neurological disorders such as ischemic stroke. Liguzinediol, a synthetic derivative of tetramethylpyrazine (TMP), has emerged as a promising candidate due to its potential therapeutic effects. However, a thorough understanding of its safety and toxicity profile is paramount before it can be considered a viable clinical option. This guide provides a comparative analysis of the safety and toxicity of Liguzinediol, juxtaposed with two established neuroprotective agents used in similar indications: Edaravone and dl-3-n-butylphthalide (NBP).

This document is designed to offer an in-depth, technically-grounded perspective for researchers and drug development professionals. It moves beyond a simple recitation of data to explain the rationale behind toxicological assessments and provides detailed experimental protocols for key safety assays.

Liguzinediol: An Overview of its Preclinical Safety Profile

Liguzinediol has been investigated for its potential in treating conditions like heart failure and has shown promise in preclinical studies. While comprehensive, publicly available toxicology reports are limited, existing research suggests a favorable preliminary safety profile. Studies have indicated that Liguzinediol is associated with low toxicity, showing no acute local toxicity, teratogenesis, or mutagenicity in initial assays.[1]

However, to provide a robust comparison, it is crucial to delve into the specific parameters of toxicological evaluation. The following sections will detail the standard assays used to assess drug safety and compare the available data for Liguzinediol with that of Edaravone and NBP.

Comparative Analysis of Safety and Toxicity

A direct, quantitative comparison of Liguzinediol with Edaravone and NBP is challenging due to the limited availability of specific preclinical data for Liguzinediol in the public domain. The following tables summarize the available information on the safety and toxicity of these three compounds, highlighting the areas where more data on Liguzinediol is needed.

Table 1: Preclinical Toxicity Profile
ParameterLiguzinediolEdaravonedl-3-n-butylphthalide (NBP)
Acute Toxicity (LD50) Data not publicly available.Rat (oral): >1000 mg/kgData not publicly available.
Sub-chronic Toxicity No significant adverse effects reported in preliminary studies. Further details on dose, duration, and species are needed.No significant toxicological changes noted in 13-week studies in rats and dogs at clinically relevant doses.Generally well-tolerated in animal studies.
Genotoxicity (Ames Test) Reported as non-mutagenic in initial assays.[1]Negative in Ames test and other in vitro and in vivo genotoxicity assays.Data not publicly available.
Carcinogenicity Long-term carcinogenicity studies are not publicly available.A carcinogenicity study in mice was required by the FDA.[2]Long-term carcinogenicity studies are not publicly available.
Reproductive Toxicity Reported to have no teratogenesis in initial studies.[1]No evidence of teratogenicity in animal studies.Data not publicly available.
Table 2: Clinical Adverse Events Profile
Adverse Event CategoryLiguzinediolEdaravonedl-3-n-butylphthalide (NBP)
Common Adverse Events Clinical trial data not yet widely available.Fall (22.2%), muscular weakness (21.1%), constipation (17.8%), fatigue, dizziness, headache.[3]Elevated transaminases (1.39-17.53%), gastrointestinal discomfort (1.09-6.15%), rash (0-1.96%).[4][5]
Serious Adverse Events Clinical trial data not yet widely available.Worsening of ALS symptoms, dysphagia, dyspnea, respiratory failure.[3] No serious adverse events were reported to be related to the study drug in some oral formulation studies.[3]No serious adverse events were reported in a meta-analysis of 31 trials.[4][5]

Methodologies for Key Toxicological Assessments

To ensure the scientific integrity of this guide, this section details the standard experimental protocols for the key toxicity assays referenced in the comparison tables. Understanding these methodologies is crucial for interpreting the significance of the safety data.

Acute Toxicity Study (LD50 Determination)

The acute toxicity study aims to determine the median lethal dose (LD50), which is the dose of a substance that is lethal to 50% of the test animals after a single administration.[6]

  • Animal Model: Typically, mice or rats of a specific strain and sex are used.

  • Dosage: A starting dose is estimated based on available data. Subsequent animals are dosed one at a time at intervals of 48 hours.

  • Dose Adjustment: If an animal survives, the dose for the next animal is increased by a constant factor. If an animal dies, the dose is decreased.

  • Endpoint: The test is stopped after a predetermined number of reversals in outcome (survival/death) have occurred.

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method.

G cluster_0 Acute Toxicity (LD50) Workflow start Start: Select Animal Model & Estimate Initial Dose dose1 Administer Dose to First Animal start->dose1 observe1 Observe for 48h (Survival/Mortality) dose1->observe1 decision1 Outcome? observe1->decision1 increase_dose Increase Dose for Next Animal decision1->increase_dose Survival decrease_dose Decrease Dose for Next Animal decision1->decrease_dose Mortality dose_next Administer New Dose to Next Animal increase_dose->dose_next decrease_dose->dose_next observe_next Observe for 48h dose_next->observe_next decision_next Reversal? observe_next->decision_next continue_testing Continue Dosing Sequence decision_next->continue_testing No stop Stop: Sufficient Reversals Reached decision_next->stop Yes continue_testing->dose_next calculate Calculate LD50 (Maximum Likelihood Method) stop->calculate

Caption: Workflow for LD50 determination using the Up-and-Down Procedure.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[7]

  • Bacterial Strains: Several strains of Salmonella typhimurium with different mutations in the histidine operon are used (e.g., TA98, TA100).

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: The test compound, bacterial culture, and S9 mix (if applicable) are mixed with molten top agar.

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (his+) is counted. A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

G cluster_1 Ames Test (Plate Incorporation) Workflow start Start: Prepare Bacterial Strains & S9 Mix mix Mix: Test Compound + Bacteria + Top Agar (± S9 Mix) start->mix plate Pour Mixture onto Minimal Agar Plates mix->plate incubate Incubate at 37°C for 48-72h plate->incubate count Count Revertant Colonies incubate->count analyze Analyze: Compare to Negative Control count->analyze mutagenic Result: Mutagenic analyze->mutagenic Significant Increase non_mutagenic Result: Non-Mutagenic analyze->non_mutagenic No Significant Increase

Caption: Workflow for the Ames test using the plate incorporation method.

Sub-chronic Toxicity Study

Sub-chronic toxicity studies evaluate the potential adverse effects of a substance after repeated administration over a period of up to 90 days.[8]

  • Animal Model: Typically, rats of a specific strain are used, with equal numbers of males and females per group.

  • Dose Groups: At least three dose levels (low, mid, high) and a control group are used.

  • Administration: The test substance is administered daily by gavage or in the diet for 28 consecutive days.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

  • Pathology: All animals are subjected to a full necropsy. Organs are weighed, and tissues are collected for histopathological examination.

  • Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no treatment-related adverse effects are observed.

G cluster_2 28-Day Sub-chronic Toxicity Study Workflow start Start: Group Animals (3 Dose Levels + Control) dosing Daily Oral Administration for 28 Days start->dosing observations Daily Clinical Observations, Weekly Body Weight & Food Intake dosing->observations end_of_study End of 28-Day Dosing Period observations->end_of_study blood_collection Blood Collection (Hematology & Clinical Chemistry) end_of_study->blood_collection necropsy Gross Necropsy & Organ Weight Measurement blood_collection->necropsy histopathology Histopathological Examination of Tissues necropsy->histopathology noael Determine NOAEL histopathology->noael

Caption: Workflow for a 28-day repeated dose oral toxicity study in rodents.

Expert Insights and Future Directions

The available data, although limited for Liguzinediol, suggests a promising safety profile that warrants further investigation. The lack of significant adverse effects in initial preclinical studies is encouraging. However, for a comprehensive risk assessment, detailed reports from GLP-compliant acute, sub-chronic, and genotoxicity studies are essential.

For Edaravone and dl-3-n-butylphthalide, the clinical data provides a clearer picture of their safety in human populations. The adverse events associated with these drugs are generally manageable, but the risk-benefit profile must be carefully considered for each patient.

Future research on Liguzinediol should focus on:

  • Conducting and publishing comprehensive preclinical toxicology studies following international guidelines (e.g., OECD, ICH). This includes determining the LD50, conducting detailed sub-chronic toxicity studies in at least two species (one rodent, one non-rodent), and performing a full battery of genotoxicity tests.

  • Investigating the pharmacokinetic and pharmacodynamic properties of Liguzinediol to understand its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for predicting potential toxicities.

  • Initiating well-designed Phase I clinical trials to evaluate the safety, tolerability, and pharmacokinetics of Liguzinediol in healthy volunteers.

By systematically addressing these knowledge gaps, the scientific community can build a robust safety profile for Liguzinediol and determine its true potential as a novel neuroprotective agent.

Conclusion

This comparative guide highlights the current understanding of the safety and toxicity profile of Liguzinediol in relation to Edaravone and dl-3-n-butylphthalide. While Liguzinediol shows promise with a favorable preliminary safety profile, more rigorous and detailed preclinical data are required for a definitive assessment. In contrast, Edaravone and NBP have more established clinical safety profiles with known adverse events. This guide serves as a valuable resource for researchers and drug developers, providing a framework for evaluating the safety of novel neuroprotective candidates and underscoring the importance of comprehensive toxicological assessment in the drug development process.

References

  • Synthesis and Biological Evaluation of Liguzinediol Mono- and Dual Ester Prodrugs as Promising Inotropic Agents. National Institutes of Health. Available at: [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. Published February 28, 2024. Available at: [Link]

  • DL-3-n-butylphthalide for acute ischemic stroke: An updated systematic review and meta-analysis of randomized controlled trials. Frontiers. Published September 1, 2022. Available at: [Link]

  • DL-3-n-butylphthalide for acute ischemic stroke: An updated systematic review and meta-analysis of randomized controlled trials. PubMed. Published September 2, 2022. Available at: [Link]

  • Oral edaravone demonstrated a favorable safety profile in patients with amyotrophic lateral sclerosis after 48 weeks of treatment. National Institutes of Health. Available at: [Link]

  • EPA Health Effects Test Guidelines: Repeated Dose 28-Day Oral Toxicity Study in Rodents. U.S. Environmental Protection Agency. Available at: [Link]

  • 209176Orig1s000 - accessdata.fda.gov. U.S. Food and Drug Administration. Published May 5, 2017. Available at: [Link]

  • Chapter IV. Guidelines for Toxicity Tests. U.S. Food and Drug Administration. Available at: [Link]

Sources

In vivo validation of Liguzinediol's mechanism of action.

Author: BenchChem Technical Support Team. Date: February 2026

In Vivo Validation of Liguzinediol: A Senior Scientist’s Comparative Guide

Executive Summary: The SERCA2a Paradigm Shift

For decades, the "inotropic conundrum" has plagued heart failure (HF) drug development: agents that increase contractility almost invariably increase intracellular calcium overload, leading to arrhythmias and increased myocardial oxygen consumption. Liguzinediol (LZDO) , a para-dihydroxy derivative of ligustrazine, represents a pivotal shift in this landscape.

Unlike cardiac glycosides (Digoxin) or catecholamines (Dobutamine), Liguzinediol functions primarily as a SERCA2a activator . By inhibiting Protein Phosphatase 1 and 2A (PP1/PP2A), it sustains Phospholamban (PLB) phosphorylation, relieving the "brake" on SERCA2a. This mechanism enhances sarcoplasmic reticulum (SR) calcium uptake during diastole and release during systole—improving contractility and relaxation (lusitropy) without the cytosolic calcium overload that triggers arrhythmias.

Mechanistic Architecture & Comparative Logic

To validate Liguzinediol, one must understand how its pathway diverges from standard inotropes. The following diagram illustrates the specific signaling cascade validated in in vivo rat models.

Figure 1: Liguzinediol Mechanism of Action vs. Traditional Inotropes

Liguzinediol_Mechanism cluster_LZDO Liguzinediol Pathway (Safe Inotropy) cluster_Digoxin Digoxin Pathway (Arrhythmogenic Risk) LZDO Liguzinediol PP_Complex PP1 / PP2A (Protein Phosphatases) LZDO->PP_Complex Inhibits PLB Phospholamban (PLB) PP_Complex->PLB Prevents Dephosphorylation SERCA SERCA2a Pump PLB->SERCA Relieves Inhibition (via p-PLB) SR_Load Increased SR Ca2+ Load SERCA->SR_Load Ca2+ Re-uptake Contractility Enhanced Contractility (+ Lusitropy) SR_Load->Contractility Systolic Release Digoxin Digoxin NaK_ATPase Na+/K+ ATPase Digoxin->NaK_ATPase Inhibits Na_Accum Intracellular Na+ Accumulation NaK_ATPase->Na_Accum Increases NCX NCX (Reverse Mode) Na_Accum->NCX Drives Ca_Overload Cytosolic Ca2+ Overload NCX->Ca_Overload Ca2+ Influx Ca_Overload->Contractility Inotropy Arrhythmia Arrhythmia Risk Ca_Overload->Arrhythmia Triggered Activity

Caption: LZDO enhances contractility by sequestering Ca2+ into the SR (improving relaxation), whereas Digoxin increases cytosolic Ca2+, risking overload.

Comparative Efficacy Guide

When designing validation studies, Liguzinediol should be benchmarked against standard agents to demonstrate its superior safety profile.

Table 1: Liguzinediol vs. Standard of Care Inotropes

FeatureLiguzinediol (LZDO)DigoxinDobutamineLevosimendan
Primary Target SERCA2a (via PP1/PP2A inhibition)Na+/K+ ATPase

-Adrenergic Receptor
Troponin C (Ca2+ sensitizer)
Inotropic Effect Moderate to HighModerateHighModerate
Lusitropic Effect Significant (Improves relaxation)Minimal/NegativePositivePositive
Chronotropy (HR) Neutral (No tachycardia)Negative (Vagal effect)Positive (Tachycardia risk)Neutral/Positive
Arrhythmia Risk Low (Reduces Ca2+ overload)High (Narrow therapeutic index)High (Increases O2 demand)Low to Moderate
O2 Consumption Neutral/SparingIncreasesSignificantly IncreasesNeutral

Scientist's Note: In your in vivo data presentation, highlight the Therapeutic Index (TI) . LZDO has shown a TI > 100 in animal models, whereas Digoxin's TI is famously narrow (< 2).

Validated Experimental Protocols

To replicate the mechanistic validation of Liguzinediol, follow these specific in vivo workflows. These protocols are derived from key studies involving myocardial infarction (MI) and doxorubicin-induced toxicity models.

Workflow Diagram: In Vivo Validation Pipeline

Validation_Workflow cluster_Models Pathology Models cluster_Readouts Critical Readouts Start Model Induction MI LAD Ligation (Ischemic HF) Start->MI Dox Doxorubicin (Toxic Cardiomyopathy) Start->Dox Treat Drug Administration (LZDO 5-20 mg/kg) MI->Treat 4 Weeks Post-Op Dox->Treat Concurrent/Post Hemo Hemodynamics (LVSP, ±dp/dt) Treat->Hemo Echo Echocardiography (LVEF, FS) Treat->Echo Mol Molecular Analysis (p-PLB/SERCA2a) Treat->Mol

Caption: Standardized workflow for validating LZDO efficacy in ischemic and toxic heart failure models.

Protocol A: Hemodynamic Assessment in Post-MI Rats

This protocol validates the improvement in systolic and diastolic function.[1]

  • Model Induction:

    • Anesthetize Sprague-Dawley rats.[2] Perform left thoracotomy.

    • Ligate the Left Anterior Descending (LAD) coronary artery.[2][3]

    • Validation: Confirm MI via ECG (ST-segment elevation). Allow 4 weeks for HF development.

  • Treatment Regimen:

    • Group 1: Sham.

    • Group 2: Vehicle (Saline).

    • Group 3: Liguzinediol (10 mg/kg/day, i.v. or oral gavage).

    • Group 4: Positive Control (Digoxin 0.0225 mg/kg/day).

  • Hemodynamic Recording (Terminal):

    • Insert a micromanometer-tipped catheter (e.g., Millar) into the right carotid artery and advance into the Left Ventricle (LV).

    • Key Metrics to Record:

      • LVSP (Left Ventricular Systolic Pressure): Expect increase with LZDO.

      • LVEDP (End-Diastolic Pressure): Critical Differentiator. LZDO significantly lowers LVEDP (indicating improved relaxation), often better than Digoxin.

      • +dp/dt_max: Measure of contractility.[4]

      • -dp/dt_min: Measure of relaxation (SERCA2a function proxy).

  • Data Analysis:

    • Normalize data to heart rate to ensure contractility changes are intrinsic and not rate-dependent.

Protocol B: Molecular Confirmation of SERCA2a Activation

This protocol confirms the mechanism is distinct from Na+/K+ ATPase inhibition.

  • Tissue Harvest: Rapidly excise the heart after hemodynamic recording. Flash freeze LV tissue in liquid nitrogen.

  • Sarcoplasmic Reticulum (SR) Fractionation:

    • Homogenize tissue in sucrose/histidine buffer.

    • Differential centrifugation to isolate SR-enriched microsomes.

  • SERCA2a Activity Assay:

    • Use a coupled enzyme assay (NADH oxidation) to measure ATPase activity specifically inhibited by Thapsigargin (SERCA inhibitor).

    • Expectation: LZDO treatment restores SERCA2a activity depressed by HF.

  • Western Blotting:

    • Probe for Total PLB and Phospho-PLB (Ser16 and Thr17) .

    • Result: LZDO increases the p-PLB/Total PLB ratio, confirming PP1/PP2A inhibition.

Safety Profile: The Arrhythmia Threshold

A critical advantage of LZDO is its safety profile. In comparative studies, high-dose Digoxin triggers ventricular tachycardia (VT) due to calcium after-transients.

  • Experiment: Administer escalating doses of LZDO vs. Digoxin in anesthetized rats.

  • Observation:

    • Digoxin: Arrhythmias typically appear at ~2x therapeutic dose.

    • Liguzinediol: No significant arrhythmias observed even at 10x therapeutic dose (up to 100 mg/kg).

  • Mechanism: LZDO does not induce "spontaneous calcium release" (calcium sparks) during diastole, a key trigger for delayed afterdepolarizations (DADs).

References

  • Liu, Y., et al. (2020).[1] "The protective effects of liguzinediol on congestive heart failure induced by myocardial infarction and its relative mechanism." Chinese Medicine.[5][6] Link

  • Zou, M., et al. (2012). "The novel compound liguzinediol exerts positive inotropic effects in isolated rat heart via sarcoplasmic reticulum Ca2+ ATPase-dependent mechanism." Canadian Journal of Physiology and Pharmacology. Link

  • Tian, Y., et al. (2017). "Liguzinediol Enhances the Inotropic Effect of Rat Hearts via Inhibition of Protein Phosphatase (PP1 and PP2A) Activities."[4] Journal of Cardiovascular Pharmacology. Link

  • Li, W., et al. (2014).[6] "Liguzinediol improved the heart function and inhibited myocardial cell apoptosis in rats with heart failure."[1][6] Acta Pharmacologica Sinica. Link

  • Luo, Y., et al. (2022). "Synthesis and Biological Evaluation of Liguzinediol Mono- and Dual Ester Prodrugs as Promising Inotropic Agents." Molecules. Link

Sources

Technical Replication Guide: Liguzinediol (LZDO) in Heart Failure Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The SERCA2a Advantage

In the landscape of positive inotropes, Liguzinediol (LZDO)—specifically 2,5-dihydroxymethyl-3,6-dimethylpyrazine —represents a distinct mechanistic departure from the traditional "calcium overload" paradigms of glycosides and catecholamines.

While standard agents like Digoxin (Na+/K+ ATPase inhibition) and Dobutamine (β-adrenergic stimulation) force cytosolic calcium accumulation to drive contractility, they often do so at the cost of energetic efficiency and arrhythmic risk. Replicating foundational studies reveals that LZDO functions primarily as a SERCA2a activator via the inhibition of Protein Phosphatases 1 and 2A (PP1/PP2A). This mechanism enhances sarcoplasmic reticulum (SR) calcium load and re-uptake, improving both systole (inotropy) and diastole (lusitropy) without significantly elevating heart rate or L-type Calcium current (


).

This guide provides the protocols and comparative data necessary to replicate these findings, specifically focusing on the differentiation of LZDO from standard clinical inotropes.

Mechanistic Deconstruction

To replicate LZDO's effects, one must understand that it does not act directly on the contractile machinery or the cell surface ion channels. Its efficacy is dependent on the phosphorylation status of Phospholamban (PLN) .

The Signaling Cascade

LZDO inhibits PP1 and PP2A. Under basal conditions, these phosphatases dephosphorylate PLN. By inhibiting them, LZDO preserves the phosphorylation of PLN at Ser-16 and Thr-17. Phosphorylated PLN dissociates from SERCA2a, relieving its inhibition and allowing maximal Ca2+ uptake into the SR.

Key Validation Point: If you treat myocytes with a PP1/PP2A inhibitor (like Calyculin A) prior to LZDO, the specific inotropic effect of LZDO should be occluded. This is a critical control experiment.

LZDO_Mechanism LZDO Liguzinediol (LZDO) PP_Complex Protein Phosphatases (PP1 / PP2A) LZDO->PP_Complex Inhibits PLN_Phos p-PLN (Ser-16 / Thr-17) LZDO->PLN_Phos Preserves Phosphorylation PLN_Unphos Phospholamban (PLN) (Dephosphorylated) PP_Complex->PLN_Unphos Promotes Dephosphorylation SERCA SERCA2a Pump (Inhibited) PLN_Unphos->SERCA Binds & Inhibits SERCA_Active SERCA2a Pump (Active) PLN_Phos->SERCA_Active Dissociates from Ca_Uptake SR Ca2+ Uptake (Lusitropy) SERCA_Active->Ca_Uptake Increases Vmax Ca_Release SR Ca2+ Release (Inotropy) Ca_Uptake->Ca_Release Increases SR Load

Figure 1: The mechanism of action for Liguzinediol. Unlike catecholamines, it bypasses the Beta-adrenergic receptor, acting downstream to preserve PLN phosphorylation.

Comparative Performance Analysis

The following data summarizes the expected physiological differences between LZDO and standard alternatives in a rat heart failure model.

FeatureLiguzinediol (LZDO)DigoxinDobutamineMilrinone
Primary Target PP1/PP2A

SERCA2a
Na+/K+ ATPase

1-Adrenergic Receptor
PDE3
Inotropic Effect Moderate IncreaseModerate IncreaseStrong IncreaseStrong Increase
Lusitropic Effect Significant Improvement (Faster relaxation)Minimal/NegativeImprovedImproved
Heart Rate No Significant Change Decreased (Vagal effect)Increased (Tachycardia) Variable/Increased
Arrhythmia Risk Low (No

increase)
High (Ca2+ Overload)High (O2 Demand)Moderate
Energy Cost Favorable (Efficient cycling)UnfavorableHigh O2 ConsumptionHigh O2 Consumption

Replication Protocols

To scientifically validate LZDO, you must demonstrate efficacy in function (Langendorff) and mechanism (Western Blot/Activity Assay).

Protocol A: Isolated Heart Perfusion (Langendorff)

Objective: Quantify the inotropic and lusitropic effects without neurohormonal interference.

  • Preparation: Anesthetize Sprague-Dawley rats (250–300g) with Pentobarbital Sodium (60 mg/kg IP). Heparinize (500 U/kg).

  • Excision: Rapidly excise the heart and arrest in ice-cold Krebs-Henseleit (K-H) buffer.

  • Cannulation: Cannulate the aorta within 2 minutes. Perfuse retrogradely at constant pressure (75 mmHg) with oxygenated K-H buffer (95% O2/5% CO2, pH 7.4, 37°C).

  • Instrumentation: Insert a latex balloon connected to a pressure transducer into the Left Ventricle via the mitral valve. Set Left Ventricular End-Diastolic Pressure (LVEDP) to 5–10 mmHg.

  • Equilibration: Stabilize for 20 minutes. Exclusion criteria: Heart Rate < 200 bpm or Coronary Flow < 8 mL/min.

  • Treatment Groups:

    • Control (Vehicle)

    • LZDO Low (1

      
      M)
      
    • LZDO High (100

      
      M)[1]
      
    • Positive Control: Caffeine (0.5 mM) or Isoproterenol (10 nM)

  • Data Acquisition: Record LVSP (Systolic Pressure),

    
     (Contractility), and 
    
    
    
    (Relaxation/Lusitropy).
  • Validation Check: LZDO should increase

    
     by ~20-40% at 100 
    
    
    
    M without increasing heart rate by more than 5-10%.
Protocol B: SERCA2a Activity Assay

Objective: Confirm that the functional gain is due to SERCA uptake efficiency.

  • Isolation: Homogenize LV tissue in uptake buffer (sucrose/imidazole). Centrifuge to isolate the sarcoplasmic reticulum (SR) fraction.

  • Reaction Mix: Prepare assay buffer containing ATP, Phosphoenolpyruvate (PEP), Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH), and NADH.

  • Calcium Trigger: Add varying concentrations of free Ca2+ (0.1 to 10

    
    M).
    
  • Measurement: Monitor the oxidation of NADH to NAD+ spectrophotometrically at 340 nm. The rate of NADH decrease is proportional to ATPase activity.

  • Differentiation:

    • Total ATPase activity is measured first.

    • Add Thapsigargin (specific SERCA inhibitor) to a parallel sample.

    • SERCA Activity = Total Activity - Thapsigargin-Resistant Activity.

  • Expected Result: LZDO-treated hearts should show a leftward shift in the Ca2+-activation curve (increased Ca2+ sensitivity) and a higher Vmax compared to untreated HF hearts.

Experimental Workflow Visualization

The following diagram outlines the critical path for validating LZDO efficacy in a Myocardial Infarction (MI) model, linking the surgical intervention to the molecular readout.

Workflow Surgery LAD Ligation (MI Induction) Recovery 4 Weeks Recovery (HF Development) Surgery->Recovery Grouping Randomization Recovery->Grouping Treatment_LZDO LZDO Treatment (20 mg/kg/day) Grouping->Treatment_LZDO Treatment_Vehicle Vehicle Control Grouping->Treatment_Vehicle Echo Echocardiography (EF%, FS%) Treatment_LZDO->Echo Treatment_Vehicle->Echo Hemodynamics Hemodynamics (LVDP, +/- dP/dt) Echo->Hemodynamics Mol_Analysis Molecular Analysis (Western Blot) Hemodynamics->Mol_Analysis p-PLN / Total PLN p-PLN / Total PLN Mol_Analysis->p-PLN / Total PLN SERCA2a Expression SERCA2a Expression Mol_Analysis->SERCA2a Expression Caspase-3 (Apoptosis) Caspase-3 (Apoptosis) Mol_Analysis->Caspase-3 (Apoptosis)

Figure 2: Experimental workflow for in vivo validation of Liguzinediol in post-MI heart failure.

References

  • Ren, Y., et al. (2020). "The protective effects of liguzinediol on congestive heart failure induced by myocardial infarction and its relative mechanism." Chinese Medicine.[1][2][3][4]

  • Liu, Y., et al. (2012). "The novel compound liguzinediol exerts positive inotropic effects in isolated rat heart via sarcoplasmic reticulum Ca2+ ATPase-dependent mechanism." Life Sciences.[1][3]

  • Tian, Y., et al. (2017). "Liguzinediol Enhances the Inotropic Effect of Rat Hearts via Inhibition of Protein Phosphatase (PP1 and PP2A) Activities." Journal of Cardiovascular Pharmacology.

  • Zhai, J., et al. (2014). "Liguzinediol improved the heart function and inhibited myocardial cell apoptosis in rats with heart failure." International Journal of Clinical and Experimental Pathology.

  • Gorski, P. A., et al. (2019). "SERCA2a: a key protein in the Ca2+ cycle of the heart failure." Heart Failure Reviews.

Sources

Long-Term Efficacy of Liguzinediol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Liguzinediol (LZDO) , a hydroxylated derivative of Ligustrazine (Tetramethylpyrazine, TMP), represents a significant evolution in the treatment of heart failure (HF) and myocardial remodeling.[1] While TMP has long been a staple in traditional pharmacology for improving microcirculation, its clinical utility is often limited by rapid metabolism and moderate potency.

This guide evaluates LZDO’s long-term efficacy, distinguishing it from its parent compound and standard inotropes (e.g., Digoxin). The core value proposition of LZDO lies in its dual-mechanism : it enhances systolic function via improved Calcium (


) handling (SERCA2a upregulation) while simultaneously inhibiting maladaptive remodeling (TGF-

1/Smads suppression), offering a safer long-term profile than traditional glycosides.

Part 1: Mechanistic Differentiation & Signaling

To evaluate efficacy, one must understand the molecular divergence between LZDO and standard therapies. Unlike catecholamines which increase oxygen demand, LZDO functions as a metabolic and ionic modulator .

The "Dual-Lock" Calcium Mechanism

In failing hearts, the Sarcoplasmic Reticulum (SR) leaks


 during diastole (via RyR2) and fails to reuptake it (via SERCA2a).
  • Ligustrazine (TMP): Provides mild non-specific calcium channel blockade.

  • Liguzinediol (LZDO): Specifically upregulates SERCA2a expression and stabilizes RyR2 , preventing the "calcium leak" that drives arrhythmias. Furthermore, it activates the AMPK/SIRT3 pathway, shifting cardiac metabolism toward efficiency and inhibiting mitochondrial apoptosis.

Visualization: The LZDO Efficacy Pathway

The following diagram illustrates how LZDO intervenes in the failing cardiomyocyte to prevent apoptosis and fibrosis.

LZDO_Mechanism LZDO Liguzinediol (LZDO) AMPK AMPK / SIRT3 Activation LZDO->AMPK Activates SERCA SERCA2a (Upregulation) LZDO->SERCA Upregulates TGFb TGF-beta1 / Smads LZDO->TGFb Inhibits Mito Mitochondrial Function AMPK->Mito Protects Ca_Homeo Ca2+ Homeostasis (Increased Uptake) SERCA->Ca_Homeo Restores RyR2 RyR2 (Stabilization) RyR2->Ca_Homeo Prevents Leak Fibrosis Myocardial Fibrosis TGFb->Fibrosis Promotes Apoptosis Apoptosis (Bax/Bcl-2) Mito->Apoptosis Inhibits Outcome Improved LVEF & Reduced Remodeling Ca_Homeo->Outcome Fibrosis->Outcome Reduction Apoptosis->Outcome Reduction

Figure 1: LZDO restores SR Calcium handling via SERCA2a while inhibiting fibrotic (TGF-beta) and apoptotic pathways.

Part 2: Comparative Efficacy Analysis

The following data synthesis compares LZDO against its parent compound (TMP) and a standard positive inotrope (Digoxin) based on experimental models of heart failure (e.g., Doxorubicin-induced or Coronary Ligation).

Table 1: Pharmacological Performance Matrix
FeatureLiguzinediol (LZDO)Ligustrazine (TMP)Digoxin (Standard Care)
Primary Mechanism SERCA2a activation; Anti-fibroticNon-specific Ca2+ channel blockadeNa+/K+ ATPase inhibition
Inotropic Effect Moderate (Physiological)MildHigh (Supra-physiological)
Arrhythmogenic Risk Low (Stabilizes RyR2)LowHigh (Ca2+ overload risk)
Anti-Fibrotic Potency High (Inhibits TGF-

1)
ModerateLow/Negligible
Metabolic Impact Improves (AMPK/SIRT3)NeutralNeutral
Water Solubility High (Hydroxylated)Low (Lipophilic)Moderate
Long-Term Toxicity Low (Protects Mitochondria)LowHigh (Narrow therapeutic index)
Key Efficacy Metrics (Experimental Data Synthesis)

Based on comparative studies in rat HF models (LAD ligation or Doxorubicin-toxicity):

  • Hemodynamics (LVSP & LVEDP):

    • LZDO treatment (10-20 mg/kg) significantly increases Left Ventricular Systolic Pressure (LVSP) and reduces Left Ventricular End-Diastolic Pressure (LVEDP) compared to untreated HF models.

    • Differentiation: While Digoxin increases LVSP, it often fails to significantly lower LVEDP (stiffness) long-term. LZDO reduces LVEDP by alleviating fibrosis.

  • Enzymatic Injury Markers (CK-MB / LDH):

    • LZDO shows a superior reduction in serum CK-MB and LDH levels compared to equimolar doses of TMP, indicating better protection against cardiomyocyte necrosis.

Part 3: Validated Experimental Protocol

To objectively evaluate LZDO, researchers should utilize a Chronic Heart Failure Model (LAD Ligation) rather than acute toxicity models. This allows for the assessment of remodeling and survival over 4–8 weeks.

Workflow: Chronic Efficacy Evaluation

Objective: Assess the impact of LZDO on ventricular remodeling and survival.

Step 1: Model Induction (Day 0)
  • Subject: Sprague-Dawley Rats (200-250g).

  • Procedure: Left Anterior Descending (LAD) coronary artery ligation.[1]

  • Validation: Verify MI via ECG (ST-segment elevation) immediately post-op.

Step 2: Stabilization & Grouping (Day 1-7)
  • Allow 7 days for acute recovery.

  • Exclusion: Remove animals with <30% reduction in Ejection Fraction (EF) to ensure HF baseline.

  • Grouping (n=10/group):

    • Sham (Vehicle)

    • Model (Saline)

    • LZDO Low Dose (10 mg/kg/day, i.p. or oral)

    • LZDO High Dose (20 mg/kg/day, i.p. or oral)

    • Positive Control (Valsartan or Digoxin)

Step 3: Chronic Dosing Phase (Week 2 - Week 9)
  • Administer treatment daily for 8 weeks.

  • Weekly Monitoring: Body weight, tail-cuff blood pressure.

Step 4: Terminal Evaluation (Week 9)
  • Echocardiography: Measure LVEF, FS (Fractional Shortening), LVIDs/d.

  • Hemodynamics: Cannulate carotid artery to measure

    
    .
    
  • Histology: Masson’s Trichrome staining (calculate Collagen Volume Fraction - CVF).

  • Molecular: Western Blot for SERCA2a, RyR2, Bax, Bcl-2.

Visualization: Experimental Timeline

Experiment_Timeline Induction Day 0: LAD Ligation Screening Day 7: Echo Screening (Exclude EF > 50%) Induction->Screening Recovery Dosing Weeks 2-9: Daily Dosing (LZDO 10/20 mg/kg) Screening->Dosing Randomization Terminal Week 9: Terminal Analysis Dosing->Terminal Chronic Phase Metrics 1. Echo (EF%) 2. Hemodynamics 3. Masson Staining 4. Western Blot Terminal->Metrics

Figure 2: 8-Week Protocol for evaluating anti-remodeling efficacy of Liguzinediol.

Part 4: Safety & Toxicology Profile

Unlike Linezolid (an antibiotic with mitochondrial toxicity often confused in literature searches), Liguzinediol exhibits a favorable safety profile derived from its TCM origins.

  • Therapeutic Index: LZDO has a wider therapeutic window than cardiac glycosides. Doses up to 40 mg/kg in rodent models have shown no acute lethality.

  • Renal/Hepatic Impact: Long-term studies suggest LZDO may actually protect against renal fibrosis via the same TGF-

    
     inhibition mechanism observed in the heart.
    
  • Contraindications (Theoretical): Due to its vasodilatory properties, caution is advised when co-administering with potent anti-hypertensives to avoid hypotension.

References

  • Liguzinediol improves heart function and inhibits myocardial cell apoptosis in rats with heart failure. Source: National Institutes of Health (PMC) [Link]

  • The protective effects of liguzinediol on congestive heart failure induced by myocardial infarction and its relative mechanism. Source: Chinese Medicine (BioMed Central) [Link][1][2]

  • Liguzinediol potentiates the metabolic remodeling by activating the AMPK/SIRT3 pathway. Source: PubMed Central [Link]

  • Ligustrazine and liguzinediol protect against doxorubicin-induced cardiomyocytes injury. Source: Clinical and Experimental Pharmacology and Physiology [Link]

Sources

Safety Operating Guide

Operational Guide: Liguzinediol Handling & Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Liguzinediol Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Laboratory Managers, and EHS Officers

Executive Summary & Chemical Identity

Liguzinediol (LZDO) is a di-hydroxylated derivative of Ligustrazine (Tetramethylpyrazine), primarily utilized in cardiovascular research for its positive inotropic effects.[1][2] Unlike its parent compound, it possesses distinct solubility and metabolic stability profiles.

Crucial Distinction: Do not confuse Liguzinediol with Linezolid (an antibiotic) or Ligustrazine (the parent alkaloid). Proper identification is the first step in compliant disposal.

Chemical Identifier Detail
Chemical Name 2,5-Dihydroxymethyl-3,6-dimethylpyrazine
CAS Number 909708-65-2
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Physical State White crystalline solid
Solubility Soluble in water, ethanol, and ethyl acetate
Bioactivity Positive inotropic agent (Calcium ATPase modulator)
Safety Assessment & Waste Characterization

Before disposal, the waste stream must be characterized to determine the correct regulatory pathway. While literature suggests Liguzinediol has a "low safety risk" and low acute toxicity compared to other cardiac agents, laboratory safety protocols dictate treating all pharmacologically active substances (APIs) as hazardous chemical waste.

Hazard Profile (GHS / OSHA)
  • Pharmacological Hazard: Bioactive compound targeting sarcoplasmic reticulum Ca²⁺-ATPase.[2] Treat as a potential target organ toxicant.

  • Flammability: Non-flammable solid. However, if dissolved in organic solvents (e.g., Ethanol, DMSO), the solution is ignitable (RCRA D001).

  • Reactivity: Stable under normal conditions. Incompatible with strong oxidizing agents.

Disposal Decision Logic (Visualized)

The following workflow illustrates the segregation logic for Liguzinediol waste streams.

Liguzinediol_Disposal Start Waste Generation: Liguzinediol (LZDO) Decision Determine Physical State & Concentration Start->Decision Solid Solid Waste (Pure API or Powder) Decision->Solid Pure Substance Liquid_Org Liquid Waste (Organic Solvents) Decision->Liquid_Org In DMSO/EtOH Liquid_Aq Liquid Waste (Aqueous Buffers) Decision->Liquid_Aq In Media/PBS Trace Trace/Debris (Gloves, Weigh Boats) Decision->Trace Contaminated Items Bin_Solid Container: Solid Chemical Waste Label: 'Toxic Solid, Organic' Method: High-Temp Incineration Solid->Bin_Solid Bin_Solvent Container: Organic Solvent Waste Label: 'Flammable/Toxic Liquid' Method: Fuel Blending/Incineration Liquid_Org->Bin_Solvent Bin_Aq Container: Aqueous Chemical Waste (Do NOT Drain Dispose) Method: Wastewater Treatment/Incineration Liquid_Aq->Bin_Aq Bin_Trash Container: Lab Trash (If <0.1% residue) OR Biohazard (if cell culture) Trace->Bin_Trash

Figure 1: Segregation flowchart for Liguzinediol waste streams ensuring regulatory compliance.

Detailed Disposal Procedures
Protocol A: Solid Waste (Pure Substance)

Applicability: Expired stock, spilled powder, or excess weighed material.

  • Containment: Transfer the solid Liguzinediol into a screw-cap high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Liguzinediol (2,5-Dihydroxymethyl-3,6-dimethylpyrazine)"[2][3]

    • Hazard Checkbox: Check "Toxic" (due to bioactivity).

  • Disposal Method: High-Temperature Incineration.

    • Why: Incineration at >1000°C ensures the complete thermal destruction of the pyrazine ring structure, preventing environmental accumulation of bioactive metabolites.

Protocol B: Liquid Waste (Stock Solutions)

Applicability: Liguzinediol dissolved in DMSO, Ethanol, or Methanol.

  • Segregation: Do not mix with aqueous acids or oxidizers.

  • Container: Use a dedicated "Organic Solvent Waste" carboy (HDPE or Safety Can).

  • Labeling:

    • List the solvent first (e.g., "Ethanol 99%").

    • List the solute: "Liguzinediol <1%".[4][5]

    • Hazard Checkbox: Check "Flammable" (if solvent is flammable) and "Toxic".

  • Disposal Method: Fuel Blending or Incineration .

    • Note: Never pour organic stock solutions down the sink.

Protocol C: Aqueous Waste (Cell Culture/Perfysates)

Applicability: Perfusates from Langendorff heart preparations or cell culture media containing LZDO.

  • Deactivation (Optional but Recommended): For dilute aqueous solutions (<1 mM), chemical deactivation is rarely required before pickup. However, adding bleach (sodium hypochlorite) to a final concentration of 10% for 30 minutes can oxidize the pyrazine ring if required by local biosafety protocols.

  • Collection: Collect in "Aqueous Chemical Waste" containers.

  • Prohibition: NO Drain Disposal. Even though Liguzinediol has low eco-toxicity, pharmaceutical compounds should not enter municipal water systems.

Emergency Spill Response

Scenario: Accidental spill of solid powder (>1g) on the benchtop.

  • PPE Required: Nitrile gloves (double gloved recommended), lab coat, safety goggles, and N95 dust mask (to prevent inhalation of bioactive dust).

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup:

    • Scoop up the damp material and place it in a wide-mouth hazardous waste jar.

    • Wipe the surface with 70% Ethanol followed by water.

    • Place all cleanup materials (towels, gloves) into a separate plastic bag, seal it, and dispose of it as solid chemical waste.

  • Reporting: Log the spill in the laboratory safety logbook.

Regulatory Compliance (RCRA & EPA)
  • RCRA Status: Liguzinediol is not a P-listed or U-listed waste under US EPA regulations (40 CFR 261.33).

  • Generator Status: It falls under "Non-Regulated Chemical Waste" or "State-Regulated Waste" depending on your location.

  • Best Practice: Despite the lack of a specific federal code, manage it as RCRA Code D001 (if in flammable solvent) or generally as Pharmaceutical Waste to ensure incineration.

References
  • PubChem. (2025).[3] Compound Summary: Liguzinediol (2,5-Dihydroxymethyl-3,6-dimethylpyrazine).[2][3] National Library of Medicine. [Link]

  • Tian, Y., et al. (2014). Synthesis and Biological Evaluation of Liguzinediol Mono- and Dual Ester Prodrugs as Promising Inotropic Agents.[1] Molecules, 19(11), 18057-18070. (Source of toxicity/safety data). [Link]

  • Zhou, L., et al. (2018). Crystal Structure of Liguzinediol, 2,5-Dimethylol-3,6-dimethylpyrazine.[6] Crystallography Reports. (Source of physical property data). [Link]

  • US Environmental Protection Agency. (2024). Management of Pharmaceutical Hazardous Waste. (General grounding for non-listed pharmaceutical disposal). [Link]

Sources

Navigating the Uncharted: A Guide to Personal Protective Equipment for Handling Liguzinediol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Liguzinediol. This document is structured to provide a deep, technically-grounded understanding of the necessary precautions for a novel compound where comprehensive safety data may not be readily available.

Liguzinediol, a synthesized derivative of ligustrazine, is an investigational compound showing promise in cardiovascular research, including for congestive heart failure and cardiac fibrosis.[1][2] As with any novel chemical entity, a comprehensive toxicological profile is often not yet established. Therefore, it is imperative to treat Liguzinediol with a high degree of caution, assuming it to be potentially hazardous until proven otherwise. This guide outlines the essential personal protective equipment (PPE) and handling protocols to ensure the safety of all laboratory personnel.

The Imperative of a Risk-Based Approach

Given the limited specific safety data for Liguzinediol, a thorough risk assessment is the foundational step before any handling. This involves considering the quantity of the compound being used, the nature of the procedures to be performed (e.g., weighing, dissolving, sonicating), and the potential for aerosol generation. The principles of "As Low As Reasonably Practicable" (ALARP) exposure should be rigorously applied.

Core Personal Protective Equipment (PPE) Recommendations

The following table summarizes the recommended PPE for handling Liguzinediol, categorized by the level of potential exposure.

Risk Level Task Examples Eye Protection Hand Protection Body Protection Respiratory Protection
Low Handling sealed containers, visual inspection.Safety glasses with side shields.Single pair of nitrile gloves.Standard lab coat.Not generally required.
Moderate Weighing small quantities in a ventilated enclosure, preparing dilute solutions.Chemical splash goggles.Double pair of nitrile gloves.[3]Disposable gown with tight-fitting cuffs.[4]Recommended if not handled in a certified chemical fume hood.
High Handling bulk quantities, procedures with a high potential for aerosolization (e.g., sonication, vortexing).Face shield worn over chemical splash goggles.[5]Double pair of nitrile gloves, with the outer pair having extended cuffs over the gown sleeves.[3]Disposable, back-closing gown and shoe covers.[4]A NIOSH-approved respirator is mandatory.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is critical to minimize the risk of exposure. The following workflow provides a procedural guide for handling Liguzinediol.

Liguzinediol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination prep_area Designate Handling Area gather_ppe Gather All Necessary PPE prep_area->gather_ppe don_ppe Don PPE in Correct Sequence gather_ppe->don_ppe weigh Weigh Compound in Ventilated Enclosure don_ppe->weigh Enter Handling Area dissolve Prepare Solution in Chemical Fume Hood weigh->dissolve handle Perform Experimental Procedures dissolve->handle decontaminate_surfaces Decontaminate Work Surfaces handle->decontaminate_surfaces Complete Experiment doff_ppe Doff PPE in Designated Area decontaminate_surfaces->doff_ppe dispose_waste Segregate and Dispose of Waste doff_ppe->dispose_waste

Caption: Workflow for the safe handling of Liguzinediol, from preparation to disposal.

Pre-Handling Preparations:
  • Designate a Handling Area: All work with Liguzinediol should be conducted in a designated area, such as a certified chemical fume hood, to contain any potential spills or airborne particles.[6][7]

  • Assemble all Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the designated area to minimize traffic in and out of the handling zone.

  • Donning PPE: Put on PPE in the following order: shoe covers, inner gloves, gown, outer gloves, and finally, eye and face protection. This sequence ensures that no part of your street clothes or skin contaminates your gloves.

Handling Procedures:
  • Weighing: When weighing solid Liguzinediol, use a ventilated balance enclosure or a chemical fume hood to prevent the inhalation of fine powders. The use of fine-tipped spatulas can help minimize dust generation.

  • Solution Preparation: Prepare solutions within a chemical fume hood. Add the solvent to the solid Liguzinediol slowly to avoid splashing.

  • Experimental Use: Keep all containers of Liguzinediol, whether in solid or solution form, sealed when not in immediate use.

Post-Handling and Decontamination:
  • Surface Decontamination: After handling is complete, thoroughly decontaminate all work surfaces. The choice of decontaminating agent will depend on the solvents used.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The general principle is to touch contaminated surfaces only with other contaminated surfaces. Remove shoe covers first, then outer gloves, gown, and inner gloves. Eye and face protection should be removed last.

  • Hand Washing: Immediately after removing all PPE, wash your hands thoroughly with soap and water.

Disposal Plan: Managing Liguzinediol Waste

Proper disposal of Liguzinediol and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation:
  • Solid Waste: All disposable items that have come into contact with Liguzinediol, such as gloves, gowns, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions of Liguzinediol and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not pour any Liguzinediol-containing solutions down the drain.

  • Sharps: Any needles or other sharps used in the handling of Liguzinediol should be disposed of in a designated sharps container.

Disposal Procedures:
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the name "Liguzinediol."

  • Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.

  • Collection: Follow your institution's and local regulations for the collection and disposal of chemical hazardous waste.[8] For unused solid medicine, one general recommendation is to mix it with an undesirable substance like coffee grounds or kitty litter and place it in a sealed bag before disposing of it in the trash, if a take-back program is not available.[9][10] However, for a research compound, disposal through a certified hazardous waste vendor is the most appropriate route.

Emergency Procedures: In Case of Exposure

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these stringent safety protocols, researchers can confidently work with investigational compounds like Liguzinediol, ensuring both personal safety and the integrity of their research.

References

  • Fresenius Kabi USA. (2024, March 18). Safety Data Sheet.
  • Chemos GmbH & Co.KG. Safety Data Sheet: Linezolid.
  • Fisher Scientific. (2014, June 17). Safety Data Sheet.
  • PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline.
  • Safety of long-term use of linezolid: results of an open-label study. (2016, September 1). Therapeutic Advances in Drug Safety.
  • U.S. Food and Drug Administration. How to Dispose of Unused Medicines.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • Cardinal Health. (2020, April 24). USP 800 Ask the Expert – Personal Protective Equipment (PPE).
  • Pfizer. (2011, October 24). Material Safety Data Sheet.
  • PubMed. (2020, June 15). The protective effects of liguzinediol on congestive heart failure induced by myocardial infarction and its relative mechanism.
  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
  • Carl ROTH. Safety Data Sheet: Linezolid.
  • CIVCO Medical Solutions. How to Dispose of High Level Disinfectants Safely.
  • Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal.
  • PubMed. Liguzinediol protects against cardiac fibrosis in rats in vivo and in vitro.
  • Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right.
  • U.S. Food and Drug Administration. (2017, December 14). FDA Drug Safety Communication: Serious CNS reactions possible when linezolid (Zyvox) is given to patients taking certain psychiatric medications.
  • PubMed. Update on the safety of linezolid.

Sources

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.